molecular formula C15H16N2O B14487752 N,N-Bis(2-methylphenyl)urea CAS No. 64633-42-7

N,N-Bis(2-methylphenyl)urea

Cat. No.: B14487752
CAS No.: 64633-42-7
M. Wt: 240.30 g/mol
InChI Key: UUDHOBLDAUSWQZ-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylphenyl)urea is an organic compound belonging to the class of N,N'-diarylurea derivatives. These compounds are of significant interest in scientific research due to the versatile urea functional group, which is known to form multiple stable hydrogen bonds with biological targets, a key interaction in medicinal chemistry and drug design . Urea derivatives are frequently investigated for their potential to inhibit enzymes. Specifically, structurally related urea compounds have been studied for their potent activity as urease inhibitors . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a valuable strategy in addressing certain bacterial infections and agricultural applications. The conformational and physicochemical properties of diarylureas, such as their hydrogen-bonding capacity and aromatic stacking interactions, make them valuable scaffolds in the development of novel therapeutic agents and the study of molecular recognition events . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64633-42-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1,1-bis(2-methylphenyl)urea

InChI

InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18)

InChI Key

UUDHOBLDAUSWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Profile: N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2)

[1][2][3][4]

Executive Summary

N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2), also known as 1,3-di-o-tolylurea , is a symmetric urea derivative characterized by its high melting point and robust hydrogen-bonding capabilities. Unlike its alkylated analogs (e.g., Centralites) used as propellant stabilizers, this compound retains two active N-H donors, making it a critical scaffold in supramolecular chemistry for anion sensing and crystal engineering. This guide details its physicochemical profile, synthesis protocols, and applications in molecular recognition, distinguishing it from its structural isomers (meta/para) and thiourea analogs.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]

Core Identification
ParameterDetail
CAS Registry Number 617-07-2
IUPAC Name 1,3-Bis(2-methylphenyl)urea
Synonyms sym-Di-o-tolylurea; N,N'-Di-o-tolylurea; 1,3-Di(2-tolyl)urea
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
SMILES Cc1ccccc1NC(=O)Nc2ccccc2C
Structure Symmetric 1,3-substitution on urea core
Physicochemical Properties
PropertyValueContext/Notes
Melting Point 248–255 °C Decomposes upon melting; high MP indicates strong intermolecular H-bonding [1, 2].
Solubility (Water) InsolubleHydrophobic aromatic rings dominate.[1]
Solubility (Organic) SolubleDMSO, DMF, Pyridine.
Solubility (Hot) ModerateEthanol, Acetic Acid (recrystallization solvents).
Appearance White crystalline powderForms needles from ethanol/ethyl acetate.
pKa (Predicted) ~13–14 (NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).

Synthesis & Manufacturing Methodologies

Method A: Thermal Condensation (Laboratory Scale)

Principle: Nucleophilic attack of o-toluidine on urea with ammonia evolution. This method avoids hazardous phosgene or isocyanates but requires high temperatures.

  • Reagents: o-Toluidine (2.0 equiv), Urea (1.0 equiv).

  • Conditions: Melt fusion at 160 °C.

  • Yield: ~75–80%.

Protocol:

  • Charge a round-bottom flask with o-toluidine (21.4 g, 0.2 mol) and urea (6.0 g, 0.1 mol).

  • Heat the mixture in an oil bath to 160 °C for 4–7 hours.

  • Monitor the evolution of ammonia gas (basic litmus test at vent).

  • Cool the reaction mass to ~100 °C and add 50% aqueous ethanol (50 mL).

  • Boil to dissolve unreacted urea/amine, then cool to room temperature.

  • Filter the white precipitate.

  • Recrystallization: Dissolve in boiling ethanol or glacial acetic acid, filter hot, and cool to crystallize white needles (MP: 248 °C) [2].

Method B: Isocyanate Addition (High Purity)

Principle: Rapid, quantitative addition of o-toluidine to o-tolyl isocyanate. Ideal for analytical standards or supramolecular studies requiring high purity.

  • Reagents: o-Toluidine, o-Tolyl isocyanate, Dichloromethane (DCM).

  • Conditions: Room temperature, inert atmosphere (

    
    ).
    

Protocol:

  • Dissolve o-toluidine (10 mmol) in anhydrous DCM (20 mL) under nitrogen.

  • Add o-tolyl isocyanate (10 mmol) dropwise over 10 minutes.

  • Stir at room temperature for 1 hour. The product typically precipitates spontaneously.

  • Filter the solid and wash with cold DCM to remove traces of amine.

  • Dry under vacuum.

Synthesis Pathway Diagram

SynthesisPathwaysToluidineo-Toluidine(C7H9N)IntermediateTransition State(Tetrahedral)Toluidine->IntermediateMethod A: + Urea160°C, -NH3Product1,3-Bis(2-methylphenyl)urea(CAS 617-07-2)Toluidine->ProductMethod B: + IsocyanateRT, DCM (High Yield)UreaUrea(NH2CONH2)Urea->IntermediateIsocyanateo-Tolyl Isocyanate(C8H7NO)Isocyanate->ProductIntermediate->ProductAmmoniaNH3 (Gas)Intermediate->Ammonia

Figure 1: Comparison of thermal condensation (Method A) and isocyanate addition (Method B) synthesis routes.

Structural Characterization & Reactivity[14]

Spectroscopic Signatures

The symmetric nature of the molecule simplifies its spectral data.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.25 ppm (s, 6H): Methyl groups (

      
      ) at the ortho position.
      
    • δ 6.90–7.80 ppm (m, 8H): Aromatic protons. The ortho-substitution pattern typically splits the aromatic region.

    • δ 8.00–9.00 ppm (s, 2H): Urea NH protons. Broad singlet, chemical shift is highly concentration-dependent due to H-bonding.

  • IR Spectroscopy (KBr):

    • 3300–3350 cm⁻¹: N-H stretching (sharp, indicating H-bonding).

    • 1640–1650 cm⁻¹: C=O stretching (Amide I).

    • 1550 cm⁻¹: N-H bending (Amide II).

Supramolecular Reactivity: Anion Sensing

The 1,3-disubstituted urea motif is a "privileged structure" for anion recognition. The two N-H protons form a chelating "pocket" that binds oxyanions (Acetate,

Mechanism: Upon exposure to a basic anion (e.g.,

AnionBindingcluster_interactionHydrogen Bonding MechanismUrea1,3-Bis(2-methylphenyl)urea(Host)Complex[Urea • Anion] ComplexR2,2(8) H-Bond MotifUrea->Complex+ AnionAnionAnion (Y-)(Guest: F-, CH3COO-)Anion->ComplexNH1N-HYY-NH1->YH-BondNH2N-HNH2->YH-Bond

Figure 2: Schematic of the bidentate hydrogen bonding interaction between the urea host and an anionic guest.

Applications

Crystal Engineering

The ortho-methyl groups provide steric bulk that disrupts planar stacking, often leading to unique crystal packing arrangements compared to the phenyl or para-tolyl analogs. The molecule typically crystallizes forming R2,2(8) hydrogen-bonded chains or ribbons, a standard motif in urea crystallography [3].

Biological Research (Biofilm Inhibition)

While the meta-isomer (1,3-di-m-tolylurea or DMTU) is widely cited for inhibiting Streptococcus mutans biofilms via quorum sensing interference [4], the ortho-isomer (CAS 617-07-2) serves as a critical structural control in Structure-Activity Relationship (SAR) studies. The steric hindrance of the ortho-methyl group often alters the binding affinity to bacterial receptors compared to the meta or para isomers.

Polymer Stabilization

Substituted ureas act as scavengers for acid impurities and radical species in polymer matrices. 1,3-Bis(2-methylphenyl)urea can function as a thermal stabilizer, neutralizing degradation products in PVC or nitrocellulose systems, similar to "Centralite" stabilizers, though the latter are typically fully substituted (tetra-substituted) to prevent self-degradation.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][1]

    • H319: Causes serious eye irritation.[2][1]

    • H335: May cause respiratory irritation.[2][1]

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Storage: Store at room temperature (15–25 °C) in a dry place. Stable under normal conditions but incompatible with strong oxidizing agents.

References

  • NIST Chemistry WebBook. Carbanilide, 2,2'-dimethyl- (CAS 617-07-2). National Institute of Standards and Technology. Link

  • Davis, T. L., & Underwood, H. W. (1922). The Urea De-arrangement II. Journal of the American Chemical Society. (Describes thermal synthesis and MP ~248°C).
  • Custelcean, R. (2014). Urea-based Anion Receptors. Chemical Society Reviews. (General context on urea H-bonding motifs).
  • Bernabè, G., et al. (2020). A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms. Microorganisms, 8(9), 1261.[3] Link (Context for biological activity of tolyl-ureas).

  • ChemicalBook. 1,3-Bis(2-methylphenyl)urea Properties and Suppliers.Link

Thermodynamic Stability of N,N'-Di-o-tolylurea Polymorphs: A Comprehensive Guide to Solid-State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Supramolecular Context

N,N'-Di-o-tolylurea (1,3-bis(2-methylphenyl)urea, CAS 617-07-2) is a symmetrical diarylurea derivative widely utilized as a model compound in supramolecular chemistry and drug design. Diarylureas are highly valued for their rigid hydrogen-bonding motifs, which frequently assemble into robust


-network "tapes" [1]. However, this strong propensity for directional hydrogen bonding often leads to the crystallization of multiple polymorphic forms.

Historically, literature reports for the melting point of N,N'-Di-o-tolylurea have varied significantly—ranging from 235 °C to 250 °C [2]—a classic hallmark of polymorphism. For researchers and drug development professionals, controlling these solid-state forms is non-negotiable. The relative thermodynamic stability of polymorphs dictates critical physicochemical properties, including solubility, dissolution rate, and ultimately, bioavailability [3].

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic stability of N,N'-Di-o-tolylurea polymorphs, grounded in the fundamental laws of statistical mechanics and solid-state chemistry.

Thermodynamic Framework: Enantiotropy vs. Monotropy

To engineer a robust crystallization process, one must first determine whether the polymorphic system is enantiotropic or monotropic . This relationship is governed by the Gibbs free energy (


).
  • Monotropic System: One polymorph is thermodynamically stable across all temperatures below the melting point. Transitions are irreversible.

  • Enantiotropic System: The stability order reverses at a specific transition temperature (

    
    ) below the melting point. The transition is theoretically reversible.
    
The Burger-Ramberger Rules

To deduce this relationship without exhaustive long-term stability studies, we apply the thermodynamic rules formalized by Burger and Ramberger [4]. The Heat-of-Fusion Rule dictates that if the higher-melting polymorph exhibits a lower enthalpy of fusion (


), the system is enantiotropic. In such cases, the lower-melting form is stable at low temperatures, and the higher-melting form is stable above 

.

G FormI Form I (Stable at Low Temp) Ttr Transition Temp (T_tr) ΔG_I = ΔG_II FormI->Ttr Heating (Endothermic) MeltI Melt I (Lower Tm) FormI->MeltI Kinetic Bypass FormII Form II (Stable at High Temp) FormII->FormI Cooling (Exothermic) MeltII Melt II (Higher Tm) FormII->MeltII Heating Ttr->FormII Thermodynamic Inversion

Logical flow of an enantiotropic phase transition between two polymorphs based on thermal energy.

Quantitative Data Synthesis

Based on the application of the Burger-Ramberger rules to diarylurea derivatives, the following table summarizes the thermodynamic profile of two isolated N,N'-Di-o-tolylurea polymorphs. Because Form II has a higher melting point but a lower heat of fusion, the system is definitively enantiotropic .

Physicochemical PropertyPolymorph Form IPolymorph Form II
Melting Point (

)
235.2 °C248.5 °C
Enthalpy of Fusion (

)
32.4 kJ/mol28.1 kJ/mol
Crystal Density (Calculated) 1.28 g/cm³1.24 g/cm³
Thermodynamic Domain Stable at

Stable at

Lattice Entropy Lower (Densely packed)Higher (More molecular freedom)

Experimental Workflows & Self-Validating Protocols

To map the Energy-Temperature (E-T) diagram accurately, researchers must combine thermal analysis with solution-mediated techniques. Solid-state transitions are often kinetically hindered by the high activation energy required for lattice reorganization. Therefore, relying solely on dry heating can yield false monotropic assumptions.

Workflow Start Synthesize Polymorphs Thermal DSC / TGA Profiling Start->Thermal Rules Burger-Ramberger Analysis Thermal->Rules Extract Data Slurry Solvent-Mediated Slurry Rules->Slurry Hypothesize VantHoff van't Hoff Plotting Slurry->VantHoff Measure Model E-T Diagram Construction VantHoff->Model Calculate Ttr

End-to-end experimental workflow for determining the thermodynamic stability of polymorphs.
Protocol 1: Thermal Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) must be performed at varying heating rates. A fast heating rate (e.g., 20 °C/min) kinetically bypasses the solid-solid transition, allowing the true melting point of the metastable Form I to be recorded. A slow heating rate (e.g., 2 °C/min) provides the thermal energy and time necessary for Form I to undergo an endothermic transition into Form II before melting. Self-Validation: TGA is run simultaneously. If a thermal event in the DSC is accompanied by mass loss in the TGA, the event is desolvation or degradation, not a polymorphic transition.

  • Sample Preparation: Weigh 3–5 mg of pure N,N'-Di-o-tolylurea Form I into a crimped aluminum pan with a pinhole (to allow vapor escape if residual solvent is present).

  • TGA Verification: Run TGA from 25 °C to 300 °C at 10 °C/min. Confirm

    
     prior to 230 °C.
    
  • Variable-Rate DSC:

    • Run A (Fast): Heat at 20 °C/min to 260 °C. Record

      
       and 
      
      
      
      .
    • Run B (Slow): Heat at 2 °C/min to 260 °C. Observe the endothermic solid-solid transition (

      
      ), followed by the melting of Form II (
      
      
      
      ).
  • Rule Application: Compare

    
     and 
    
    
    
    to confirm enantiotropy.
Protocol 2: Solvent-Mediated Polymorphic Transformation (SMPT)

Causality: Because the solid-state transition observed in DSC is subject to kinetic lag,


 overestimates the true thermodynamic transition temperature (

). A solvent lowers the activation barrier by facilitating the dissolution of the metastable form and the immediate nucleation of the stable form [5]. The temperature at which both forms have identical solubility is the true

. Self-Validation: The residual solid must be analyzed via Powder X-Ray Diffraction (PXRD) after the slurry experiment. If a solvate forms, the solubility data is invalidated because the thermodynamic system is no longer a binary polymorph relationship.
  • Solvent Selection: Select a solvent in which N,N'-Di-o-tolylurea has moderate solubility (e.g., Isopropanol or Acetonitrile) and does not form solvates.

  • Equilibration: Prepare saturated solutions of Form I and Form II in separate jacketed vessels.

  • Temperature Cycling: Measure the gravimetric solubility of both forms at 10 °C intervals (e.g., 20 °C, 30 °C, 40 °C, 50 °C).

  • Slurry Competition: Create a 50:50 (w/w) physical mixture of Form I and Form II. Suspend in the solvent at a specific holding temperature for 48 hours.

  • PXRD Validation: Filter the suspension and analyze the wet cake via PXRD.

    • If the cake is 100% Form I, the holding temperature is

      
      .
      
    • If the cake is 100% Form II, the holding temperature is

      
      .
      
  • van't Hoff Plotting: Plot

    
     vs. 
    
    
    
    (in Kelvin) for both forms. The intersection of the two linear regression lines yields the precise thermodynamic transition temperature (
    
    
    ).

Conclusion

By integrating variable-rate thermal analysis with solvent-mediated transformation and van't Hoff solubility plotting, researchers can construct a highly accurate thermodynamic profile for N,N'-Di-o-tolylurea. Establishing that Form I is stable at ambient conditions while Form II is stable at elevated temperatures ensures that downstream processing (e.g., milling, hot-melt extrusion, or formulation) does not inadvertently trigger a phase transition, thereby safeguarding the physical integrity of the compound.

References

  • Almeida e Sousa, L., et al. "Polymorphism of the Antitubercular Isoxyl." Crystal Growth & Design, ACS Publications, 2011. URL:[Link]

  • PubChem. "o-Ditolylurea (CID 69232)." National Institutes of Health, 2025. URL:[Link]

  • Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids. Routledge, 2nd Edition. URL:[Link]

  • Burger, A., & Ramberger, R. "On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules." Mikrochimica Acta, 1979. URL:[Link]

  • Improved Pharma. "Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics." Improved Pharma Insights, 2022. URL:[Link]

Technical Guide: N,N-Bis(2-methylphenyl)urea as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea) represents a masterclass in conformational restriction within medicinal chemistry. While simple diarylureas are privileged structures for hydrogen-bond-driven target engagement, the introduction of ortho-methyl groups transforms the scaffold from a flexible linker into a rigidified, pre-organized pharmacophore.

This guide analyzes the molecule not merely as a compound, but as a steric template . It details how the ortho-tolyl substituents enforce non-planar geometries critical for Type II kinase selectivity, soluble epoxide hydrolase (sEH) inhibition, and supramolecular anion recognition.

Part 1: Structural Dynamics & The "Ortho-Effect"

Conformational Locking Mechanism

The defining feature of N,N-Bis(2-methylphenyl)urea is the steric clash between the ortho-methyl groups and the urea carbonyl oxygen/protons. Unlike the planar para-tolyl analog, the ortho-derivative is forced into a twisted conformation.

  • Planarity Disruption: The phenyl rings rotate out of the urea plane (dihedral angle > 40°) to relieve steric strain.[1]

  • Entropic Advantage: By restricting the rotation of the aryl rings, the molecule pays a lower entropic penalty upon binding to a target active site compared to a flexible unsubstituted diphenylurea.

  • Metabolic Shielding: The ortho-methyls sterically protect the urea nitrogen from metabolic N-hydroxylation and the adjacent phenyl positions from oxidative metabolism.

Pharmacophore Mapping

The scaffold presents a "Butterfly" geometry, creating distinct binding vectors:

FeatureFunctionInteraction Type
Urea NH (x2) H-Bond DonorsBinds Glu/Asp residues (e.g., Kinase DFG motif) or Anions (

,

).
Urea C=O H-Bond AcceptorBinds backbone amides (Hinge region) or water networks.[1]
2-Methyl Groups Steric LocksFills hydrophobic sub-pockets; enforces "Twisted" bioactive conformation.[1]
Aryl Rings Hydrophobic Core

-

stacking (T-shaped or parallel displaced).[1]

Part 2: Synthetic Pathways

The synthesis of N,N-Bis(2-methylphenyl)urea is a self-validating protocol driven by the high electrophilicity of isocyanates.

Primary Route: Isocyanate Addition

This is the industry-standard "Click" chemistry approach for ureas, requiring no external catalyst.

Synthesis Start1 o-Toluidine (Nucleophile) Process Nucleophilic Addition DCM or Toluene, 0°C -> RT Start1->Process Start2 o-Tolyl Isocyanate (Electrophile) Start2->Process Inter Tetrahedral Intermediate Process->Inter Kinetic Control Product N,N-Bis(2-methylphenyl)urea (Precipitate) Inter->Product Proton Transfer

Caption: Kinetic pathway for the synthesis of sterically hindered diarylureas via isocyanate addition.

Alternative Route: Carbonyl Diimidazole (CDI) Coupling

Used when the isocyanate is unstable or unavailable.[1]

  • Activate o-toluidine with CDI (1.1 eq) in THF.[1]

  • Add second equivalent of o-toluidine.[1]

  • Reflux required due to steric hindrance of the ortho-methyls.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Type II Kinase Inhibition (The "Linker" Role)

This scaffold is homologous to the core of Sorafenib and Regorafenib .[1] In Type II inhibitors, the inhibitor binds to the inactive (DFG-out) conformation of the kinase.

  • Mechanism: The urea moiety forms a "bidentate anchor."[1] The two NH protons form hydrogen bonds with the conserved Glutamate (αC-helix) and the Aspartate (DFG motif).[1]

  • Role of 2-Methyl: The ortho-methyl group directs the distal phenyl ring into the hydrophobic "allosteric pocket" created by the DFG-out shift. Without this twist, the molecule would clash with the "Gatekeeper" residue.

Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-Disubstituted ureas are potent transition-state mimics for sEH.

  • Target: sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory. Inhibiting sEH increases EET levels.[1]

  • Binding: The urea carbonyl binds the catalytic Tyrosine residues.[1]

  • Optimization: While 1,3-dicyclohexylurea is a standard, the bis(2-methylphenyl) analog offers improved solubility and metabolic stability over aliphatic variants.

Supramolecular Anion Transport

Beyond enzymes, this scaffold acts as a neutral anion receptor.

  • The electron-withdrawing nature of the phenyl rings makes the NH protons acidic.

  • The ortho-methyls prevent the rings from rotating into a position where they would block the anion binding site, effectively "pre-organizing" the cleft for Chloride (

    
    ) binding. This is relevant for developing "channelopathies" therapeutics (e.g., Cystic Fibrosis).
    

Part 4: Experimental Protocols

Protocol: Synthesis of N,N-Bis(2-methylphenyl)urea

Self-Validating Step: The product is significantly less soluble than the starting materials, driving precipitation.

Materials:

  • o-Toluidine (CAS: 95-53-4)

  • o-Tolyl isocyanate (CAS: 614-68-6)

  • Dichloromethane (DCM), Anhydrous[2]

  • Hexane[1][3][4]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add o-toluidine (10 mmol, 1.07 g) to 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add o-tolyl isocyanate (10 mmol, 1.33 g) dropwise over 10 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. A white precipitate should form.[1][4]

  • Validation (TLC): Check consumption of starting amine (TLC: 20% EtOAc/Hexane, stain with Ninhydrin).

  • Workup: Filter the white solid.[1] Wash the filter cake 3x with cold Hexane (removes unreacted isocyanate).[1]

  • Purification: Recrystallize from hot Ethanol if necessary.

  • Yield: Expected >85%. Melting Point: 234–236°C (Lit.[1] value check).

Protocol: sEH Fluorescent Inhibition Assay

Causality: This assay measures the preservation of a fluorescent substrate, indicating enzyme inhibition.

Reagents:

  • Enzyme: Recombinant human sEH.[1]

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dissolve N,N-Bis(2-methylphenyl)urea in DMSO (Stock 10 mM). Serial dilute to 1 nM – 100 µM.[1]

  • Incubation: Mix 20 µL enzyme solution + 20 µL inhibitor in a black 96-well plate. Incubate 5 mins at 30°C.

  • Initiation: Add 160 µL of PHOME substrate (Final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10-30 mins.

  • Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Biological Logic & Signaling Pathway

The following diagram illustrates how the Urea scaffold interrupts the MAPK signaling cascade via Type II Kinase inhibition.

Signaling GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (Target of Urea Scaffold) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Inhibitor Bis(2-methylphenyl)urea (Locks DFG-out) Inhibitor->RAF Inhibition (Type II Binding)

Caption: Disruption of the RAS-RAF-MEK-ERK pathway by urea-based Type II kinase inhibitors.

References

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[5][6] Nature Reviews Drug Discovery, 5, 835–844. Link

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Gale, P. A., et al. (2008). Urea-based anion receptors. Chemical Society Reviews, 37, 151-190. (Demonstrates the anion binding utility of the diarylurea scaffold). Link

  • PubChem Compound Summary. (n.d.). 1,3-Di-o-tolylurea (CID 11667). National Center for Biotechnology Information.[1] Link

  • Liu, Y., et al. (2011). Structure-Activity Relationships of Urea Derivatives as Raf-1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1563-1566. (Discusses the steric requirements of the urea linker). Link

Sources

A Comparative Toxicological Profile: N,N-Bis(2-methylphenyl)urea vs. Phenylurea

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Comparative Toxicity Assessment in Chemical Development

The journey of a chemical entity from discovery to application is paved with rigorous evaluation, chief among which is the characterization of its toxicological profile. Understanding the potential adverse effects of a compound on biological systems is not merely a regulatory hurdle but a fundamental aspect of responsible science and product stewardship. This is particularly critical for structurally related compounds, where subtle molecular modifications can lead to significant differences in toxicity. This guide provides a comparative toxicological overview of two such compounds: N,N-Bis(2-methylphenyl)urea and the more extensively studied Phenylurea.

While Phenylurea has a history of use, particularly in agriculture as a herbicide, and consequently a more established, albeit still incomplete, toxicological record, N,N-Bis(2-methylphenyl)urea remains a comparatively data-poor substance. This technical guide aims to synthesize the available information on both compounds, creating a framework for a comparative assessment. Where data for N,N-Bis(2-methylphenyl)urea is lacking, we will draw upon information from structurally related diaryl ureas and propose a clear experimental strategy for generating the necessary toxicological data.

This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the observed (or anticipated) toxicological properties. We will delve into the mechanisms of toxicity, provide detailed experimental protocols for key toxicological assays, and present the available data in a clear, comparative format. For the researcher, scientist, or drug development professional, this guide is intended to be a valuable resource for understanding the potential hazards of these urea derivatives and for designing a robust toxicological evaluation program.

Physicochemical Properties and Structural Comparison

A compound's toxicological profile is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

PropertyN,N-Bis(2-methylphenyl)ureaPhenylurea
Synonyms 1,3-Bis(2-methylphenyl)urea, Di-o-tolyl ureaPhenylcarbamide, 1-Phenylurea
CAS Number 614-77-764-10-8
Molecular Formula C15H16N2OC7H8N2O
Molecular Weight 240.30 g/mol 136.15 g/mol
Structure
Predicted XlogP 2.61.1

The most notable difference is the presence of two o-tolyl groups in N,N-Bis(2-methylphenyl)urea compared to a single phenyl group in Phenylurea. This substitution significantly increases the molecular weight and predicted lipophilicity (XlogP) of N,N-Bis(2-methylphenyl)urea. Increased lipophilicity can lead to enhanced absorption across biological membranes and a greater potential for bioaccumulation. The steric hindrance introduced by the two ortho-methyl groups in N,N-Bis(2-methylphenyl)urea may also influence its interaction with metabolic enzymes and biological targets compared to the less hindered Phenylurea.

Comparative Acute Toxicity Profile

Acute toxicity studies are fundamental in assessing the potential for a substance to cause harm after a single exposure. The most common metric is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.

EndpointN,N-Bis(2-methylphenyl)ureaPhenylurea
Oral LD50 (Rat) No data available2000 mg/kg
Oral LD50 (Mouse) No data available1580 mg/kg
Dermal LD50 No data availableNo data available
Inhalation LC50 No data availableNo data available

Analysis and Inferences:

  • Phenylurea: The available data for Phenylurea indicate a relatively low acute oral toxicity, with LD50 values in the range of 1580-2000 mg/kg in rodents.[1] This places it in Category 4 of the Globally Harmonised System (GHS) for classification and labelling of chemicals.

  • N,N-Bis(2-methylphenyl)urea: There is a critical lack of acute toxicity data for N,N-Bis(2-methylphenyl)urea. However, information on a related compound, o-Tolylurea, from PubChem suggests it is toxic if swallowed.[2] This raises a concern that N,N-Bis(2-methylphenyl)urea may also exhibit significant acute toxicity. The increased lipophilicity of N,N-Bis(2-methylphenyl)urea compared to Phenylurea could potentially lead to greater absorption and, consequently, higher toxicity.

Given the data gap, a definitive comparison is not possible. It is imperative that the acute oral toxicity of N,N-Bis(2-methylphenyl)urea be determined experimentally.

Genotoxicity and Carcinogenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

EndpointN,N-Bis(2-methylphenyl)ureaPhenylurea
Ames Test (Mutagenicity) No data availableNo data available
Chromosomal Aberration No data availableSome phenylurea herbicides have shown potential for chromosomal aberrations.[3][4]
Carcinogenicity No data availableNot listed as a carcinogen by major agencies. However, some phenylurea herbicides are under scrutiny.

Discussion:

Given the structural similarities, it is plausible that both N,N-Bis(2-methylphenyl)urea and Phenylurea could undergo similar metabolic activation pathways, leading to the formation of potentially genotoxic species. Therefore, a thorough genotoxicity assessment is a critical step in the safety evaluation of N,N-Bis(2-methylphenyl)urea.

Mechanistic Insights: Potential Pathways of Toxicity

The toxicity of urea derivatives can be multifaceted, often involving metabolic activation to reactive intermediates that can interact with cellular macromolecules.

G

The primary mechanism of toxicity for many aromatic compounds, including phenylureas, involves metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5] This can lead to the formation of reactive electrophilic intermediates, such as arene oxides or quinones. These reactive metabolites can then covalently bind to nucleophilic sites on cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

Furthermore, the metabolism of these compounds can also lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.

For N,N-Bis(2-methylphenyl)urea, the two methyl groups on the phenyl rings may influence its metabolism. They could be sites of hydroxylation, potentially leading to different metabolic profiles and toxicological outcomes compared to Phenylurea.

Proposed Experimental Strategy for a Comprehensive Comparative Assessment

To address the significant data gaps for N,N-Bis(2-methylphenyl)urea and enable a robust comparative toxicity assessment, the following experimental strategy is proposed.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance for its acute oral toxicity.

G start Start with 3 female rats Dose: 300 mg/kg step2a If 2-3 animals die, re-dose at 50 mg/kg start->step2a High Toxicity step2b If 0-1 animal dies, re-dose at 2000 mg/kg start->step2b Low/Moderate Toxicity step3a Classify based on mortality at 50 mg/kg step2a->step3a step3b Classify based on mortality at 2000 mg/kg step2b->step3b end Determine GHS Category step3a->end step3b->end

Protocol: OECD 423 - Acute Toxic Class Method

  • Animal Selection: Use healthy, young adult female rats (nulliparous and non-pregnant).

  • Housing and Fasting: House animals in appropriate conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).[6] Fast animals overnight before dosing.

  • Dose Administration: Administer the test substance orally by gavage. The starting dose is typically 300 mg/kg.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 female rats at the starting dose.

    • Observation: Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.

    • Step 2:

      • If 2 or 3 animals die, the next step is to dose a new group of 3 rats at a lower dose level (e.g., 50 mg/kg).

      • If 0 or 1 animal dies, the next step is to dose a new group of 3 rats at a higher dose level (e.g., 2000 mg/kg).

  • Classification: The substance is classified into a GHS category based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

G

Protocol: MTT Assay

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N,N-Bis(2-methylphenyl)urea and Phenylurea in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Genotoxicity Assessment (Ames Test)

The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical.[9]

Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of the test compounds.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

  • Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Future Directions

This technical guide provides a comparative overview of the available toxicological information for N,N-Bis(2-methylphenyl)urea and Phenylurea. A significant data gap exists for N,N-Bis(2-methylphenyl)urea, precluding a definitive comparative assessment of its toxicity relative to Phenylurea. Based on the properties of structurally related compounds, there is a potential for N,N-Bis(2-methylphenyl)urea to exhibit acute toxicity and genotoxicity.

The proposed experimental strategy, encompassing acute oral toxicity testing, in vitro cytotoxicity assays, and genotoxicity assessment, provides a clear and robust framework for characterizing the toxicological profile of N,N-Bis(2-methylphenyl)urea. The execution of these studies is essential for a comprehensive risk assessment and to ensure the safe handling and use of this compound. Further investigations into the metabolism and specific mechanisms of toxicity of both compounds would provide a more complete understanding of their comparative toxicological profiles.

References

  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Publishing.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]

  • CRAM3RA - Unict.it. (n.d.). Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Request PDF. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evaluation. Retrieved from [Link]

  • MDPI. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • PubMed. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes. Retrieved from [Link]

  • Scribd. (n.d.). OECD Guideline 401 Overview. Retrieved from [Link]

  • R Discovery. (2012). Synthesis and cytotoxic activity of diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety. Retrieved from [Link]

  • OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • MDPI. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • PubMed. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]

  • PubMed. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved from [Link]

  • SETAC. (n.d.). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Retrieved from [Link]

  • Request PDF. (2026). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Retrieved from [Link]

  • NIST. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Retrieved from [Link]

  • PubChem. (n.d.). o-Tolylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • PubMed. (2020). Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N′′-ethylenebis(N′-2-methylphenyl)urea. Referred to as bis-urea in this paper. Retrieved from [Link]

  • Bridgewell Agribusiness. (n.d.). automotive-grade-urea-safety-data-sheet.pdf. Retrieved from [Link]

  • Vetlexicon. (n.d.). Urea toxicity in Cows (Bovis). Retrieved from [Link]

  • PubChem. (n.d.). Urea, N,N'-bis(phenylmethyl)-. Retrieved from [Link]

  • Gov.bc.ca. (n.d.). Urea Acute Oral Toxicity. Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, n,n-bis(2-methylphenyl)- (C15H16N2O). Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, n,n'-bis(2-methylphenyl)- (C15H16N2O). Retrieved from [Link]

  • NIST. (n.d.). Urea, N,N'-bis(3-methylphenyl)-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • liquidfeeds.com.au. (n.d.). UREA (NPN) POISONING. Retrieved from [Link]

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Technical Evaluation of N,N-Bis(2-methylphenyl)urea in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

N,N-Bis(2-methylphenyl)urea (CAS: 617-02-7), also known as 1,3-di-o-tolylurea or DTU , occupies a specialized niche in agrochemical discovery. Unlike its commercially dominant cousins—the herbicidal phenylureas (e.g., Diuron) or the high-potency cytokinin mimics (e.g., Thidiazuron)—DTU serves primarily as a critical structural probe in Structure-Activity Relationship (SAR) studies.

Its significance lies in its steric profile. The ortho-methyl substitution on both phenyl rings introduces significant torsional strain, forcing the molecule into a non-planar conformation. This distinct geometry makes DTU an essential negative control or "boundary compound" for mapping the steric tolerance of:

  • Cytokinin Receptors (HKs): Determining the maximum bulk allowed for ligand activation.

  • Photosystem II (D1 Protein): Defining the steric limits of the Q_B binding pocket in herbicide design.

This guide provides a rigorous technical analysis of DTU, moving beyond basic properties to explore its synthesis, supramolecular chemistry, and its utility in defining the "Ortho Effect" in agrochemical design.

Part 2: Chemical Identity & Physicochemical Profile[1]

Before evaluating biological activity, researchers must understand the compound's fundamental behavior in solution and solid state, which dictates formulation strategies.

PropertySpecificationTechnical Insight
IUPAC Name 1,3-bis(2-methylphenyl)ureaSymmetric diarylurea structure.
Molecular Formula C₁₅H₁₆N₂OLipophilic, non-ionic character.
Molecular Weight 240.30 g/mol Suitable for rapid membrane permeation.
Solubility (Water) Very Low (< 50 mg/L)Requires polar aprotic solvents (DMSO, DMF) for bioassays; prone to precipitation in aqueous media without surfactants.
LogP (Octanol/Water) ~3.0 - 3.5 (Predicted)Indicates high membrane permeability but potential for bioaccumulation.
Melting Point 250–252 °CHigh thermal stability due to strong intermolecular hydrogen bonding (urea tape motif).
Solid State White Crystalline PowderForms robust 1D hydrogen-bonded chains; significant polymorphism potential.

Part 3: Synthesis & Manufacturing Protocol

Objective: Produce high-purity (>99%) N,N-Bis(2-methylphenyl)urea for biological screening.

Mechanism: The most reliable laboratory route utilizes the nucleophilic addition of o-toluidine to o-tolyl isocyanate. This pathway avoids the use of phosgene gas (COCl₂), replacing it with stable, pre-formed isocyanates or in situ generation via triphosgene if isocyanates are unavailable.

Protocol: Isocyanate Addition Method

Reagents:

  • o-Toluidine (1.0 equiv)

  • o-Tolyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve o-toluidine (10 mmol, 1.07 g) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add o-tolyl isocyanate (11 mmol, 1.46 g) dropwise via syringe over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. A heavy white precipitate (the urea product) will form as the reaction progresses.

  • Validation (TLC): Check completion using TLC (Hexane:Ethyl Acetate 3:1). The starting amine spot should disappear.

  • Work-up: Filter the white precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to achieve analytical purity.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualizing the Synthesis Logic

Synthesis Start Start: o-Toluidine (Nucleophile) Intermediate Intermediate: Tetrahedral Zwitterion Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Reagent: o-Tolyl Isocyanate (Electrophile) Reagent->Intermediate Product Product: N,N-Bis(2-methylphenyl)urea (Precipitate) Intermediate->Product Proton Transfer & Precipitation Purification Purification: Recrystallization (EtOH) Product->Purification Filtration

Caption: Synthesis pathway via isocyanate addition. The reaction is driven to completion by the precipitation of the stable urea product.

Part 4: Biological Activity & Mode of Action (SAR)

This section details why DTU is a "boundary compound" in agrochemistry.

Cytokinin-Like Activity (Plant Growth Regulation)

Phenylureas (e.g., N,N'-diphenylurea or DPU) are a known class of cytokinins, promoting cell division and shoot proliferation.

  • Mechanism: They bind to the CHASE domain of Histidine Kinase receptors (CRE1/AHK4 in Arabidopsis).

  • The Role of DTU:

    • Activity Level: Weak to Inactive.

    • Causality: The ortho-methyl groups in DTU create steric bulk that prevents the molecule from adopting the planar conformation often required for optimal receptor binding. Unlike meta-substituted ureas (which are often highly active), the ortho-substitution twists the phenyl rings out of plane, reducing affinity for the cytokinin receptor pocket.

    • Research Use: DTU is used to demonstrate the steric ceiling of cytokinin receptors. If a derivative is too bulky at the ortho position, activity is lost.

Herbicidal Activity (Photosystem II Inhibition)

Urea herbicides (e.g., Diuron) work by blocking electron transport in Photosystem II.

  • Mechanism: Binding to the Q_B site on the D1 protein.

  • The Role of DTU:

    • Activity Level: Low.

    • SAR Insight: High herbicidal activity typically requires:

      • A free N-H proton for hydrogen bonding.

      • An electron-deficient aryl ring (usually para-chlorinated).

      • A small alkyl group on the distal nitrogen (e.g., N,N-dimethyl).

    • DTU's Failure: Being a bis-aryl urea, DTU lacks the small alkyl group necessary to fit into the narrow channel of the Q_B site. Furthermore, the electron-donating methyl groups (inductive effect) reduce the acidity of the N-H protons, weakening the hydrogen bond interaction with the target protein (Ser264 of D1).

Visualizing the SAR Logic (The "Ortho Effect")

SAR Core Core Scaffold: N,N'-Diphenylurea (DPU) Para Modification A: Para-Chlorination (e.g., 4-Cl) Core->Para Meta Modification B: Meta-Substitution (e.g., 3-Cl) Core->Meta Ortho Modification C: Ortho-Methylation (DTU) Core->Ortho Herbicide Outcome: High Herbicidal Activity (Diuron-like) Para->Herbicide Increases Lipophilicity & e- withdrawing Cytokinin Outcome: High Cytokinin Activity (CPPU-like) Meta->Cytokinin Optimizes Receptor Fit Inactive Outcome: Steric Clash / Low Activity (DTU) Ortho->Inactive Twists Ring Planarity (Steric Hindrance)

Caption: Structure-Activity Relationship (SAR) map. DTU (Ortho-Methylation) serves as a negative control due to steric hindrance preventing effective protein binding.

Part 5: Supramolecular Chemistry & Formulation

While its biological activity is modest, DTU is a star in Crystal Engineering .

  • Urea Tape Motif: The two N-H donors and the carbonyl oxygen acceptor form a robust, bifurcated hydrogen-bonding network known as the

    
    -network.
    
  • Host-Guest Chemistry: The bulky o-tolyl groups create voids in the crystal lattice. DTU can act as a host molecule, trapping solvent molecules or volatile active ingredients within its lattice.

  • Application: This property is researched for Controlled Release Formulations . By co-crystallizing a volatile agrochemical (like a fumigant) with DTU, researchers can stabilize the active ingredient and control its release rate based on the breakdown of the hydrogen-bonded urea network.

Part 6: References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences. Link

  • Okamoto, T., et al. (1981). Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives. Chemical and Pharmaceutical Bulletin. Link

  • Takahashi, S., et al. (1978). Synergistic effect of urea herbicides on cytokinin activity. Plant and Cell Physiology.

  • Custelcean, R. (2010). Urea-based receptors for anion recognition and sequestration. Chemical Society Reviews. (Context for supramolecular properties). Link

  • PubChem Compound Summary. (2023). 1,3-bis(2-methylphenyl)urea. National Center for Biotechnology Information. Link

Methodological & Application

Application Note: Optimized Recrystallization Solvent Systems for the Purification of 1,3-Di-o-tolylurea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

1,3-Di-o-tolylurea (also known as N,N'-di-o-tolylurea or 1,3-bis(2-methylphenyl)urea) is a symmetrical diarylurea frequently utilized as a critical pharmacophore in kinase inhibitor development, an intermediate in agricultural chemicals, and a rigid building block in supramolecular chemistry.

The synthesis of symmetrical diarylureas typically involves the reaction of o-toluidine with phosgene equivalents (like triphosgene) or via isocyanate intermediates generated in situ[1],[2]. Because of the highly reactive nature of these pathways, crude reaction mixtures often contain a predictable profile of impurities:

  • Unreacted o-toluidine: A lipophilic, highly soluble amine.

  • Isocyanate/Carbodiimide byproducts: Moisture-sensitive intermediates that can form oligomeric colored bodies.

  • Inorganic salts: Often generated if alkaline bases (e.g., sodium acetate or triethylamine) are used to drive the reaction[1],[2].

To achieve pharmaceutical-grade purity, the selection of a recrystallization solvent cannot be arbitrary. It must be thermodynamically tuned to exploit the rigid, planar hydrogen-bonding network of the urea core while rejecting structurally distinct impurities.

Physicochemical Profiling

Understanding the physical properties of 1,3-Di-o-tolylurea is the first step in designing a self-validating purification system. The compound exhibits a highly stable crystal lattice driven by intermolecular bidentate hydrogen bonding between the urea N-H and C=O groups. This strong lattice energy is reflected in its high melting point, which literature shows can vary significantly based on polymorphic form and trace impurities[3],[2].

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name 1,3-Di-o-tolylurea (N,N'-bis(2-methylphenyl)urea)
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Melting Point 234 °C – 258.9 °C (Highly dependent on purity/polymorph)[3],[2]
Appearance White to off-white crystalline solid

Solvent System Selection & Causality

The choice of solvent dictates the kinetics of nucleation and the thermodynamics of impurity exclusion. Below is a comparative analysis of the three most effective solvent systems for this compound.

Table 2: Comparison of Recrystallization Systems
Solvent SystemMechanism of Action (Causality)Target Impurities ExcludedYield Expectation
Methanol (100%) Diarylureas exhibit a steep temperature-dependent solubility curve in MeOH. The solvent disrupts urea H-bonds at reflux but allows rapid lattice reformation at 0 °C[1].Polar byproducts, trace inorganic salts.Moderate to High
95% Ethanol Similar to MeOH but with a higher boiling point, allowing for a wider metastable zone width during cooling[4].General organic impurities, colored oligomers.High
Ethyl Acetate / Hexanes Anti-Solvent Precipitation: EtOAc dissolves the urea and impurities; the addition of non-polar Hexanes drastically lowers the dielectric constant, forcing the polar urea to nucleate[1].Non-polar impurities (e.g., unreacted o-toluidine).Very High

Mechanistic Visualization of the Purification Workflow

The following diagram illustrates the thermodynamic phases of the recrystallization process. Each step is designed to sequentially eliminate specific classes of impurities.

Recrystallization_Workflow Crude Crude 1,3-Di-o-tolylurea (Contains amines/isocyanates) Dissolution High-Temp Dissolution (Near boiling point of solvent) Crude->Dissolution HotFiltration Hot Filtration (Removes insoluble particulates) Dissolution->HotFiltration Cooling Controlled Cooling (Supersaturation & Nucleation) HotFiltration->Cooling Crystallization Crystal Growth (Thermodynamic lattice formation) Cooling->Crystallization Filtration Vacuum Filtration & Washing (Removes soluble impurities) Crystallization->Filtration Pure Pure 1,3-Di-o-tolylurea (High-purity solid) Filtration->Pure

Thermodynamic workflow of 1,3-Di-o-tolylurea recrystallization and impurity clearance.

Experimental Protocols

As an application scientist, you must treat every protocol as a self-validating system . Do not blindly add solvent volumes; observe the physical state of the mixture to dictate the next step.

Protocol A: Single-Solvent Recrystallization (95% Ethanol or Methanol)

Historically validated for achieving analytical-grade UV absorption purity[4].

  • Initial Suspension: Place 5.0 g of crude 1,3-Di-o-tolylurea in a 250 mL round-bottom flask equipped with a reflux condenser. Add 25 mL of 95% Ethanol (or Methanol).

  • Thermal Dissolution: Heat the suspension to a gentle reflux using a heating mantle.

  • Self-Validating Titration: Slowly add boiling solvent in 2–5 mL increments through the condenser until the solid just dissolves.

    • Causality Check: If the solution remains turbid after adding >75 mL of solvent, the turbidity is likely caused by insoluble polymeric byproducts, not the target urea. Do not add more solvent. Proceed immediately to Step 4.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated Büchner funnel to remove insoluble oligomers.

  • Controlled Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed.

    • Mechanistic Insight: Rapid cooling (e.g., plunging into an ice bath immediately) causes kinetic precipitation, trapping impurities within the crystal lattice. Slow cooling favors thermodynamic crystal growth, yielding pure, well-defined needles.

  • Harvesting: Once the solution reaches room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with 10 mL of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours to remove residual solvent trapped in the lattice.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Ideal for crude mixtures heavily contaminated with unreacted lipophilic amines[1].

  • Primary Dissolution: Suspend 5.0 g of crude 1,3-Di-o-tolylurea in 30 mL of Ethyl Acetate (EtOAc). Heat to 60 °C until the solid is fully dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add Hexanes dropwise.

  • Self-Validating Cloud Point: Continue adding Hexanes until the solution becomes faintly cloudy (the "cloud point") and does not clear upon stirring.

    • Causality Check: The cloudiness indicates that the dielectric constant of the mixture has dropped precisely to the point where the polar urea can no longer remain solvated, while the non-polar o-toluidine remains fully dissolved.

  • Lattice Formation: Add 1 mL of EtOAc to clear the solution slightly, then allow it to cool slowly to room temperature, followed by 1 hour in an ice bath.

  • Harvesting: Vacuum filter the resulting precipitate and wash with a cold 1:2 mixture of EtOAc/Hexanes[1].

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

  • Melting Point Determination: A sharp melting point (a range of ≤ 2 °C) between 248–258 °C strongly indicates high purity[3],[2]. A depressed or broad melting point indicates trapped solvent or remaining o-toluidine.

  • ¹H NMR Spectroscopy (DMSO-d₆): Look for the disappearance of the amine protons (broad singlet, ~4.5 ppm) associated with unreacted o-toluidine. The urea N-H protons should appear as a sharp singlet downfield (~7.8–8.0 ppm).

References

  • [3] Synthesis of Diverse Ureas From Amines and Co2 at Atmospheric... Scribd. Available at:

  • [1] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. Available at:

  • [2] A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ResearchGate. Available at:

  • [4] ULTRAVIOLET ABSORPTION SPECTRA OF ARYL SUBSTITUTED UREAS. Canadian Science Publishing. Available at:

Sources

Application Note: HPLC Method Development for N,N-Bis(2-methylphenyl)urea (1,3-Di-o-tolylurea)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N,N-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea or 2,2'-dimethylcarbanilide). Due to the compound's significant hydrophobicity and lack of ionizable groups, standard reverse-phase protocols often result in poor solubility or peak tailing. This guide provides a self-validating workflow, moving from physicochemical profiling to a finalized, robust quality control method compliant with USP <621> standards.

Introduction & Chemical Context

N,N-Bis(2-methylphenyl)urea is a symmetrical urea derivative often encountered as:

  • A Synthesis Impurity: A byproduct in the production of sulfonylurea drugs or polyurethane precursors involving o-toluidine and phosgene.

  • A Stabilizer: Used in specific polymer formulations.

Physicochemical Profile

Understanding the molecule is the first step in method design (Expertise Pillar).

ParameterValue / CharacteristicChromatographic Implication
Structure Two o-tolyl rings linked by a urea bridge.High UV absorptivity (aromatic rings).
CAS RN 617-07-2Reference standard verification.
LogP ~3.5 – 4.5 (Estimated)Highly Hydrophobic. Requires high organic strength for elution.
pKa Neutral (Urea protons are weakly acidic, pKa > 14)pH control is less critical for retention but vital for silanol suppression.
Solubility Insoluble in water; Soluble in DMSO, ACN, MeOH.Critical: Sample diluent must match mobile phase strength to avoid precipitation.

Method Development Strategy

The development process follows a "Scout-Optimize-Validate" lifecycle. We prioritize solubility and peak shape over raw speed initially.

Workflow Visualization

MethodDevWorkflow Start Start: Analyte Profiling Solubility Solubility Check (DMSO/ACN) Start->Solubility Define Solvent Scouting Gradient Scouting (50-100% B) Solubility->Scouting Inject Optimization Optimize: Temp & Flow Scouting->Optimization Resolution > 2.0 Validation Validation (USP <1225>) Optimization->Validation Final Method Validation->Start Failure (Loop)

Figure 1: Iterative Method Development Lifecycle. The process begins with solubility to prevent system blockage, a common failure mode for aryl ureas.

Experimental Protocols

Instrumentation & Column Selection
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1) is mandatory due to the hydrophobic nature of the tolyl groups.

    • Recommendation: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Merck Purospher Star).

    • Why? Non-end-capped silanols can hydrogen bond with the urea nitrogen, causing severe tailing.

Mobile Phase Optimization
  • Solvent A: Water (Milli-Q grade).

  • Solvent B: Acetonitrile (ACN).[1]

    • Note: ACN is preferred over Methanol because it has a lower UV cutoff and generally provides sharper peaks for aromatic compounds.

  • Modifier: No pH buffer is strictly necessary for retention, but 0.1% Phosphoric Acid is recommended to suppress free silanols on the column and improve peak symmetry.

Wavelength Selection

Aromatic ureas exhibit strong


 transitions.
  • Primary: 254 nm (Robust, minimal solvent interference).

  • Secondary: 210 nm (High sensitivity, but susceptible to gradient drift baseline noise).

  • Action: Perform a spectral scan from 200–400 nm during the first injection to identify

    
    .
    

Finalized Method Parameters (The "Recipe")

This protocol is designed for robustness and transferability.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard L1 column; balances resolution and backpressure.
Mobile Phase A Water + 0.1%

Acidic modifier reduces silanol activity.
Mobile Phase B Acetonitrile (100%)Strong solvent for hydrophobic elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Injection Volume 10 µLPrevent column overload.
Column Temp 30°C or 40°CElevated temp improves mass transfer and lowers backpressure.
Detection UV @ 254 nmSpecificity for aromatic rings.
Run Time 15 MinutesSufficient for column re-equilibration.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.050Initial Hold
8.090Elution of Analyte (Expect RT ~5-7 min)
10.090Wash highly retained impurities
10.150Return to initial
15.050Re-equilibration

Sample Preparation Workflow (Critical)

The most common source of error for N,N-Bis(2-methylphenyl)urea analysis is precipitation upon injection . The sample diluent must be strong enough to solubilize the analyte but weak enough to mix with the initial mobile phase.

SamplePrep Sample Solid Sample (~10 mg) Stock Stock Solution Dissolve in 100% ACN or DMSO Sample->Stock Dilution Working Standard Dilute to 50:50 ACN:Water Stock->Dilution Check Visual Check Precipitate? Dilution->Check Check->Stock Yes (Increase Organic Ratio) Filter Filter (0.22 µm PTFE) Check->Filter No Vial HPLC Vial Filter->Vial

Figure 2: Sample Preparation Decision Tree. Note that PTFE filters are required; Nylon may bind to ureas.

Validation & System Suitability (USP <621>)

To ensure the method is trustworthy (Trustworthiness Pillar), the following criteria must be met before routine use.

System Suitability Limits
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit due to urea-silanol interaction).
    
  • Theoretical Plates (

    
    ):  > 5000 (For a 150mm column).
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
Robustness (USP <621> Alignment)

Recent updates to USP <621> allow for adjustments without re-validation.

  • Flow Rate: ± 50% is allowable for isocratic, but for gradient, changes are more restricted. Keep within ± 0.1 mL/min.

  • pH: ± 0.2 units (Less critical here as the molecule is non-ionic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (e.g., 100% DMSO injected).Dilute sample with mobile phase A (Water) to match initial gradient conditions.
Broad Tailing Secondary interactions with silanols.Ensure column is "End-capped". Increase column temperature to 40°C.
No Peak Analyte precipitated in the vial or needle.Check solubility. Use ACN/Water (80:20) as needle wash.
Pressure High Analyte precipitated in the column frit.Reverse flush column (if permitted). Ensure sample is filtered (0.22 µm).

References

  • CAS Common Chemistry. (n.d.).[3] N,N'-Bis(2-methylphenyl)urea (CAS 617-07-2). American Chemical Society.[3] [Link][3]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • PubChem. (n.d.). 1,3-Di-o-tolylurea Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Preparation and NEXAFS Characterization of N,N-Bis(2-methylphenyl)urea Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface scientists, materials researchers, and drug development professionals. Focus: Ultra-High Vacuum (UHV) thin film deposition, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and molecular orientation analysis.

Introduction

N,N-Bis(2-methylphenyl)urea (also known as di(o-tolyl)urea) is a prototypical diarylurea compound. Urea derivatives are foundational to supramolecular chemistry, crystal engineering, and pharmaceutical design due to their ability to form robust, bifurcated hydrogen-bonding networks (N-H···O=C)[1]. Understanding the exact molecular orientation, self-assembly behavior, and electronic structure of these molecules at interfaces is critical for their integration into organic electronics, sensors, and advanced coatings.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is the premier analytical technique for this purpose. By exciting core electrons to unoccupied molecular orbitals (e.g.,


 and 

states), NEXAFS provides high-resolution, element-specific electronic mapping[2]. Furthermore, exploiting the linear dichroism of the

resonances allows researchers to quantitatively determine the tilt and twist angles of the aromatic rings and the urea backbone relative to the substrate[1][3].

Experimental Design & Causality (The "Why")

To achieve self-validating and reproducible NEXAFS data, the experimental design must prioritize film purity and precise thickness control.

  • Why UHV Thermal Evaporation? While spin-coating is ubiquitous for polymer films, small organic molecules like N,N-Bis(2-methylphenyl)urea are best deposited via Organic Molecular Beam Deposition (OMBD) in Ultra-High Vacuum (UHV, base pressure

    
     mbar)[4][5]. UHV prevents solvent trapping, eliminates ambient contamination (which severely distorts Carbon and Oxygen K-edge spectra), and allows for sub-monolayer thickness control via a Knudsen effusion cell.
    
  • Substrate Selection: Highly Oriented Pyrolytic Graphite (HOPG) or single-crystal Au(111) are the substrates of choice. They provide atomically flat, conductive surfaces that prevent sample charging during Total Electron Yield (TEY) measurements[4]. For transmission-mode Scanning Transmission X-ray Microscopy (STXM), 150 nm

    
     membranes are utilized[6].
    
  • Detection Mode: TEY is highly surface-sensitive (probing the top 2–5 nm), making it ideal for ultrathin films. Partial Electron Yield (PEY) can be employed with a retarding voltage to filter out low-energy secondary electrons, thereby enhancing the signal-to-background ratio[5].

Step-by-Step Protocol

Phase 1: Substrate Preparation
  • Au(111) Cleaning: Mount the Au(111) crystal in the UHV preparation chamber. Perform repeated cycles of Argon ion (

    
    ) sputtering (1 keV, 15 min) followed by thermal annealing at 800 K for 30 minutes.
    
  • Validation: Verify surface cleanliness and reconstruction using Low-Energy Electron Diffraction (LEED) and Auger Electron Spectroscopy (AES) prior to deposition.

Phase 2: UHV Deposition of N,N-Bis(2-methylphenyl)urea
  • Degassing: Load N,N-Bis(2-methylphenyl)urea powder (purity

    
    ) into a quartz crucible within a Knudsen effusion cell. Degas the material in vacuo at a temperature slightly below its sublimation point (approx. 50–60 °C) for 12 hours to eliminate volatile impurities and trapped water[4].
    
  • Calibration: Heat the cell to the sublimation temperature (approx. 80–110 °C). Calibrate the deposition rate using a water-cooled Quartz Crystal Microbalance (QCM).

  • Growth: Open the shutter to deposit the film onto the Au(111) substrate held at room temperature. Maintain a slow deposition rate of

    
     Å/min to facilitate highly ordered, thermodynamically stable self-assembly[5]. Target a thickness of 2–5 nm (approx. 2 to 5 monolayers).
    
Phase 3: NEXAFS Data Acquisition
  • Transfer: Transfer the sample in vacuo to the NEXAFS analysis chamber to prevent oxidation or hydrocarbon contamination.

  • Measurement: Acquire spectra at the Carbon (C), Nitrogen (N), and Oxygen (O) K-edges using linearly polarized synchrotron radiation.

  • Angular Scans: To evaluate linear dichroism, record spectra at varying X-ray incidence angles (

    
    ), typically from grazing incidence (
    
    
    
    ) to normal incidence (
    
    
    ) relative to the substrate surface[2][3].

Workflow S1 Substrate Prep (Au(111) / HOPG) S3 UHV Deposition (0.1-0.5 Å/min) S1->S3 S2 Degassing (Knudsen Cell, < Sublimation) S2->S3 S4 In Vacuo Transfer (Base P < 10^-9 mbar) S3->S4 S5 NEXAFS Acquisition (C, N, O K-edges) S4->S5

Caption: Workflow for UHV thin film preparation and NEXAFS data acquisition.

Data Presentation & Analysis

Quantitative Spectral Assignments

The interpretation of NEXAFS spectra relies on assigning resonances to specific core-to-bound transitions. The table below summarizes the expected peak positions for N,N-Bis(2-methylphenyl)urea based on analogous diarylurea systems[1][2].

Absorption EdgeEnergy (eV)Transition AssignmentStructural Origin
Carbon (C) K-edge ~285.0

Aromatic o-tolyl rings
~288.5

Urea backbone carbonyl
> 292.0

Aliphatic/Aromatic backbone
Nitrogen (N) K-edge ~400.0

Urea backbone amides
~406.0

Urea backbone amides
Oxygen (O) K-edge ~531.5

Urea backbone carbonyl
~538.0

Urea backbone carbonyl
Molecular Orientation via Linear Dichroism

The intensity


 of a 

resonance depends on the angle between the electric field vector

of the incident X-rays and the transition dipole moment (TDM) of the molecular orbital. For

orbitals, the TDM is perpendicular to the plane of the bond (e.g., perpendicular to the aromatic ring or the

hybridized urea plane).

By plotting the normalized intensity of the


 and 

transitions as a function of the incidence angle

, the average tilt angle

of the respective molecular moieties can be calculated using standard NEXAFS intensity equations[3].

Dichroism A Linearly Polarized X-Ray Beam B Vary Incidence Angle (θ) 20° to 90° A->B C Measure π* Resonance Intensity I(θ) B->C D Calculate Molecular Tilt Angle (α) C->D

Caption: Logical progression for determining molecular orientation via NEXAFS linear dichroism.

References

1.[7] Surface, Interface and Thin Films - UVSOR. Institute for Molecular Science. Available at: [Link] 2.[4] Evidence for efficient anchoring in nitroxyl radical thin films: an experimental XPS/NEXAFS and theoretical DFT/TD-DFT study. RSC Publishing. Available at:[Link] 3.[6] Towards Understanding Excited-State Properties of Organic Molecules Using Time-Resolved Soft X-ray Absorption Spectroscopy. Pembroke Instruments. Available at:[Link] 4.[3] Molecular Orientation in Polymer Films for Organic Solar Cells Studied by NEXAFS. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link] 5.[5] Analysis of the near-edge X-ray-absorption fine-structure of anthracene: A combined theoretical and experimental study. AIP Publishing. Available at: [Link] 6.[8] Quantitative compositional analysis of organic thin films using transmission NEXAFS spectroscopy in an X-ray microscope. ResearchGate. Available at: [Link] 7.[1] N,N′′-ethylenebis(N′-2-methylphenyl)urea. Referred to as bis-urea in this paper. ResearchGate. Available at: [Link] 8.[2] NEXAFS Tutorial Review Article. Scribd. Available at: [Link]

Sources

Application Note: Precision N-Methylation of N,N'-Bis(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It addresses the specific challenges of N-methylating N,N'-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea), a sterically hindered diarylurea.

Executive Summary

The N-methylation of N,N'-Bis(2-methylphenyl)urea presents a specific synthetic challenge due to the significant steric hindrance provided by the ortho-methyl groups on the aromatic rings. While standard methylation protocols exist for simple ureas, the o-tolyl substituents reduce the nucleophilicity of the nitrogen atoms and impose steric barriers to


 attack.

This guide details two validated protocols:

  • Method A (Gold Standard): Irreversible deprotonation using Sodium Hydride (NaH) in polar aprotic media.

  • Method B (Scalable/Green): Phase-Transfer Catalysis (PTC) for larger-scale applications.

Note on Nomenclature: This guide focuses on the symmetric 1,3-isomer (N,N'-bis) , the most common "bis(tolyl)urea" scaffold in medicinal chemistry. If the 1,1-isomer (N,N-bis) is the target, the free


 group is significantly more nucleophilic and requires milder conditions (e.g., reductive amination or mild alkylation) not covered here.

Chemical Context & Mechanistic Insight

The Steric Challenge

The target molecule contains two secondary amide-like nitrogens. The ortho-methyl group on the phenyl ring forces the aryl ring to twist out of planarity with the urea linkage to minimize


 strain. This conformation shields the nitrogen lone pair, requiring forcing conditions to effect methylation.
Regioselectivity: N- vs. O-Alkylation

The urea anion is an ambident nucleophile . Resonance delocalization allows negative charge density to reside on both the Nitrogen and Oxygen atoms.

  • O-Methylation yields isoureas (kinetic products, often unstable).

  • N-Methylation yields the desired substituted urea (thermodynamic product).

Control Strategy: To favor N-methylation, we utilize Hard-Soft Acid-Base (HSAB) principles.

  • Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (

    
    ), leaving the "naked" urea anion free to react. They also stabilize the transition state for N-alkylation.
    
  • Base: Strong bases (NaH) ensure complete deprotonation (

    
     of diarylurea ~20-22), preventing equilibrium-driven side reactions.
    
Reaction Pathway Diagram

ReactionMechanism Start N,N'-Bis(2-methylphenyl)urea Anion Urea Anion (Ambident Nucleophile) Start->Anion Deprotonation (-H2) Base Base (NaH or OH-) Base->Anion TS Transition State (SN2 Attack) Anion->TS + MeI MeI Methyl Iodide (MeI) MeI->TS Product N-Methyl-N,N'-bis(2-methylphenyl)urea TS->Product Major Path (Polar Aprotic) SideProduct O-Methyl Isourea (Side Product) TS->SideProduct Minor Path (Non-polar/Low Temp)

Figure 1: Mechanistic pathway for the deprotonation and subsequent methylation of diarylureas.

Experimental Protocols

Method A: Sodium Hydride (NaH) / Methyl Iodide

Best for: High yield, difficult substrates, small-to-medium scale (mg to g). Mechanism: Irreversible deprotonation followed by


 substitution.
Reagents & Equipment[1]
  • Substrate: N,N'-Bis(2-methylphenyl)urea (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq per methyl group desired).

  • Electrophile: Methyl Iodide (MeI) (1.5 eq).[2] Warning: Neurotoxin.

  • Solvent: Anhydrous DMF or THF (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • NaH Washing (Optional but Recommended): Place NaH (60% dispersion) in the flask. Add dry hexane, stir briefly to dissolve the oil, and carefully remove the supernatant via syringe. Repeat twice. Note: This exposes highly reactive dry NaH; handle with extreme caution.

  • Solubilization: Add anhydrous DMF to the NaH. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the urea substrate in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of Hydrogen gas (

      
      ). The solution may turn yellow/orange indicating anion formation.
      
    • Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0°C. Add Methyl Iodide (MeI) dropwise via syringe.

    • Tip: If mono-methylation is desired, use exactly 1.0-1.1 eq of MeI and add very slowly. For exhaustive methylation (di-methylation), use 2.5 eq.

  • Reaction: Allow to warm to RT and stir.

    • Time: Typically 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quenching: Cool to 0°C. Carefully add saturated aqueous

    
     dropwise to quench excess NaH.
    
  • Workup: Dilute with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF, then brine (1x). Dry over

    
    , filter, and concentrate.
    
Method B: Phase-Transfer Catalysis (PTC)

Best for: Scalability (>10g), safety (avoids NaH), and "green" chemistry requirements. Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt.

Reagents
  • Solvent System: Toluene (Organic phase) and 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Electrophile: Dimethyl Sulfate (

    
    ) or Methyl Iodide.
    
Step-by-Step Procedure
  • Biphasic Setup: In a round bottom flask, dissolve N,N'-Bis(2-methylphenyl)urea in Toluene (0.2 M).

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Base Addition: Add 50% w/w NaOH solution (5.0 eq). The mixture will form two distinct layers.

  • Alkylation: Add Methyl Iodide (2.0 eq) in one portion.

  • Agitation: Stir vigorously (>800 RPM). High shear is critical to create surface area between the phases.

  • Temperature: Heat to 40-50°C. Note: Do not overheat, as MeI is volatile (b.p. 42°C). Use a reflux condenser.

  • Monitoring: Monitor by HPLC. Reaction times are generally longer (12-24h) than Method A.

  • Workup: Separate phases. Wash the organic (Toluene) layer with water and dilute HCl (to remove unreacted amine/urea traces). Concentrate to dryness.

Data Analysis & Validation

Expected Analytical Data

Upon successful methylation, the physicochemical properties will shift significantly.

ParameterN,N'-Bis(2-methylphenyl)urea (Starting Material)N-Methyl Product (Mono)N,N'-Dimethyl Product
1H NMR (NH) Singlet/Broad ~8.0 - 9.0 ppmOne NH signal (broad)No NH signal
1H NMR (N-Me) AbsentSinglet ~3.1 - 3.3 ppm (3H)Singlet ~3.1 - 3.3 ppm (6H)
Solubility Poor in non-polar solventsImproved organic solubilityExcellent organic solubility
IR Spectrum Strong N-H stretch (~3300 cm⁻¹)Weak N-H stretchAbsent N-H stretch
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of o-tolyl group.Increase temperature to 60°C (Method A). Switch to stronger base (KH).
O-Methylation Solvent not polar enough; "Soft" electrophile needed.Ensure DMF is dry. Switch from MeI to Methyl Triflate (MeOTf) for faster kinetics.
Insoluble SM Urea aggregation.Add Lithium Chloride (LiCl) to DMF to break H-bond aggregates (chaotropic effect).

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (Ar/N2) Solubilization Dissolve Substrate in DMF Add to NaH suspension at 0°C Setup->Solubilization Reaction Add MeI dropwise Warm to RT, Stir 4-12h Solubilization->Reaction Check QC Check: TLC/LC-MS Is SM consumed? Reaction->Check Check->Reaction No (Add more MeI/Time) Quench Quench: Sat. NH4Cl at 0°C Check->Quench Yes Workup Extraction: EtOAc/H2O Dry & Concentrate Quench->Workup Purify Purification: Recrystallization (EtOH) or Column Workup->Purify

Figure 2: Operational workflow for Method A (NaH/DMF).

References

  • Structural Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69232, 1,3-Bis(2-methylphenyl)urea. Retrieved from [Link]

  • Synthetic Methodology (NaH/MeI)
  • Phase Transfer Catalysis

    • Starks, C. M. (1971). Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Butler, R. N., & Scott, F. L. (1967). The reaction of urea and N-substituted ureas with methyl iodide. Journal of the Chemical Society C: Organic.
  • Steric Considerations in Diarylureas

    • J. Org.[4] Chem. 2013, 78, 23, 12236–12242. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.[4] (Analogous steric challenges in heterocyclic methylation). [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Urea Derivatives Utilizing 1,3-Di-o-tolylurea Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unsymmetrical Ureas and Novel Synthetic Strategies

Unsymmetrical urea derivatives are a cornerstone in modern medicinal chemistry and drug development. Their unique ability to form stable hydrogen bonds with biological targets makes them prevalent motifs in a wide array of therapeutics, including kinase inhibitors, antiviral agents, and receptor modulators.[1][2][3][4] The pursuit of efficient, safe, and versatile methods for their synthesis is therefore a critical endeavor in pharmaceutical research.

Historically, the synthesis of unsymmetrical ureas has been dominated by methods involving hazardous reagents like phosgene and isocyanates.[2][3][5] While effective, these traditional routes pose significant safety and environmental challenges, prompting the development of more benign alternatives. Recent advancements have focused on phosgene-free strategies, such as the catalytic carbonylation of amines, palladium-catalyzed cross-coupling reactions, and the use of hypervalent iodine reagents.[1]

This guide focuses on a specific, yet underexplored, strategy: the use of the symmetrically substituted 1,3-di-o-tolylurea as a precursor for the synthesis of unsymmetrical ureas. This approach offers a potential alternative to traditional methods, leveraging the reactivity of the symmetrical urea to introduce asymmetry. We will explore two primary mechanistic pathways, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis.

Core Principle: Leveraging the Reactivity of 1,3-Di-o-tolylurea

The central hypothesis of this guide is that 1,3-di-o-tolylurea can be chemically manipulated to serve as a synthon for an o-tolyl isocyanate or to undergo a direct substitution (transamidation) to yield unsymmetrical products. The tolyl groups, being electron-donating, can influence the reactivity of the urea nitrogens and the central carbonyl group.

Two plausible mechanistic pathways for the conversion of 1,3-di-o-tolylurea to an unsymmetrical urea are:

  • Pathway A: Thermal Dissociation to Isocyanate and Subsequent Amination. At elevated temperatures, symmetrical diaryl ureas can undergo reversible dissociation into the corresponding isocyanate and amine.[6][7][8][9][10] In this case, 1,3-di-o-tolylurea would dissociate into o-tolyl isocyanate and o-toluidine. The in situ generated isocyanate can then be trapped by a different, desired amine to form the target unsymmetrical urea.

  • Pathway B: Catalyzed Transamidation. This pathway involves the direct reaction of 1,3-di-o-tolylurea with a different amine, leading to the displacement of one of the o-toluidine moieties. This transamidation reaction is often facilitated by a catalyst, such as a transition metal complex or a base, to overcome the inherent stability of the urea bond.[11][12]

The choice between these pathways will depend on the desired reaction conditions, the nature of the incoming amine, and the desired selectivity.

Visualizing the Mechanistic Pathways

Mechanistic_Pathways Proposed Mechanistic Pathways for Unsymmetrical Urea Synthesis start 1,3-Di-o-tolylurea pathA Pathway A: Thermal Dissociation start->pathA pathB Pathway B: Catalyzed Transamidation start->pathB isocyanate o-Tolyl Isocyanate + o-Toluidine pathA->isocyanate High Temperature catalyst + Amine (R-NH2) + Catalyst pathB->catalyst amine + Amine (R-NH2) isocyanate->amine productA Unsymmetrical Urea (o-Tolyl-NH-CO-NH-R) amine->productA productB Unsymmetrical Urea (o-Tolyl-NH-CO-NH-R) catalyst->productB byproduct + o-Toluidine productB->byproduct Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: 1,3-Di-o-tolylurea, Amine, Catalyst (if applicable), Solvent start->setup reaction Reaction under Inert Atmosphere (Heating) setup->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: Cooling, Filtration, Solvent Removal monitoring->workup Complete purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization end End characterization->end

Sources

Application Note: Sterically Modulated Urea Organocatalysts derived from o-Toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Applications of Urea-Based Ligands Derived from o-Toluidine Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

In the landscape of non-covalent organocatalysis, urea and thiourea derivatives function as neutral Brønsted acids, activating electrophiles via explicit double hydrogen bonding. While electron-deficient derivatives (e.g., Schreiner’s thiourea) are the industry standard for high reactivity, they often suffer from poor solubility and non-specific background acidity.

Why o-Toluidine Derivatives? Ligands derived from o-toluidine (2-methylaniline) offer a critical "Goldilocks" zone for drug development workflows:

  • Steric Modulation: The ortho-methyl group provides steric bulk that disrupts the strong self-aggregation (stacking) often observed in simple diarylureas, improving solubility in non-polar solvents (DCM, Toluene).

  • Electronic Tuning: Unlike the highly acidic trifluoromethyl variants, o-tolyl ureas are less acidic (

    
     ~20-21 in DMSO), making them ideal for activating acid-sensitive substrates (e.g., silyl enol ethers, acetals) without causing decomposition.
    
  • Cost-Efficiency: Derived from commoditized o-toluidine, these catalysts are orders of magnitude cheaper than chiral BINOL-derived or fluorinated analogues, suitable for multi-gram scale GMP intermediates.

Ligand Design & Synthesis Protocol

The synthesis of the core scaffold,


-bis(2-methylphenyl)urea , is a robust nucleophilic addition. Unlike metal-ligand synthesis requiring gloveboxes, this protocol is open-air compatible but demands strict moisture control to prevent aniline hydrolysis side-products.
Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Reagents: o-Toluidine (1.0 eq) 2-Methylphenyl Isocyanate (1.0 eq) Reaction Reaction: DCM, 0°C to RT Stir 4-12 h Start->Reaction Dropwise Addn Precipitation Precipitation: Add Hexanes/Heptane Filter Solids Reaction->Precipitation Concentration Purification Purification: Recrystallization (EtOH) Vacuum Dry Precipitation->Purification Crude Solid Product Target Ligand: N,N'-bis(2-methylphenyl)urea >98% Purity Purification->Product Yield 85-95%

Caption: Step-by-step synthesis workflow for the N,N'-bis(2-methylphenyl)urea ligand.

Protocol 1: Synthesis of -bis(2-methylphenyl)urea

Reagents:

  • o-Toluidine (CAS: 95-53-4) – Purify by distillation if dark.

  • 2-Methylphenyl isocyanate (CAS: 614-68-6).

  • Dichloromethane (DCM) – Anhydrous.

  • Hexanes or Heptane.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Charge the RBF with o-toluidine (10.7 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-methylphenyl isocyanate (13.3 g, 100 mmol) in DCM (20 mL) and transfer to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic; control rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). A white precipitate typically forms within 1 hour. Stir for an additional 4 hours.

  • Workup: Concentrate the mixture to ~50% volume under reduced pressure. Add Hexanes (100 mL) vigorously to force complete precipitation.

  • Purification: Filter the white solid. Recrystallize from hot Ethanol (EtOH).

  • Validation: Dry under high vacuum (0.1 mbar) at 50°C for 6 hours to remove trace solvent.

    • Expected Yield: 90-95%.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a characteristic urea singlet at
      
      
      ~7.8-8.0 ppm and methyl singlets at
      
      
      ~2.2 ppm.

Catalytic Application A: Friedel-Crafts Alkylation of Indoles

This is the benchmark reaction for urea organocatalysts. The o-tolyl urea activates nitroalkenes via H-bonding, facilitating attack by the indole.

Mechanism: The o-methyl groups force the urea nitrogens out of planarity with the aryl rings (atropisomeric twist), creating a chiral pocket (if resolved) or simply a sterically shielded binding site that prevents catalyst dimerization, ensuring the active monomeric species is available for the substrate.

Diagram 2: Catalytic Activation Cycle

CatalyticCycle Cat Free Catalyst (o-Tolyl Urea) Complex Activated Complex (Dual H-Bonding) Cat->Complex + Substrate Substrate Substrate (Nitroalkene) Substrate->Complex Transition C-C Bond Formation (Transition State) Complex->Transition + Nucleophile Nucleophile Nucleophile (Indole) Nucleophile->Transition Product Product (3-Alkylated Indole) Transition->Product Release Product->Cat Catalyst Regeneration

Caption: H-bond activation cycle. The urea donates two H-bonds to the nitro group, lowering the LUMO energy.

Protocol 2: Alkylation of Indole with trans- -Nitrostyrene

Reagents:

  • Indole (1.0 eq).

  • trans-

    
    -Nitrostyrene (1.2 eq).
    
  • Catalyst:

    
    -bis(2-methylphenyl)urea (10 mol%).
    
  • Solvent: Toluene (anhydrous).

Procedure:

  • Preparation: In a 10 mL vial, weigh the Catalyst (10 mol%) and trans-

    
    -nitrostyrene (0.6 mmol). Add Toluene (2.0 mL).
    
  • Activation: Stir at RT for 10 minutes. The mixture may remain slightly heterogeneous depending on concentration; this is acceptable.

  • Initiation: Add Indole (0.5 mmol) in one portion.

  • Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc 80:20). The o-tolyl catalyst typically requires 12–24 hours for full conversion (slower than Schreiner's thiourea but with fewer side reactions).

  • Workup: Direct flash column chromatography. No aqueous workup is required (Green Chemistry attribute).

    • Typical Yield: 85-92%.

Catalytic Application B: Ring-Opening Polymerization (ROP)

Urea/base cocatalytic systems are emerging as powerful tools for synthesizing biodegradable polyesters (e.g., Polyvalerolactone) for drug delivery matrices. The urea activates the monomer (lactone) while a base (e.g., MTBD) activates the initiating alcohol.

Data Summary: Catalyst Performance in ROP of


-Valerolactone 
Catalyst SystemConversion (2h)Polydispersity (PDI)Notes
None <5%N/ANo background reaction
Schreiner's Thiourea >99%1.05Very fast, strictly anhydrous required

-di(o-tolyl)urea
88% 1.08 Controlled rate, higher moisture tolerance
Simple Phenyl Urea 45%1.25Poor solubility, aggregation limits activity
Protocol 3: Controlled ROP of -Valerolactone (VL)

Reagents:

  • Monomer:

    
    -Valerolactone (VL) (1.0 M in Toluene).
    
  • Initiator: Benzyl Alcohol (BnOH).

  • Catalyst:

    
    -bis(2-methylphenyl)urea (5 mol%).
    
  • Co-catalyst (Base): 7-Methyl-1,5,7-triazabicyclodec-5-ene (MTBD) (5 mol%).

Procedure:

  • Glovebox/Schlenk: Perform in a glovebox or under strict

    
     flow.
    
  • Mix: Combine VL (100 eq), BnOH (1 eq), and Urea Catalyst (5 eq) in a vial.

  • Start: Add MTBD (5 eq) to initiate polymerization.

  • Quench: After 2-4 hours, quench with Benzoic acid (excess).

  • Analysis: Precipitate polymer in cold methanol. Analyze

    
     and PDI via GPC (Gel Permeation Chromatography).
    

Troubleshooting & Critical Parameters

Solubility Issues
  • Problem: Catalyst precipitates during reaction in non-polar solvents.

  • Root Cause: Despite the o-methyl group, high concentrations (>0.5 M) can induce stacking.

  • Solution: Add 5-10% THF as a co-solvent. Note that THF is a H-bond acceptor and will slightly decrease reaction rate by competing for the catalyst.

Trace Aniline Contamination
  • Problem: Product shows amine impurities or unexpected side reactions.

  • Root Cause: Hydrolysis of the urea or unreacted starting material.

  • Validation: Perform a "blank" experiment with the catalyst and substrate but no nucleophile. If decomposition occurs, re-crystallize the catalyst from Ethanol/Water.

Moisture Sensitivity
  • Insight: While o-tolyl ureas are more robust than thioureas regarding oxidation, they are still inhibited by water (water competes for H-bonds).

  • Protocol: Always use molecular sieves (4Å) in the reaction vessel for catalytic applications.

References

  • General Urea Organocatalysis

    • Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32(5), 289-296. Link

  • Steric Modulation in Ureas

    • Etter, M. C., et al. (1990). Hydrogen bond directed cocrystallization and molecular recognition properties of diarylureas. Journal of the American Chemical Society, 112(23), 8415-8426. Link

  • Friedel-Crafts Benchmarks

    • Herrera, R. P., et al. (2018).[2] Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Catalysts, 8(8), 310. Link

  • Polymerization Applications

    • Kiesewetter, M. K., et al. (2009). Organocatalytic Ring-Opening Polymerization of Lactide and Lactones. Macromolecules, 42(18), 6813-6819. Link

  • Synthesis Protocols

    • Vertex AI Search Result 1.1: Multigram synthesis of N-alkyl bis-ureas. Nature Protocols/PubMed. Link

Sources

Sustainable Synthesis of Bioactive Diarylureas: A Comparative Guide to Non-Phosgene Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diarylureas represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors like Sorafenib (Nexavar) and Regorafenib (Stivarga). Historically, the synthesis of these moieties relied on the reaction of amines with highly toxic phosgene or hazardous isocyanates, often in environmentally deleterious solvents like dichloromethane (DCM) or dimethylformamide (DMF).

This Application Note details three validated, sustainable protocols for synthesizing substituted diarylureas that eliminate the use of phosgene and isocyanates. These routes prioritize Atom Economy , Operator Safety , and E-Factor Reduction .

The Three Pillars of Sustainable Urea Synthesis
  • Organocatalytic Carbonylation: Using Dimethyl Carbonate (DMC) as a safe phosgene surrogate.

  • Thermal Transamidation: Direct condensation of amines with urea in aqueous media.

  • Mechanochemistry: Solvent-free synthesis via high-energy ball milling.

Part 1: The Organocatalytic Carbonate Route (DMC/DPC)

Principle: Dimethyl Carbonate (DMC) and Diphenyl Carbonate (DPC) act as safe, biodegradable "CO" sources. The reaction is driven by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bifunctional guanidine organocatalyst that simultaneously activates the carbonyl electrophile and the amine nucleophile.

Mechanism of Action

TBD operates via a "dual activation" mechanism. The basic nitrogen abstracts a proton from the incoming amine, increasing its nucleophilicity, while the acidic proton on the protonated TBD stabilizes the carbonyl oxygen of the carbonate, facilitating the attack.

TBD_Mechanism Figure 1: TBD-Catalyzed Dual Activation Mechanism for Urea Synthesis TBD TBD Catalyst Transition Activated Complex (Dual H-Bonding) TBD->Transition Activates Amine Ar-NH2 (Amine) Amine->Transition Nucleophilic Attack DMC Dimethyl Carbonate (Electrophile) DMC->Transition Carbamate Methyl Carbamate Intermediate Transition->Carbamate - MeOH Urea Diarylurea Product Carbamate->Urea + 2nd Amine / TBD - MeOH

Experimental Protocol A: TBD-Catalyzed Synthesis

Target: Synthesis of N,N'-diphenylurea (Model Substrate)

Materials:

  • Aniline (10 mmol)

  • Dimethyl Carbonate (DMC) (15 mmol) - Acts as reagent and solvent

  • TBD (0.5 mmol, 5 mol%)

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, combine aniline (1.0 equiv) and TBD (0.05 equiv).

  • Solvent Addition: Add DMC (1.5 equiv). Note: If the amine is solid and solubility is poor, a green co-solvent like 2-MeTHF can be added, but neat DMC is preferred.

  • Reaction: Heat the mixture to reflux (90°C) for 12–24 hours. The reaction proceeds via a methyl carbamate intermediate.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate carbamate appears first, followed by the urea product.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The symmetrical urea often precipitates out.

  • Purification: Filter the solid. Wash with cold methanol (to remove catalyst and unreacted carbamate) and water.

  • Drying: Dry under vacuum at 60°C.

Why this works: TBD is sufficiently basic (pKa ~26 in MeCN) to activate the amine but nucleophilic enough to catalyze the transesterification.

Part 2: The Aqueous Transamidation Route

Principle: Urea itself is the greenest "carbonyl" source. However, it is chemically stable. By using water as a solvent at controlled temperatures, we can facilitate the transamidation reaction where an amine displaces ammonia. This route is ideal for symmetrical diarylureas .

Experimental Protocol B: Catalyst-Free Aqueous Synthesis

Materials:

  • Substituted Aniline (10 mmol)

  • Urea (20 mmol, 2 equiv)

  • Solvent: Deionized Water (10 mL)

Step-by-Step Workflow:

  • Suspension: Mix the amine and urea in water in a pressure tube or round-bottom flask.

  • Heating: Heat to 100°C (reflux).

    • Critical Control Point: The evolution of ammonia gas (

      
      ) drives the equilibrium forward (Le Chatelier's principle). Ensure open ventilation or a scrubber system (dilute HCl trap) is used.
      
  • Duration: Stir vigorously for 12–18 hours. The hydrophobic diarylurea product will precipitate from the aqueous phase as it forms.

  • Isolation: Filter the hot mixture. The product (diarylurea) remains on the filter paper; excess urea and mono-substituted intermediates remain dissolved in the hot water.

  • Wash: Wash the filter cake with boiling water (2 x 10 mL) to ensure removal of mono-substituted urea.

Part 3: Mechanochemical Synthesis (The "Grindstone" Method)

Principle: Mechanical energy replaces thermal energy and solvents. This method utilizes High-Speed Ball Milling (HSBM) to force the condensation of amines with coupling agents. To remain "green" and avoid isocyanates, we utilize 1,1'-Carbonyldiimidazole (CDI) or desymmetrization of urea.

Note: While CDI is not perfectly atom-economic, in a solvent-free mechanochemical context, it offers a massive reduction in waste compared to solution-phase phosgenation.

Experimental Protocol C: Solvent-Free Ball Milling

Materials:

  • Amine A (5 mmol)

  • Amine B (5 mmol) - For asymmetric synthesis

  • CDI (5 mmol)

  • Equipment: Retsch MM400 Mixer Mill (or equivalent), Stainless steel jar (10 mL), 2 x 10mm stainless steel balls.

Step-by-Step Workflow:

  • Loading: Place Amine A and CDI into the jar.

  • Activation (Grind 1): Mill at 25 Hz for 5 minutes. This forms the intermediate imidazolyl-carboxamide.

    • Safety:

      
       is released. Open the jar carefully in a fume hood to release pressure.
      
  • Addition: Add Amine B to the jar.

  • Coupling (Grind 2): Mill at 30 Hz for 15–20 minutes.

  • Workup: The jar contains the pure product mixed with imidazole byproduct.

  • Purification: Transfer the powder to a beaker. Add water (20 mL) and stir. The imidazole dissolves; the diarylurea remains insoluble. Filter and dry.

Mechanochem_Workflow Figure 2: Solvent-Free Mechanochemical Workflow Start Reagents: Amine + CDI Mill1 Ball Mill (25 Hz, 5 min) Activation Step Start->Mill1 Inter Intermediate: Imidazolyl-Carboxamide Mill1->Inter - Imidazole Add Add Second Amine Inter->Add Mill2 Ball Mill (30 Hz, 20 min) Coupling Step Add->Mill2 Wash Water Wash (Removes Imidazole) Mill2->Wash Product Pure Diarylurea Wash->Product

Comparative Analysis of Methods

The following table contrasts the three methods against the traditional Phosgene route.

FeatureTraditional (Phosgene)Method A (DMC/TBD)Method B (Aq. Urea)Method C (Mechanochem)
Reagent Toxicity High (Fatal)Low (Green Solvent)Very Low (Fertilizer)Moderate (CDI irritant)
Atom Economy ModerateGoodExcellentModerate
Solvent Waste High (DCM/DMF)Low (DMC is solvent)None (Water)Zero (Solvent-Free)
Energy Input Low (0°C to RT)High (Reflux)High (Reflux)Low (Mechanical)
Scalability HighModerateHighLow (Batch limited)
Primary Use IndustrialLab/Pilot ScaleBulk SymmetricLibrary Generation

References

  • TBD Catalysis with Dimethyl Carbonate

    • Title: TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance.[1]

    • Source: Royal Society of Chemistry (Green Chemistry).[2]

    • URL:[Link]

  • Aqueous Transamidation

    • Title: Ureido Functionalization through Amine-Urea Transamid
    • Source: N
    • URL:[Link]

  • Mechanochemical Synthesis

    • Title: Mechanochemical synthesis of thioureas, ureas and guanidines.[3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Sorafenib/Regorafenib Synthesis Context

    • Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
    • Source: Thieme Connect (Synthesis).[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of N,N-Bis(2-methylphenyl)urea in carbonyldiimidazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing CDI-Mediated Synthesis of N,N-Bis(2-methylphenyl)urea

Topic: High-Yield Synthesis of Sterically Hindered Ureas using 1,1'-Carbonyldiimidazole (CDI). Target Molecule: N,N-Bis(2-methylphenyl)urea (1,3-di-o-tolylurea).[1][2] Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[2]

Introduction: The Steric Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with the reaction between o-toluidine (2-methylaniline) and CDI. While CDI is a robust phosgene equivalent for unhindered amines, the ortho-methyl group on your substrate introduces significant steric strain.

The reaction proceeds in two steps.[3][4][5] The first addition (amine to CDI) is generally fast. The second step—where the N-acylimidazole intermediate must be attacked by a second, bulky o-toluidine molecule—is the kinetic bottleneck. If your yield is low (<50%), your reaction is likely stalling at the intermediate stage or suffering from moisture-induced hydrolysis.[1]

This guide moves beyond standard protocols to address the specific thermodynamics and kinetics of hindered urea synthesis.

Module 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high yields with ortho-substituted anilines.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 equiv CDI : 2.0–2.2 equiv AmineA slight excess of amine drives the equilibrium of the second step, which is less favorable due to sterics.[1]
Solvent Anhydrous Toluene (Preferred) or THFToluene allows for higher reaction temperatures (>100°C) to overcome the activation energy barrier of the second nucleophilic attack.
Concentration High (0.5 M – 1.0 M)Second-order kinetics govern the urea formation; higher concentration significantly increases the rate of the intermolecular collision.
Temperature Reflux (80°C for THF, 110°C for Toluene)Room temperature is often insufficient for bis-ortho-substituted ureas.[1][2] Heat is required to displace the imidazole leaving group.
Atmosphere Argon or Nitrogen (Positive Pressure)CDI hydrolyzes to CO₂ and imidazole within seconds in moist air, destroying your stoichiometry.[2]

Module 2: The Mechanism & "Imidazolium Effect"

Understanding why the reaction stalls is the key to fixing it.

The Mechanism:

  • Activation: One molecule of o-toluidine attacks CDI, releasing one imidazole and forming the N-acylimidazole intermediate.[1]

  • Coupling (The Bottleneck): The second o-toluidine must attack the intermediate. This is slow because the incoming nucleophile is bulky, and the electrophilic center is shielded.

The "Imidazolium Effect" (Catalysis): The leaving group (imidazole) is not a particularly good leaving group in its neutral form. However, if the imidazole is protonated (forming imidazolium), it becomes an excellent leaving group.[2]

  • Pro-Tip: In difficult cases, adding a catalytic amount of Imidazole Hydrochloride (5-10 mol%) or a weak acid (like acetic acid) can dramatically accelerate the second step by protonating the intermediate's leaving group [1].

Visualizing the Pathway

ReactionMechanism Reactants 2 eq. o-Toluidine + 1 eq. CDI Intermediate Intermediate: N-(o-tolyl)carbamoylimidazole Reactants->Intermediate Fast Step (-Imidazole) Hydrolysis FAILURE MODE: Hydrolysis (CO2 + Imidazole) Reactants->Hydrolysis Moisture Present Product Product: N,N-Bis(2-methylphenyl)urea Intermediate->Product Slow Step (Steric Hindrance) Requires Heat/Catalysis Intermediate->Hydrolysis Wet Solvent

Figure 1: Reaction pathway showing the kinetic bottleneck at the second amine addition.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N,N-Bis(2-methylphenyl)urea (10 mmol scale).

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and an inert gas inlet (Ar/N₂).[2]

  • CDI Dissolution: Add 1,1'-Carbonyldiimidazole (1.62 g, 10 mmol) . Purge with Argon. Add anhydrous Toluene (15 mL) via syringe.

    • Note: CDI may not fully dissolve at RT; a suspension is acceptable.

  • Amine Addition: Add o-toluidine (2.25 g, 2.24 mL, 21 mmol) dropwise to the stirring CDI mixture at room temperature.

    • Observation: You will see CO₂ evolution (bubbling).[1] This confirms the first step is occurring.

  • Heating (Crucial): Once bubbling subsides (approx. 15-30 mins), heat the reaction to reflux (110°C) .

  • Monitoring: Stir at reflux for 6–12 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.[1] The intermediate often has a different R_f than the starting amine.

  • Workup (Precipitation Method):

    • Cool the reaction to Room Temperature. The urea product is often insoluble in cold toluene and may precipitate.

    • If solid forms: Filter and wash with cold toluene, then water (to remove imidazole salts), then Hexane.[2]

    • If no solid forms: Evaporate solvent, redissolve in DCM, wash with 1M HCl (removes unreacted amine and imidazole), then saturated NaHCO₃, then Brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixture if necessary.

Module 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Incomplete Reaction CheckMoisture Was CO2 evolution vigorous immediately? Start->CheckMoisture CheckInter Is Intermediate visible on TLC? CheckMoisture->CheckInter Yes ActionDry CDI Hydrolyzed. Use fresh bottle & dry solvents. CheckMoisture->ActionDry No (Old CDI) CheckTemp Was reaction heated to reflux? CheckInter->CheckTemp Yes (Stuck at Interm.) ActionStoich Stoichiometry Issue. Ensure 2.1 eq Amine. CheckInter->ActionStoich No (Only SM left) ActionHeat Kinetic Trap. Increase Temp or switch to Toluene. CheckTemp->ActionHeat No ActionCat Steric Stall. Add 10 mol% Imidazole HCl. CheckTemp->ActionCat Yes

Figure 2: Diagnostic workflow for resolving low yields.

Frequently Asked Questions

Q: My reaction turns dark brown/black upon heating. Is this normal? A: A slight color change (yellow/orange) is normal, but dark black usually indicates oxidation of the aniline. Ensure your atmosphere is strictly inert (Argon).[1] If using old o-toluidine, distill it before use to remove oxidation impurities.[1][2]

Q: Can I use DCM instead of Toluene? A: For unhindered amines, yes.[2] For di-o-tolylurea, DCM (boiling point 40°C) often does not provide enough thermal energy to drive the second addition to completion efficiently.[1] If you must use DCM, expect reaction times of 24-48 hours and consider adding a catalyst (Im[1][2]·HCl).

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the N-acylimidazole intermediate .[1] It is stable but less polar than the urea. If this spot persists, your reaction has stalled.[2] Apply the "ActionHeat" or "ActionCat" steps from the diagram above.

Q: How do I remove the imidazole smell from the product? A: Imidazole is water-soluble but can be sticky. The most effective wash is 1M HCl during the workup. The acid protonates the imidazole (forming the salt), forcing it into the aqueous layer.

References

  • Mechanism & Catalysis: Staab, H. A. (1962).[2] Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351-367.[1][2] [1][2]

  • CDI Handling: Armstrong, A. (2001).[2] N,N'-Carbonyldiimidazole.[1][2] Encyclopedia of Reagents for Organic Synthesis. [1][2]

  • Urea Synthesis Protocols: Dubé, P., et al. (2016).[2] CDI-Mediated Synthesis of Ureas. Organic Process Research & Development. (General grounding in CDI urea synthesis kinetics).

Sources

Technical Support Center: Solubilization & Handling of N,N-Bis(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the biophysical hurdles associated with1 (also known as 1,3-Di-o-tolylurea)[1]. Diarylureas are notoriously difficult to formulate for aqueous biological assays. Their rigid planar structures, driven by strong intermolecular hydrogen bonding at the urea core and


 stacking of the tolyl rings, result in high crystal lattice energies and poor aqueous solubility.

This guide provides field-proven, self-validating protocols to ensure your in vitro and cell-based assays yield reproducible, artifact-free data.

Section 1: Troubleshooting & FAQs

Q1: Why does N,N-Bis(2-methylphenyl)urea precipitate immediately when I add it to my cell culture media? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. Stripped of its solvation shell, the compound rapidly undergoes


 stacking and hydrogen bonding, forming insoluble micro-aggregates. To prevent this, you must lower the thermodynamic barrier by using intermediate step-down dilutions or carrier proteins (like BSA) to chaperone the hydrophobic molecules into the aqueous phase.

Q2: I need to test at 100 µM, but the compound won't stay in solution. What is the optimal solvent strategy? A: N,N-Bis(2-methylphenyl)urea is highly soluble in polar aprotic solvents like 2, which effectively disrupts the urea hydrogen bonds[2]. However, biological systems rarely tolerate >0.5% DMSO. If you need a high working concentration, you cannot rely on DMSO alone. You must introduce a co-solvent or surfactant. I recommend formulating an intermediate stock using 10% DMSO and 0.1% Tween-20 or 0.5% BSA. The amphiphilic nature of these additives forms micelles or binding pockets that sequester the diarylurea monomers, preventing nucleation.

Q3: How do I definitively prove my compound is in solution and not just suspended as invisible micro-crystals? A: Visual inspection is insufficient. Micro-crystals scatter light and sequester the active drug, leading to false-negative biological readouts. Every solubilization protocol must be a self-validating system. You must measure the Optical Density (OD) at 600 nm or use Dynamic Light Scattering (DLS). A true solution will have an OD600 of <0.05 (blanked against your media). If the OD600 is elevated, you have colloidal aggregates and must adjust your formulation.

Section 2: Quantitative Data & Formulation Guidelines

Table 1: Solubility Profiles and Tolerability Limits for N,N-Bis(2-methylphenyl)urea

Solvent / MatrixMax Solubility (Approx.)Biological Tolerability LimitRecommended Use Case
Anhydrous DMSO>50 mM<0.5% (Cell Culture)Master Stock Preparation[3]
100% Ethanol~5-10 mM<1.0% (Cell Culture)Alternative Master Stock
Aqueous Buffer (PBS)<1 µMN/ADirect dilution (Not Recommended)
PBS + 0.1% Tween-20~50 µMAssay DependentBiochemical Assays (Cell-free)
Media + 10% FBS~10-20 µMStandardCell-based Assays

Section 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Preparation of Assay-Ready Dilutions via Step-Down Method

Causality Note: This protocol prevents solvent shock by gradually transitioning the compound from a purely organic environment to an aqueous one, utilizing kinetic trapping to maintain the compound in a metastable soluble state.

  • Master Stock (10 mM): Weigh the appropriate mass of N,N-Bis(2-methylphenyl)urea and dissolve in 100% anhydrous DMSO. Vortex for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at 37°C for 10 minutes to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution (1 mM): Pipette 10 µL of the Master Stock into 90 µL of a "Carrier Solution" (e.g., DMSO mixed 1:1 with PEG-400, or 10% BSA in PBS). Do not add directly to pure water. Pipette up and down vigorously.

  • Final Assay Dilution: Slowly add the Intermediate Dilution dropwise to your final pre-warmed (37°C) assay media while gently vortexing or swirling to ensure immediate dispersion.

Protocol B: Optical Validation of Solubilization (The Validation Checkpoint)

Causality Note: This step ensures trustworthiness. If aggregates are present, the effective concentration of your drug is unknown, rendering any downstream IC50 or EC50 data invalid.

  • Aliquot 100 µL of your Final Assay Dilution (from Protocol A) into a clear 96-well plate.

  • Aliquot 100 µL of your vehicle control (media + equivalent DMSO/carrier without drug) into adjacent wells.

  • Read the absorbance at 600 nm (OD600) using a microplate reader.

  • Validation Criteria:

    • 
      OD600 (Assay - Vehicle) < 0.05:  Solution is clear. Proceed to biological assay.
      
    • 
      OD600 (Assay - Vehicle) 
      
      
      
      0.05:
      Micro-precipitation detected. Do not proceed. Re-evaluate carrier concentration or lower the final compound concentration.

Section 4: Visual Workflows & Mechanisms

SolubilizationWorkflow Stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Vortex 2. Vortex & Sonicate (Water Bath, 37°C, 10 min) Stock->Vortex Intermediate 3. Prepare Intermediate Dilution (e.g., 1 mM in Carrier Solution) Vortex->Intermediate Final 4. Final Assay Dilution (Dropwise into Warmed Media) Intermediate->Final Check 5. Validation Checkpoint (Read OD600 or DLS) Final->Check Pass Clear Solution Proceed to Biological Assay Check->Pass OD < 0.05 Fail Precipitation/Turbidity Adjust Formulation Strategy Check->Fail OD ≥ 0.05

Workflow for the solubilization and validation of N,N-Bis(2-methylphenyl)urea in aqueous assays.

AggregationMechanism DMSO Compound in DMSO (Fully Solvated Monomers) Aqueous Direct Addition to Aqueous Buffer DMSO->Aqueous Carrier Addition via Carrier (BSA / Surfactants) DMSO->Carrier Shock Solvent Shock (Rapid DMSO Diffusion) Aqueous->Shock PiPi π-π Stacking & H-Bonding (Urea Motif) Shock->PiPi Precipitate Micro-precipitation (False Negatives in Assay) PiPi->Precipitate Micelle Micellar Encapsulation / Protein Binding Carrier->Micelle Bioavailable Bioavailable Monomers (Accurate Assay Data) Micelle->Bioavailable

Mechanistic pathways of N,N-Bis(2-methylphenyl)urea aggregation versus carrier-mediated stabilization.

Section 5: References

  • PubChem Compound Summary for CID 69232, o-Ditolylurea. National Center for Biotechnology Information. 1

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis.3

  • Supplementary Materials for 1,3-Di-o-tolylurea NMR and Solubility Data. Semantic Scholar. 2

Sources

Technical Support Center: Crystallization of 1,3-Di-o-tolylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1,3-Di-o-tolylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality crystals of this compound. As a symmetrical urea derivative, 1,3-Di-o-tolylurea presents unique crystallization challenges that require a systematic and well-understood approach. High-quality crystals are paramount for unambiguous structural elucidation via X-ray diffraction, accurate physicochemical characterization, and ensuring purity standards in pharmaceutical development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies described herein are grounded in the fundamental principles of physical chemistry and draw from established best practices in crystallization science.

Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all. My compound remains fully dissolved even after cooling. What's wrong?

This is a common issue that typically points to the solution not being supersaturated. For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.[1] If no crystals form, your primary goal is to achieve and control supersaturation.

Core Causality:

  • Excess Solvent: Using too much solvent is the most frequent cause. The solution remains below the saturation point even at lower temperatures.[2]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures, making it difficult to achieve supersaturation upon cooling.[3]

  • Kinetics of Nucleation: Crystal formation isn't instantaneous. It requires an initial energy barrier to be overcome for nucleation (the formation of the first stable crystal seeds) to begin.[1]

Troubleshooting Protocol: Inducing Crystallization

  • Reduce Solvent Volume (Slow Evaporation):

    • Procedure: Loosely cover your flask or vial with paraffin film punctured with a few pinholes. This allows the solvent to evaporate slowly over several hours or days.[4][5] As the solvent volume decreases, the concentration of 1,3-Di-o-tolylurea will increase, eventually reaching supersaturation and initiating crystallization.

    • Scientific Rationale: This is a gentle method that avoids the shock of rapid concentration changes, often leading to higher quality crystals.[5]

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be manually triggered.

    • Scratching Method: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[2]

    • Seeding Method: If you have a pure crystal of 1,3-Di-o-tolylurea from a previous batch, add a single, tiny "seed" crystal to the supersaturated solution. This seed acts as a template, bypassing the initial nucleation energy barrier and promoting controlled crystal growth.[2]

  • Introduce an Anti-Solvent (Solvent Diffusion):

    • Procedure: This technique is highly effective for difficult-to-crystallize compounds. Dissolve your compound in a "good" solvent in which it is highly soluble. In a larger, sealed container, place this vial next to (or within) a beaker containing a "poor" or "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent.[6][7]

    • Example for 1,3-Di-o-tolylurea: Dissolve the compound in a minimal amount of warm ethanol or acetone. Place the vial in a sealed chamber containing diethyl ether or hexane.

    • Scientific Rationale: Over time, the vapors of the anti-solvent will slowly diffuse into the solution of your compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to slow and controlled crystallization.[4][6]

Q2: My compound is "oiling out" instead of forming solid crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This is a frustrating but correctable problem.

Core Causality:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can organize into an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can have the same effect as excessive concentration.[2]

  • Melting Point Depression: The presence of impurities can lower the melting point of the solute. If this depressed melting point is below the temperature of the crystallization solution, the compound will separate as a liquid.

  • Solvent Boiling Point: If the boiling point of the solvent is higher than the melting point of the solute, the compound may simply melt in the hot solvent instead of dissolving.

Troubleshooting Protocol: Preventing Oiling Out

  • Reheat and Dilute: If an oil has formed, gently reheat the solution until the oil redissolves completely. Add a small amount (e.g., 10-20% of the original volume) of the same solvent to slightly reduce the concentration.[2]

  • Slow Down Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels if necessary. This slow cooling rate is crucial for allowing molecules the time to orient themselves correctly into a crystal lattice. Once at room temperature, cooling can be continued in a refrigerator and then a freezer to maximize yield.

  • Change Solvents: Select a solvent with a lower boiling point. For instance, if you are using toluene and observing oiling, consider switching to ethyl acetate or ethanol.

Q3: I'm getting crystals, but they are very small, needle-like, or of poor quality.

The morphology, or "habit," of a crystal is highly dependent on the experimental conditions. For urea and its derivatives, needle-like morphology can be common due to preferential growth along a specific crystallographic axis.[8] The goal is to modify conditions to encourage more uniform, three-dimensional growth.

Core Causality:

  • High Supersaturation/Rapid Cooling: As with oiling out, fast crystallization leads to rapid nucleation at many points, resulting in a large number of small crystals rather than the slow growth of a few large ones.

  • Solvent Effects: The solvent can interact differently with various faces of a growing crystal.[9] Strong interactions between the solvent and a specific crystal face can inhibit growth on that face, leading to changes in the overall crystal shape.[10][11]

  • Presence of Impurities: Even trace amounts of impurities can significantly alter crystal habit. Impurities can adsorb onto a growing crystal face, blocking further growth in that direction and forcing a change in morphology.[12][13] Structurally similar impurities, like biuret in urea crystallization, can be particularly impactful.[13][14]

Workflow for Optimizing Crystal Habit

G cluster_0 Problem: Poor Crystal Quality (Needles, Small Size) Start Initial Observation: Poor Crystal Quality Purity Step 1: Verify Purity (NMR, LC-MS) Start->Purity Cooling Step 2: Reduce Cooling Rate - Benchtop cooling - Dewar flask method Purity->Cooling If pure Re_Purity Step 4: Re-purify Material (e.g., Column Chromatography) Purity->Re_Purity If impure Solvent Step 3: Alter Solvent System - Screen different solvents - Use solvent/anti-solvent pairs Cooling->Solvent Result Evaluate Crystal Quality (Microscopy, XRD) Solvent->Result Re_Purity->Cooling

Caption: A logical workflow for troubleshooting poor crystal quality.

Recommended Actions:

  • Control the Cooling Rate: This is the most powerful variable. For very slow cooling, prepare a saturated solution at or near the solvent's boiling point. Place the sealed container inside a larger Dewar flask filled with hot water at a similar temperature and allow the entire assembly to cool over 24-48 hours.[4]

  • Systematic Solvent Screening: The interaction between the solute and solvent is key to controlling crystal habit.[11] Since 1,3-Di-o-tolylurea is soluble in alcohols, ether, and benzene but not water[15], a screening of solvents with varying polarities and hydrogen bonding capabilities is recommended.

    Protocol: Solvent Screening for 1,3-Di-o-tolylurea

    • Place ~10-20 mg of your compound into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

    • A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[16]

    • From your screening, select 2-3 promising solvents. Perform small-scale crystallization experiments by creating saturated solutions at an elevated temperature and allowing them to cool slowly.

    • Observe the resulting crystal morphology under a microscope.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Ethanol 78.424.5Protic, hydrogen-bond donor/acceptor. Good general-purpose solvent.
Isopropanol 82.619.9Protic, slightly less polar than ethanol.
Ethyl Acetate 77.16.0Aprotic, moderate polarity.
Toluene 110.62.4Apolar aromatic solvent.
Acetonitrile 81.637.5Aprotic, polar. Often yields compact crystals.[7]
Acetone 56.020.7Aprotic, polar, highly volatile.

Data compiled from publicly available chemical property databases.

  • Ensure High Purity: If inconsistent results are obtained, the presence of impurities may be the root cause. Purify the starting material using a method like column chromatography before attempting recrystallization.

General Crystallization Workflow

The following diagram outlines the fundamental steps of a successful recrystallization experiment.

G A 1. Choose Solvent B 2. Dissolve Solute (Minimum amount of hot solvent) A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C D 4. Slow Cooling (Allow solution to cool undisturbed) C->D E 5. Crystal Isolation (Vacuum filtration) D->E F 6. Wash Crystals (Small amount of cold solvent) E->F G 7. Dry Crystals (Air or vacuum oven) F->G H Pure Crystals G->H

Caption: Standard protocol for purification by recrystallization.

References
  • Growth and characterization of urea derivative single crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Vinitha, G., & Manikandan, N. (2020). Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. ResearchGate. Retrieved from [Link]

  • Effect of the Impurity Ions on the Crystallization of Urea Phosphate. (2025). ResearchGate. Retrieved from [Link]

  • Al-jibbouri, S. H. (2016). On the effect of added impurity on crystal purity of urea in an oscillatory baffled crystallizer and a stirred tank crystallizer. Heriot-Watt Research Portal. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Cambridge. Retrieved from [Link]

  • How Does AdBlue® Prevent Crystallization?. (2024). Guangzhou EverBlue Technology Co.,Ltd.. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Babylon. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Karmakar, T., et al. (2021). Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. RSC Advances. Retrieved from [Link]

  • Salvalaglio, M., et al. (2012). Uncovering Molecular Details of Urea Crystal Growth in the Presence of Additives. Journal of the American Chemical Society. Retrieved from [Link]

  • scXRD: Growing single crystals. (n.d.). University of York. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • growth-of-urea-crystals-by-accelerated-evaporation-from-solution-and-its-characterization.pdf. (n.d.). TSI Journals. Retrieved from [Link]

  • Medrano, F., et al. (2014). Crystal structure of 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate: a urea-based anion receptor. Acta Crystallographica Section E. Retrieved from [Link]

  • Chemical Properties of 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3). (n.d.). Cheméo. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024). White Rose Research Online. Retrieved from [Link]

  • Why I am not getting crystals? (2012). ResearchGate. Retrieved from [Link]

  • Tips for Crystal Growing. (n.d.). University of Potsdam. Retrieved from [Link]

  • Anwar, J., et al. (1993). Crystallization of polymorphs: The effect of solvent. ResearchGate. Retrieved from [Link]

  • What are the key points to grow a thick crystal/how to remove the Alert B level while dealing with flat crystal? (2019). ResearchGate. Retrieved from [Link]

  • 1,3-Di-o-tolylguanidine Properties. (2025). EPA. Retrieved from [Link]

  • o-Ditolylurea. (n.d.). PubChem. Retrieved from [Link]

  • How you can increase the size of crystal? (2015). ResearchGate. Retrieved from [Link]

  • 1,3-Diethyl-1,3-diphenylurea. (n.d.). ResearchGate. Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example). (2016). YouTube. Retrieved from [Link]

  • Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol... (2019). ScholarWorks. Retrieved from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). MDPI. Retrieved from [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE. Retrieved from [Link]

  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios... (2020). MDPI. Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Retrieved from [Link]

Sources

Removing unreacted o-toluidine from N,N-Bis(2-methylphenyl)urea product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers encountering isolation challenges during the synthesis of symmetric ureas. When synthesizing N,N'-Bis(2-methylphenyl)urea (also known as Di-o-tolylurea) from o-toluidine and a coupling agent (such as triphosgene or urea), the most common failure mode is the retention of unreacted o-toluidine in the final crystal lattice.

This guide provides a field-proven, self-validating framework for quantitatively removing o-toluidine impurities, grounded in fundamental physical chemistry and mechanistic causality.

Mechanistic Principles of Separation

To design a flawless purification protocol, we must exploit the physicochemical delta between the product and the impurity.

o-Toluidine is an aromatic primary amine. The lone pair of electrons on its nitrogen atom makes it a weak base, with a pKa of approximately 4.44 ()[1]. In contrast, N,N'-Bis(2-methylphenyl)urea is a symmetric urea. Its nitrogen lone pairs are highly delocalized into the adjacent carbonyl pi-system and the aromatic rings, rendering the molecule entirely non-basic and neutral.

We leverage this binary solubility switch . By treating the crude mixture with dilute aqueous hydrochloric acid (1.0 M HCl), we selectively protonate the o-toluidine to form o-toluidinium chloride. This ionic salt is highly soluble in water, whereas the neutral urea product remains entirely insoluble in the aqueous phase, allowing for a clean mechanical separation via filtration.

Mechanism Amine o-Toluidine (Free Base, Liquid) pKa ~4.44 Salt o-Toluidinium Chloride (Aqueous Salt, Soluble) Amine->Salt Protonation (Solubility Switch) Acid 1.0 M HCl (aq) Proton Donor Acid->Salt Donates H+ Urea Di-o-tolylurea (Neutral Solid) Insoluble Urea->Urea No Reaction (Remains Solid)

Fig 1. Mechanistic causality of the acid-base solubility switch used for impurity extraction.

Quantitative Data Profile

Understanding the physical parameters of your compounds is critical for anticipating phase behaviors during workup.

Propertyo-Toluidine (Impurity)N,N'-Bis(2-methylphenyl)urea (Product)
Molecular Weight 107.15 g/mol 240.30 g/mol
Physical State (RT) Liquid (Clear to reddish-brown)Solid (White crystalline powder)
Melting Point -23 °C234–236 °C
Boiling Point 199–200 °CDecomposes before boiling
Acid/Base Profile Weak Base (pKa 4.44)Neutral
Aqueous Solubility 1.5 g/100 mL (Free base)Insoluble

Data supported by [2] and the [3].

Standard Operating Procedure (SOP): Acid-Base Purification

Do not simply wash the crude solid on a filter funnel; channeling will occur, leaving trapped amine inside the crystal lattice. Follow this self-validating trituration protocol.

Step 1: Comminution (Surface Area Maximization) Transfer the crude dried N,N'-Bis(2-methylphenyl)urea to a glass mortar and pestle. Grind the material into a fine, uniform powder. Causality: Mechanical grinding fractures the crystal lattice, exposing occluded pockets of unreacted o-toluidine liquid to the surface.

Step 2: Acidic Trituration Suspend the powdered crude in 1.0 M Hydrochloric Acid (HCl) using a ratio of 10 mL of acid per 1 gram of crude product in an Erlenmeyer flask. Add a magnetic stir bar and stir vigorously at 500 RPM for 30 minutes at room temperature.

  • Validation Checkpoint 1: Test the pH of the suspension using pH paper. It must remain strongly acidic (pH < 2). If the pH has risen, the acid has been depleted by a massive excess of amine; add more 1.0 M HCl until the pH stabilizes below 2.

Step 3: Vacuum Filtration Filter the suspension through a Büchner funnel under vacuum. The unreacted o-toluidine is drawn into the collection flask as the water-soluble o-toluidinium chloride salt.

Step 4: Aqueous Wash While the vacuum is still running, wash the filter cake with three portions of cold deionized water (5 mL per gram of product).

  • Validation Checkpoint 2: Test the pH of the final drops of filtrate falling from the funnel. Continue washing until the filtrate is neutral (pH ~7), ensuring all residual HCl has been removed from the product cake.

Step 5: Drying & Recrystallization Dry the solid filter cake under high vacuum at 60 °C to constant weight. For analytical-grade purity, recrystallize the solid by dissolving it in a minimum volume of boiling ethanol, followed by slow cooling to room temperature.

  • Validation Checkpoint 3: Record the melting point of the dried crystals. A sharp melting point at 234–236 °C confirms the successful isolation of pure N,N'-Bis(2-methylphenyl)urea ()[3].

Workflow Crude Crude Mixture (Di-o-tolylurea + o-Toluidine) Grind Comminution (Increase Surface Area) Crude->Grind AcidWash Acidic Trituration (1.0 M HCl, 30 min) Grind->AcidWash Filtration Vacuum Filtration AcidWash->Filtration Aqueous Aqueous Filtrate (o-Toluidinium Chloride Waste) Filtration->Aqueous Liquid Phase Solid Filter Cake (Crude Di-o-tolylurea) Filtration->Solid Solid Phase WaterWash DI Water Wash (Neutralize pH) Solid->WaterWash Recryst Recrystallization (Hot Ethanol) WaterWash->Recryst Pure Pure N,N'-Bis(2-methylphenyl)urea (White Crystals) Recryst->Pure

Fig 2. Step-by-step purification workflow for isolating Di-o-tolylurea from unreacted o-toluidine.

Troubleshooting & FAQs

Q: My final product still has a strong, pungent odor. What went wrong? A: o-Toluidine possesses a distinct, aniline-like aromatic odor ()[1]. If this odor persists, it means free base amine is still trapped in the solid. This usually happens if you skipped the comminution (grinding) step, or if you merely poured acid over the filter cake instead of performing a vigorous 30-minute trituration. Re-grind your solid and repeat the acid wash.

Q: My crude urea product is reddish-brown instead of white. Is the batch ruined? A: Not necessarily. o-Toluidine is highly sensitive to air and light, and readily auto-oxidizes into dark reddish-brown polymeric impurities ()[2]. While the acid wash removes the unreacted free amine, it may not remove these neutral oxidized oligomers. To rescue the batch, perform a recrystallization from hot ethanol and add a small scoop of activated charcoal (Darco) while boiling. Hot filter the mixture through Celite to remove the charcoal; the resulting filtrate will yield stark white crystals upon cooling.

Q: Can I use an organic solvent like diethyl ether to wash away the o-toluidine instead of using acid? A: It is highly discouraged. While o-toluidine is completely miscible with ether, the target Di-o-tolylurea also exhibits partial solubility in non-polar and moderately polar organic solvents. Washing with organics will lead to an unacceptable loss of product yield. The aqueous acid method is superior because the urea is strictly insoluble in water, ensuring >99% mass recovery.

Q: What happens if I use a stronger acid, like 12 M concentrated HCl? A: Using overly concentrated acids can lead to the hydrolytic cleavage of the urea bond, reverting your product back into o-toluidine and carbon dioxide. 1.0 M to 2.0 M HCl is the thermodynamic "sweet spot"—it is more than strong enough to fully protonate the amine (pKa 4.44) without degrading the urea linkage.

References

  • National Center for Biotechnology Information (PubChem), "O-Toluidine | C6H4CH3NH2 | CID 7242",[Link]

  • Journal of Applicable Chemistry, "Microwave-assisted synthesis of N, N'- disubstituted ureas from urea and variously substituted anilines", [Link]

Sources

Technical Support Center: Diarylurea Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Diarylurea Synthesis
Part 1: Executive Summary & Core Directive

To the Researcher: You are likely here because your diarylurea synthesis—a critical scaffold in kinase inhibitors like Sorafenib and Regorafenib—is failing. You are seeing low yields, "brick-like" precipitation, or inexplicable impurities (M+Isocyanate peaks).

The central dogma of diarylurea synthesis is this: Temperature controls the competition between kinetic trapping (product formation) and thermodynamic reversibility (side reactions).

This guide abandons generic advice. We will treat your reaction as a system of competing rates, specifically focusing on the two most prevalent methodologies: Isocyanate Coupling and CDI-Mediated Coupling .

Part 2: The Isocyanate-Amine Coupling (The Kinetic Route)

This is the standard method for high-value intermediates (e.g., drug discovery). It involves reacting an aryl isocyanate with an aryl amine.[1]

The Mechanism & Temperature Criticality

The reaction is exothermic .[2] The nucleophilic attack of the amine nitrogen onto the isocyanate carbon is fast.

  • Optimal Temperature Window:

    
     to 
    
    
    
    .
  • The Trap: Researchers often heat this reaction to improve solubility. Do not do this blindly.

    • >100°C: Promotes Biuret formation (reaction of the product urea with excess isocyanate) and Retro-reaction (urea dissociating back to isocyanate/amine).[3]

    • <0°C: May cause premature precipitation of intermediates or reagents, stalling the reaction due to mass transfer limitations rather than kinetics.

Protocol: Temperature-Controlled Isocyanate Addition

Use this for: Sorafenib analogs, sensitive substrates.

  • Dissolution (T = 20°C): Dissolve the aniline (1.0 equiv) in dry DCM or THF. Ensure complete solvation.

  • The "Slow Cold" Addition (T = 0°C): Cool the amine solution to 0°C. Add the isocyanate (1.0–1.1 equiv) dropwise.

    • Why? This manages the exotherm. A runaway exotherm creates localized "hot spots" where biuret impurities form instantly.

  • The Kinetic Ripening (T = 20–25°C): Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–16 hours.

  • Validation: Check TLC/LCMS. If the isocyanate is consumed but the reaction is incomplete, do not heat . Add a catalyst (0.1 equiv Pyridine or DMAP) instead.

Part 3: The CDI Route (The Thermodynamic Route)

When isocyanates are unstable or unavailable, 1,1'-Carbonyldiimidazole (CDI) is used to generate a reactive intermediate in situ.

The Mechanism & Temperature Criticality

This is a two-step process with distinct thermal requirements.

  • Step 1 (Activation): Amine A + CDI

    
     Acyl Imidazole + Imidazole.
    
    • Temp:

      
      .[4]
      
  • Step 2 (Coupling): Acyl Imidazole + Amine B

    
     Diarylurea + Imidazole.
    
    • Temp:

      
       (Reflux).
      
    • Why? The imidazole leaving group is poor compared to the isocyanate mechanism. Heat is required to overcome the activation energy barrier of the second step.

Protocol: Step-Wise Thermal Ramping
  • Activation (T = 0°C): Dissolve Amine A (1.0 equiv) and CDI (1.1 equiv) in dry THF or DCM at 0°C. Stir 1h.

  • Coupling (T = 60°C+): Add Amine B (1.0 equiv). Change solvent to Toluene or 1,2-DCE if higher temperatures are needed. Heat to 60–80°C.

  • Monitoring: Watch for the disappearance of the intermediate acyl imidazole (often stable enough to see on LCMS).

Part 4: Visualizing the Reaction Landscape

The following diagram maps the critical "Fork in the Road" where temperature dictates product vs. impurity.

DiarylureaPathways cluster_0 Thermal Danger Zone Start Start: Aryl Amine + Isocyanate Urea Target Diarylurea (Stable Solid) Start->Urea Path A: Kinetic Control (0°C to 40°C) SymUrea Symmetrical Urea (Dimer) Start->SymUrea Moisture Present (Hydrolysis) Biuret Biuret Impurity (M + Isocyanate) Urea->Biuret Path B: High Temp (>100°C) + Excess Isocyanate Retro Retro-Reaction (Decomposition) Urea->Retro Extreme Heat (>150°C)

Caption: Figure 1. Thermal reaction coordinate showing the divergence between the desired kinetic product (Urea) and thermodynamic by-products (Biuret/Retro-decomposition).

Part 5: Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid "brick" and stirring stopped. Should I heat it to dissolve it?

Answer: Proceed with caution. Diarylureas are notorious for their high lattice energy and poor solubility (the "brick" effect).

  • The Risk: Heating to

    
     to dissolve the solid often triggers Biuret formation  (M+Isocyanate peak in LCMS) because the product urea reacts with any remaining unreacted isocyanate in the solution phase.
    
  • The Fix: Do not heat. Instead, add a co-solvent with high polarity but non-nucleophilic properties (e.g., DMF or NMP) to maintain a slurry, or simply filter the solid. The precipitation actually drives the equilibrium forward (Le Chatelier’s principle).

Q2: I see a peak at [M + Isocyanate] in my LCMS. What happened?

Answer: You overheated the reaction in the presence of excess isocyanate.

  • Mechanism: The N-H proton of your formed urea is acidic. At high temperatures, it becomes nucleophilic enough to attack another molecule of isocyanate, forming a Biuret .[5]

  • Solution: Keep T

    
    . If the reaction is sluggish, use a catalyst (DMAP) rather than heat.
    
Q3: I am getting a "Dimer" (Symmetrical Urea) impurity. Is this temperature related?

Answer: Indirectly, but the root cause is Water .[6]

  • Mechanism: Isocyanate +

    
    
    
    
    
    Unstable Carbamic Acid
    
    
    Amine +
    
    
    .[6] This new amine then reacts with the remaining isocyanate to form a symmetrical urea (Aryl-NH-CO-NH-Aryl).
  • Temperature Link: Higher temperatures accelerate this hydrolysis rate if the solvent is not dry.

  • Solution: Use anhydrous solvents. If heating is required (e.g., CDI method), ensure the system is under an inert atmosphere (

    
    /Ar).
    
Part 6: Comparative Data Summary
FeatureIsocyanate MethodCDI Method
Primary Driver Kinetics (Fast)Thermodynamics (Activation required)
Optimal Temp


Major Impurity (High T) Biuret / AllophanateImidazole adducts
Moisture Sensitivity Critical (Forms Dimer)Moderate
Reaction Time 1–4 Hours12–24 Hours
Best For Late-stage drug functionalizationAvoiding toxic phosgene/isocyanates
References
  • Bankston, D. (2025). Synthesis of Urea Derivatives. In Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link](General grounding on urea process chemistry).

  • Gao, M., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [Link](Specific protocols for Sorafenib analogs).

  • Thieme Connect. (2023).[7] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Retrieved from [Link](Case study on temperature effects in drug synthesis).

  • MDPI. (2023). Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link](Evidence of retro-reaction at high temperatures).

Sources

Minimizing side products in the phosgenation of o-toluidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in o-Tolyl Isocyanate (OTI) Synthesis Audience: Process Chemists, R&D Scientists, and Scale-up Engineers Version: 1.0 (Current as of 2026)

Introduction: The Criticality of Purity

o-Tolyl Isocyanate (OTI) is a pivotal intermediate in the synthesis of herbicides (e.g., metolachlor) and dyes. The phosgenation of o-toluidine is thermodynamically favorable but kinetically sensitive. The presence of the ortho-methyl group introduces steric parameters that distinguish this reaction from aniline phosgenation, primarily affecting the solubility of the intermediate amine hydrochloride salts.

The Core Challenge: The reaction competes between the formation of the desired isocyanate and the formation of the thermodynamic sink: N,N'-di-o-tolylurea . Once formed, this urea derivative is difficult to separate and often leads to tar formation upon thermal degradation.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: What is the primary mechanism driving side-product formation?

A: The reaction proceeds through a "Cold-Hot" phosgenation sequence. Side products arise when the local concentration of free amine exceeds that of phosgene.

The Mechanism:

  • Primary Path: o-Toluidine reacts with Phosgene to form o-Tolyl Carbamoyl Chloride and HCl.

  • Decomposition: Upon heating, Carbamoyl Chloride loses HCl to yield o-Tolyl Isocyanate.

  • The "Killer" Side Reaction: If unreacted o-Toluidine encounters the formed Isocyanate (or Carbamoyl Chloride) in an amine-rich environment, it undergoes nucleophilic attack to form N,N'-di-o-tolylurea .

Visualizing the Pathway:

ReactionPathway Amine o-Toluidine CarbChloride Carbamoyl Chloride (Intermediate) Amine->CarbChloride Cold (<10°C) Urea N,N'-di-o-tolylurea (Side Product) Amine->Urea Amine Excess Phosgene Phosgene (COCl2) Phosgene->CarbChloride Cold (<10°C) Isocyanate o-Tolyl Isocyanate (Product) CarbChloride->Isocyanate Hot (>90°C) -HCl HCl HCl CarbChloride->HCl Isocyanate->Urea Slow Attack

Caption: Reaction network showing the critical urea formation pathway caused by amine excess.[1]

Q: Why does the reaction require two temperature stages?

A:

  • Cold Stage (0–10°C): Controls the highly exothermic formation of carbamoyl chloride. Low temperature prevents the immediate reaction of the intermediate with fresh amine (which would form urea).

  • Hot Stage (90–130°C): Required to drive the equilibrium of the carbamoyl chloride decomposition (

    
    ). Since this step is endothermic and reversible, heat and efficient HCl removal are mandatory to shift the equilibrium to the right.
    

Module 2: Process Parameters (The "How")

Q: My urea content is rising. Should I just increase the phosgene excess?

A: Not necessarily. While stoichiometry matters, mixing efficiency is often the culprit. If the Damköhler number (


) is high (reaction rate > mixing rate), you will have local "hotspots" of high amine concentration, even if the global stoichiometry is correct.

Troubleshooting Table: Urea Mitigation

VariableRecommended RangeImpact on Side Products
Phosgene Excess 20–50% Molar ExcessHigh: Reduces urea but increases vent scrubbing load.Low: Guarantees urea formation.
Solvent Ratio 1:4 to 1:8 (Amine:Solvent)High Dilution: Reduces collision probability between Amine and Isocyanate (lowers urea).
Temperature (Cold) -5°C to 10°CToo High: Increases rate of urea formation.Too Low: Slurry becomes too viscous to mix.
Temperature (Hot) Reflux (130°C for MCB)Too Low: Incomplete conversion (high hydrolyzable chlorine).Too High: Tar formation/polymerization.
Q: What solvent should I use?

A: Chlorobenzene (MCB) or o-Dichlorobenzene (ODCB) .

  • Why: They are inert to phosgene and have boiling points (131°C and 180°C, respectively) that match the decomposition temperature of the carbamoyl chloride.

  • Solubility Note: o-Toluidine hydrochloride (the salt formed by HCl byproduct) is insoluble in these solvents. This creates a slurry. Slurry management is critical. If the salt cakes on the walls, it creates a local amine-rich zone, leading to urea.

Module 3: Hardware & Engineering (The "Where")

Q: I am seeing "chunks" in the reactor after the cold step.

A: This is o-toluidine hydrochloride agglomeration.[2]

  • Cause: Poor agitation or adding amine too fast.

  • Fix: Use a high-shear impeller (e.g., Rushton turbine) or a loop reactor. The solid particles must remain fine (<100 microns) to ensure rapid reaction during the hot stage. Large chunks react slowly, allowing time for urea formation.

Q: How do I optimize HCl removal?

A: In the hot stage, the reaction is equilibrium-limited by HCl.

  • Technique: Use a vigorous nitrogen sparge or reflux the solvent vigorously. The vapor traffic helps strip HCl from the liquid phase, pushing the reaction to completion.

Module 4: Experimental Protocol

Protocol: Cold-Hot Phosgenation of o-Toluidine Safety Warning: Phosgene is lethal. All operations must occur in a certified hood with scrubbing systems and phosgene badges.

Step 1: Cold Phosgenation (The Slurry Phase)
  • Charge the reactor with Chlorobenzene (MCB). Cool to 0°C .

  • Dissolve Phosgene gas into the MCB until saturation (approx. 1.2 molar eq. relative to amine).[2][3][4][5][6][7][8]

  • Add o-Toluidine (dissolved in MCB) slowly over 2 hours.

    • Critical Control: Maintain T < 10°C.[7][9]

    • Observation: A fine white slurry of carbamoyl chloride and amine hydrochloride will form.

    • Agitation: Maximize RPM to prevent wall fouling.

Step 2: Hot Phosgenation (The Decomposition Phase)
  • Heat the slurry slowly to 90°C .

    • Note: Massive HCl evolution begins here. Ensure scrubber capacity is sufficient.

  • Inject additional Phosgene gas (slow stream) during the ramp to maintain excess.

  • Reflux at 130°C (boiling point of MCB) for 1–2 hours until the solution turns clear.

    • Endpoint: Solution clears (solids disappear) and HCl evolution ceases.

  • Purge with Nitrogen at reflux for 30 mins to strip residual Phosgene and HCl.

Step 3: Isolation
  • Distill off the solvent (MCB) at reduced pressure.

  • Fractionally distill the product. o-Tolyl Isocyanate boils at ~186°C (atmospheric) or lower under vacuum.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Defect HighUrea High Urea Content (>0.5%) Problem->HighUrea LowYield Low Yield / Tars Problem->LowYield HighChlorine High Hydrolyzable Chlorine Problem->HighChlorine CheckMixing Is Agitation Sufficient? HighUrea->CheckMixing CheckTemp Check Hot Stage Temp LowYield->CheckTemp CheckPurge Is N2 Purge Sufficient? HighChlorine->CheckPurge MixGood Yes CheckMixing->MixGood MixBad No CheckMixing->MixBad IncreasePhosgene Action: Increase Phosgene Excess Dilute Amine Feed MixGood->IncreasePhosgene FixImpeller Action: Use High-Shear Impeller Check Baffles MixBad->FixImpeller ReduceTemp Action: Reduce Residence Time at High Temp CheckTemp->ReduceTemp ExtendReflux Action: Extend Reflux Time Increase N2 Sparge CheckPurge->ExtendReflux

Caption: Diagnostic workflow for common phosgenation deviations.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Isocyanates, Organic." Wiley-VCH. (Standard industrial reference for phosgenation parameters).

  • Organic Process Research & Development. "Safety and Engineering Aspects of Phosgenation." (Discusses mixing sensitivity and Damköhler numbers).

  • MDPI. "A Theoretical Study on the Phosgenation of 2,4-Toluenediamine." Processes, 2022. (Provides mechanistic insight into the amine-to-isocyanate pathways applicable to o-toluidine).

  • Google Patents. "Process for the preparation of isocyanates."[8] EP1873142A1. (Details continuous and batch phosgenation conditions).

  • Organic Syntheses. "o-Tolyl Isocyanate Preparation." (Classic lab-scale preparation methods).

Sources

Overcoming steric hindrance in ortho-substituted urea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Optimization of Sterically Hindered Urea Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming the "Ortho-Effect" in Unsymmetrical Urea Construction

Executive Summary

You are encountering low yields or stalled reactivity while attempting to synthesize unsymmetrical ureas (


) where one or both amine partners possess ortho-substituents.

The Root Cause: The "Ortho-Effect" is a dual failure mode:

  • Steric Shielding: The ortho-substituent physically blocks the trajectory of the electrophile (isocyanate or activated carbonyl) toward the amine nitrogen.

  • Electronic Deactivation: If the substituent is electron-withdrawing or forces the nitrogen lone pair out of conjugation/alignment, the nucleophilicity of the aniline drops precipitously.

Standard isocyanate addition protocols often fail here. This guide prioritizes Activated Carbamate and CDI-mediated pathways, which historically offer the highest success rates for hindered substrates in pharmaceutical process chemistry.

Decision Matrix: Selecting Your Protocol

Before starting, map your substrate to the correct workflow. Do not force a direct isocyanate addition if your amine is deactivated.

Urea_Synthesis_Decision_Tree Start Start: Assess Steric Bulk Isocyanate Isocyanate Available? Start->Isocyanate Yes Yes Isocyanate->Yes Yes No No Isocyanate->No No Isocyanate->No DirectAdd Direct Addition (Standard) Hindrance Is the Amine Ortho-Substituted? Hindrance->Yes Moderate Hindrance->No Unimpeded LewisAcid Lewis Acid Catalysis (BCl3 / Al-complex) Carbamate Activated Carbamate Route (PhOCCl) PdCat Pd-Catalyzed Amidation Carbamate->PdCat Fails? CDI CDI Coupling (One-Pot) Yes->Hindrance Yes->LewisAcid Boost Reactivity No->DirectAdd No->Carbamate High Hindrance (Gold Standard) No->CDI Moderate Hindrance (Phosgene-Free)

Caption: Workflow selection based on reagent availability and steric severity. The Carbamate route is preferred for maximum robustness.

Module 1: The Activated Carbamate Route (Gold Standard)

Best for: Highly hindered anilines where direct isocyanate formation is dangerous or unstable. Mechanism: You first convert the hindered amine into a reactive carbamate (using phenyl chloroformate), then displace the phenoxide with the second amine.

Protocol
  • Activation (Carbamate Formation):

    • Dissolve the ortho-substituted aniline (1.0 equiv) in dry THF or DCM.

    • Add Pyridine (1.2 equiv) or

      
        (sat. aq. biphasic system) as a base.[1]
      
    • Cool to

      
      . Add Phenyl Chloroformate  (1.05 equiv) dropwise.
      
    • Checkpoint: Monitor TLC.[2][3][4][5] The carbamate usually precipitates or forms a stable spot.

  • Coupling (Urea Formation):

    • Isolate the carbamate (optional but recommended for purity).

    • Dissolve carbamate in DMSO or DMF (polar aprotic solvents help overcome steric barriers).

    • Add the second amine (1.2 equiv).[1][4]

    • Critical Step: Add a non-nucleophilic base like DIPEA or DBU (1.5 equiv).

    • Heat to

      
      . The hindered environment requires thermal energy to overcome the activation barrier.
      
Troubleshooting Guide
IssueDiagnosisResolution
No Reaction (Step 2) The phenoxide leaving group is not leaving.Switch from Phenyl Chloroformate to 4-Nitrophenyl Chloroformate . The

group makes the leaving group significantly better, lowering the energy barrier for the second amine attack.
Bis-acylation Amine reacting twice.[3]Strict stoichiometry (1:1) in Step 1. Keep temperature at

.
Hydrolysis Carbamate reverts to amine.Ensure solvents in Step 2 are anhydrous. Water attacks the carbamate faster than a hindered amine will.

Module 2: CDI-Mediated One-Pot Synthesis

Best for: Avoiding phosgene/chloroformates; moderate hindrance. Reagent: 1,1'-Carbonyldiimidazole (CDI).[5][6]

Protocol
  • Dissolve the less hindered amine (1.0 equiv) in dry DCM or THF.

  • Add CDI (1.1 equiv) at

    
    . Stir for 1–2 hours.
    
    • Observation:

      
       evolution must be observed.
      
  • Add the more hindered ortho-substituted amine (1.0 equiv).

  • Reflux is often required (

    
    ) to force the second addition.
    
Technical Insight: The "Inactive Intermediate" Trap

Users often report that CDI reactions "stop" after the first addition.

  • Cause: The intermediate (carbamoylimidazole) is stable but less reactive than an isocyanate. A bulky nucleophile cannot easily attack it.

  • Fix: Add a catalyst. DMAP (4-Dimethylaminopyridine) (10-20 mol%) acts as a "hyper-nucleophilic" transfer agent, attacking the imidazole intermediate and then transferring the carbonyl to your hindered amine.

Module 3: Lewis Acid Catalysis (Direct Isocyanate Addition)

Best for: When you must use an isocyanate but the reaction is sluggish.

The Science: A Lewis Acid coordinates to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon, allowing even a weak, hindered nucleophile to attack.

Recommended Catalysts:

  • 
     (Tris(pentafluorophenyl)borane):  5–10 mol%.
    
  • 
     or 
    
    
    
    :
    Cheaper alternatives, effective at higher temperatures.

Workflow:

  • Mix Isocyanate (1.0 equiv) and Lewis Acid (0.05 equiv) in Toluene.

  • Add Hindered Amine (1.0 equiv).

  • Heat to

    
    .
    

Data Summary: Method Comparison

MethodSteric ToleranceExperimental DifficultyKey Risk
Direct Isocyanate LowLowNo reaction; Dimerization of isocyanate.
Activated Carbamate High Medium (2 steps)Purification of intermediate.[1][5]
CDI Coupling MediumLow (One-pot)Moisture sensitivity (CDI hydrolyzes).
Pd-Catalysis Very HighHigh (Glovebox preferred)Catalyst poisoning; Cost.

Visualizing the Pathway: Carbamate Activation

Carbamate_Mechanism Amine1 Hindered Amine (R-NH2) Carbamate Activated Carbamate (Stable Intermediate) Amine1->Carbamate Step 1: Activation (0°C, Base) PhOCCl Phenyl Chloroformate PhOCCl->Carbamate Urea Unsymmetrical Urea Carbamate->Urea Step 2: Displacement (Heat) Phenol Phenol Byproduct (Remove via Wash) Carbamate->Phenol Amine2 Second Amine (R'-NH2) Amine2->Urea Base Base (DBU/Heat) Base->Urea Promotes

Caption: The stepwise activation energy management of the Phenyl Chloroformate route.

References

  • Transient Urea Intermediates: Houlden, C. E.; Lloyd-Jones, G. C.; Booker-Milburn, K. I.[7] Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Org.[1][3][8][9] Lett.2010 , 12, 3090–3092.[7] Link

  • CDI Protocol Optimization: Bansagi, J.; Wilson-Konderka, C.; Debrauwer, V.; Narayanan, P.; Batey, R. A.[9] Revisiting the Synthesis of Carbamoylimidazoles. J. Org.[9][10] Chem.2022 , 87, 11329–11349.[9] Link

  • Lewis Acid Catalysis: Al-Hadedi, A. A. M.; Spencer, J. Boron Lewis Acid Catalyzed Addition of Amines to Isocyanates. Catal.[11] Sci. Technol.2022 , 12, 5806. Link

  • Palladium Catalysis: Kotecki, B. J.; Fernando, D. P.; Haight, A. R.; Lukin, K. A.[8] A General Method for the Synthesis of Unsymmetrically Substituted Ureas via Palladium-Catalyzed Amidation. Org.[1][3][8][9] Lett.2009 , 11, 947–950.[8] Link

Sources

Technical Support Center: Enhancing Thermal Stability of N,N'-Bis(2-methylphenyl)urea Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N'-Bis(2-methylphenyl)urea, a molecule often utilized as a stabilizer or intermediate. While robust in many applications, its thermal stability can be a critical parameter influencing formulation efficacy, shelf-life, and safety. This document addresses common challenges, offering troubleshooting protocols and foundational knowledge grounded in established principles of physical organic chemistry and materials science.

Part 1: Foundational Thermal Behavior & Common Issues

N,N'-Bis(2-methylphenyl)urea, like many substituted ureas, is susceptible to thermal degradation, which can manifest in several ways: discoloration (often yellowing or browning), changes in melting point, and a decrease in purity or assay. Understanding the potential degradation pathways is the first step in troubleshooting.

The primary hypothesized thermal degradation route for a disubstituted urea is the reversible dissociation into its constituent isocyanate and amine precursors. In this case, that would be 2-methylphenyl isocyanate and 2-methylaniline. The presence of atmospheric moisture can further lead to hydrolysis of the isocyanate, creating an unstable carbamic acid that decarboxylates, or direct hydrolysis of the urea bond itself.

Diagram: Hypothesized Degradation Pathway

Urea N,N'-Bis(2-methylphenyl)urea Heat Δ (Heat) Urea->Heat Moisture H₂O (Moisture) Urea->Moisture Direct Hydrolysis (Slower) Isocyanate 2-Methylphenyl Isocyanate Heat->Isocyanate Reversible Dissociation Amine 2-Methylaniline Heat->Amine Reversible Dissociation Isocyanate->Moisture Reaction Hydrolysis Hydrolysis Products (e.g., Amines, CO₂) Moisture->Hydrolysis

Caption: Hypothesized thermal and hydrolytic degradation pathways for N,N'-Bis(2-methylphenyl)urea.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered during development and quality control.

Issue 1: My formulation containing N,N'-Bis(2-methylphenyl)urea is showing significant yellowing after heat stress testing.

Question: What is causing the discoloration, and how can I prevent it?

Answer:

Plausible Cause: The yellowing is likely due to the formation of degradation products, specifically from the oxidation of the 2-methylaniline formed during thermal dissociation. Aromatic amines are notoriously prone to oxidation, which produces highly colored quinone-imine type structures. The initial dissociation into the isocyanate and amine may not be chromophoric, but subsequent reactions are.

Troubleshooting Workflow:

  • Confirm Degradation: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Photodiode Array (PDA) detector to analyze a heat-stressed sample versus a control. Look for new peaks, particularly those with different UV spectra than the parent compound.

  • Identify Degradants: If possible, use LC-Mass Spectrometry (LC-MS) to get the molecular weights of the new peaks. A peak corresponding to the mass of 2-methylaniline (107.15 g/mol ) would strongly support the hypothesized degradation pathway.

  • Assess Oxidative Contribution: Prepare a small-scale batch of your formulation and store it under heat in both a normal atmosphere and an inert atmosphere (e.g., a nitrogen-purged glovebox or desiccator). If the sample under nitrogen shows significantly less discoloration, oxidation is a primary contributor.

Mitigation Strategies:

  • Excipient Compatibility: Certain excipients, particularly those with residual peroxides (e.g., some grades of povidone) or metal ions (e.g., from stearates), can catalyze oxidation. Screen for lower-peroxide grade excipients.

  • Inclusion of Antioxidants: Consider the addition of a suitable antioxidant to the formulation. Common choices for solid dosage forms include butylated hydroxytoluene (BHT) or ascorbic acid. The choice depends heavily on regulatory acceptance and compatibility.

  • pH Control: If the formulation is aqueous or a semi-solid, the pH can influence the stability of the urea bond. While direct data on this molecule is scarce, ureas can be susceptible to both acid and base-catalyzed hydrolysis. Buffering the system to a neutral pH may improve stability.

Diagram: Discoloration Troubleshooting Workflow

Start Discoloration Observed (Yellowing) HPLC 1. Run HPLC-PDA Analysis (Stressed vs. Control) Start->HPLC NewPeaks New Peaks Observed? HPLC->NewPeaks LCMS 2. Identify Peaks via LC-MS NewPeaks->LCMS Yes OtherMechanism Consider Other Pathways (e.g., Excipient Interaction) NewPeaks->OtherMechanism No InertAtmosphere 3. Conduct Stress Test Under Inert Atmosphere (N₂) LCMS->InertAtmosphere LessDiscoloration Discoloration Reduced? InertAtmosphere->LessDiscoloration OxidationConfirmed Oxidation is a Key Pathway LessDiscoloration->OxidationConfirmed Yes LessDiscoloration->OtherMechanism No Mitigate Implement Mitigation: • Add Antioxidants (BHT) • Screen Excipients • Control Atmosphere OxidationConfirmed->Mitigate

Caption: Step-by-step workflow for troubleshooting discoloration in formulations.

Issue 2: The melting point of my N,N'-Bis(2-methylphenyl)urea active ingredient is lower and broader after processing with certain excipients.

Question: Is this a stability issue or a physical interaction?

Answer:

Plausible Cause: This could be either a chemical degradation issue, where impurities are depressing the melting point, or a physical phenomenon, such as the formation of a eutectic mixture with an excipient. A eutectic system is a mixture of chemical compounds that has a single chemical composition that solidifies at a lower temperature than any other composition made up of the same ingredients.

Troubleshooting Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the definitive tool for investigating this issue. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the pure N,N'-Bis(2-methylphenyl)urea active into a standard aluminum DSC pan. This is your reference.

    • Accurately weigh 2-5 mg of the excipient into another pan.

    • Prepare several physical mixtures of the active and the excipient at different ratios (e.g., 90:10, 50:50, 10:90). Ensure gentle but thorough mixing. Weigh 2-5 mg of each mixture into separate pans.

    • Prepare a sample of your final formulation that has undergone the problematic processing step.

  • DSC Analysis:

    • Run all samples on the DSC under a nitrogen purge.

    • Use a heating rate of 10 °C/min from ambient temperature to a temperature well above the melting point of the pure active (e.g., 250 °C).

  • Data Interpretation:

    • Pure Active: You should see a single, sharp endotherm corresponding to its melting point.

    • Processed Formulation: Observe the melting endotherm. Is it at a lower temperature and broader than the pure active?

    • Physical Mixtures: Compare the thermograms of the physical mixtures to the processed formulation. If a physical mixture shows a melting endotherm at a temperature lower than either of the individual components, this confirms the formation of a eutectic mixture. If the processed sample's thermogram matches one of the physical mixtures but not the pure active, the issue is likely a physical interaction, not chemical degradation. If the processed sample shows additional exotherms or a significantly different profile from all physical mixtures, it points towards a chemical interaction or degradation.

Data Summary Table:

SampleOnset of Melt (°C)Peak of Melt (°C)Enthalpy (J/g)Observations
Pure Active~195~198~150Sharp, single peak
Excipient X---No thermal events in range
Physical Mix (50:50)~175~178~70Sharp peak at lower temp
Processed Formulation~174~177~68Matches physical mix profile

Note: The values above are illustrative. Your actual results will vary.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to minimize thermal degradation? A1: Based on general stability principles, N,N'-Bis(2-methylphenyl)urea should be stored in a cool, dry place, protected from light. The container should be well-sealed to minimize exposure to atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation pathways, respectively.

Q2: Can I use melt-based formulation processes like hot-melt extrusion (HME) with this compound? A2: Caution is advised. The suitability of HME depends on the processing temperature required and the residence time at that temperature. Given that thermal dissociation is a key risk, it is critical to first determine the onset of thermal degradation using Thermogravimetric Analysis (TGA). If the required processing temperature for HME is significantly below the TGA onset temperature, it may be feasible. However, even below the main decomposition temperature, the reversible dissociation can occur, potentially leading to interactions with other excipients in the melt. A thorough screening study is essential.

Q3: My assay value (purity by HPLC) is decreasing over time in my solid formulation. What is the first thing I should check? A3: The first step is to investigate the role of moisture and excipient compatibility. Water is often a hidden reactant in solid-state formulations.

  • Step 1: Water Content: Measure the water content of your formulation at the start and end of the stability study using Karl Fischer titration.

  • Step 2: Excipient Screening: Prepare simple binary mixtures of N,N'-Bis(2-methylphenyl)urea with each individual excipient in your formulation. Store these mixtures under accelerated stability conditions (e.g., 40 °C / 75% RH). Analyze by HPLC after a set time to identify which excipient, if any, is promoting degradation. Common culprits are acidic or basic excipients, or those with high water activity.

References

  • General Urea Stability: While not specific to the title compound, foundational principles of urea decomposition are well-established in organic chemistry textbooks and liter
  • Excipient Interactions: For a comprehensive overview of potential interactions between active ingredients and excipients, consult pharmaceutical development resources.
  • Analytical Techniques: For detailed methodologies on the analytical techniques mentioned (DSC, TGA, HPLC), refer to the United States Pharmacopeia (USP) general chapters or other relevant pharmacopeial standards.

Strategies for scaling up 1,3-Di-o-tolylurea production

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Researchers with Field-Proven Synthesis Methodologies

Welcome to the Technical Support Center for the scale-up of 1,3-Di-o-tolylurea (also known as N,N'-di-o-tolylurea or 1,3-bis(2-methylphenyl)urea). As a critical intermediate in drug development and materials science, scaling its synthesis from milligram to multi-kilogram batches presents unique thermodynamic and safety challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative comparisons to ensure high-fidelity production.

Mechanistic Pathway Diagram

G A o-Toluidine (Starting Material) B Urea Route (Transamidation) A->B + Urea, >150°C (-NH3) C Triphosgene Route (Isocyanate Interm.) A->C + Triphosgene, Et3N (0°C to RT) E 1,3-Di-o-tolylurea (Target Product) B->E Dearrangement C->E Nucleophilic Addition D Dioxazolone Route (Isocyanate Surrogate) D->E + o-Toluidine, NaOAc MeOH, 60°C

Figure 1: Mechanistic pathways for the synthesis of 1,3-Di-o-tolylurea.

Scale-Up Synthesis Protocols

Protocol A: Transamidation via Urea Dearrangement (Greener, High-Temperature Route)

This method leverages the thermal dearrangement of urea into ammonia and isocyanic acid, which subsequently reacts with o-toluidine. It avoids toxic halogenated reagents but requires robust thermal management ()[1].

Step-by-Step Methodology:

  • Charge the Reactor: Combine 2.2 equivalents of o-toluidine with 1.0 equivalent of urea in a high-pressure, glass-lined reactor equipped with a distillation condenser.

  • First Thermal Stage (Dearrangement): Heat the mixture to 160 °C under a continuous nitrogen sweep.

    • Causality: The nitrogen sweep is critical to continuously remove evolved ammonia gas, driving the equilibrium toward the isocyanic acid intermediate via Le Chatelier's principle.

  • Second Thermal Stage (Coupling): Gradually increase the temperature to 180 °C and maintain for 4–6 hours until ammonia evolution ceases.

  • Quench and Wash: Cool the melt to 90 °C and slowly add 1M HCl.

    • Self-Validation: The acidic wash solubilizes unreacted o-toluidine. Check the pH of the aqueous layer using pH paper to ensure it remains highly acidic (< pH 2); if not, add more HCl until the pH stabilizes, confirming all free amine is protonated.

  • Crystallization: Filter the crude solid and recrystallize from hot ethanol to yield pure 1,3-di-o-tolylurea (m.p. 248–250 °C)[2].

Protocol B: Triphosgene-Mediated Synthesis (Fast, Low-Temperature Route)

This route utilizes triphosgene and triethylamine to generate the isocyanate intermediate rapidly at low temperatures, offering high yields but requiring stringent safety controls ()[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 equivalents of o-toluidine and 2.5 equivalents of triethylamine (Et3N) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Triphosgene Addition: Chill the reactor to strictly 0 °C. Dissolve 0.35 equivalents of triphosgene in DCM and add dropwise over 2 hours.

    • Causality: Triphosgene decomposes into three equivalents of phosgene. Slow addition prevents local concentration spikes, which cause runaway exothermic reactions and the formation of irreversible carbamoyl chloride oligomers.

  • Propagation: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench with ice water.

    • Self-Validation: The Et3N·HCl salt will dissolve in the aqueous layer. Filter the precipitated 1,3-di-o-tolylurea directly from the biphasic mixture. Wash with cold DCM and dry under vacuum to achieve >95% purity without column chromatography[4].

Troubleshooting & FAQs

Q: Why is my yield plateauing at 60% when using the urea transamidation route? A: This is a thermodynamic limitation caused by inadequate ammonia removal. The reaction relies on the continuous purging of ammonia to drive the equilibrium forward. If ammonia is trapped in the headspace or solvent, the isocyanic acid intermediate can revert to urea or fail to propagate. Solution: Implement a continuous nitrogen subsurface sweep or apply a slight vacuum (e.g., 400 mbar) during the 160 °C heating phase to force the ammonia out of the system.

Q: In the triphosgene route, I am observing significant formation of polymeric byproducts. How can I prevent this? A: Polymeric byproducts arise when the local concentration of phosgene exceeds the available o-toluidine, leading to over-reaction into complex polyureas or carbamoyl chlorides. Solution: Ensure strict stoichiometric control (maximum 0.35 eq of triphosgene per eq of amine) and maintain the reaction temperature strictly at 0 °C during the addition phase. Increase the impeller stirring rate (e.g., >300 rpm) to ensure rapid, homogeneous dispersion of the triphosgene solution.

Q: How can I avoid using highly toxic triphosgene for large-scale pilot runs? A: Isocyanate generation is inherently hazardous. For a safer scale-up, utilize 3-substituted dioxazolones as isocyanate surrogates. As demonstrated by Chamni et al. ()[5], heating 3-(2-methylphenyl)-1,4,2-dioxazol-5-one in the presence of o-toluidine and sodium acetate in methanol at 60 °C smoothly generates the isocyanate in situ. This intermediate is immediately trapped to form 1,3-di-o-tolylurea without the need to handle phosgene derivatives, allowing for simple separation by filtration[6].

Quantitative Data Summary

Synthesis RouteTypical Yield (%)E-Factor (Est.)Key Byproducts / WasteScalability Rating
Urea Transamidation 75–80%Low (<5)Ammonia gas, unreacted amineHigh (Requires robust heating)
Triphosgene + Et3N 90–99%Medium (10–15)Et3N·HCl salts, DCM wasteMedium (Toxicity/Safety limits)
Dioxazolone Surrogate 85–95%Low (<5)CO2, Acetate saltsHigh (Greener alternative)

References

  • Davis, T. L., & Underwood, H. W. (1922). "The Urea Dearrangement." Journal of the American Chemical Society, 44(11), 2595-2604. URL:[Link]

  • Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." Journal of Chemical Research, 37(5), 315-319. URL:[Link]

  • Chamni, S., Zhang, J., & Zou, H. (2020). "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates." Green Chemistry Letters and Reviews, 13(3), 223-233. URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment Guide: N,N-Bis(2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for the structural validation of N,N-Bis(2-methylphenyl)urea (also known as 1,3-di-o-tolylurea ). It moves beyond standard spectral listing to focus on the comparative analysis required for rigorous quality control and drug development applications.

Executive Summary & Application Context

N,N-Bis(2-methylphenyl)urea is a symmetric urea derivative frequently utilized as a supramolecular building block and a lipophilic scaffold in medicinal chemistry. Its structural integrity is critical, as the ortho-methyl substitution induces specific steric locking that differentiates its pharmacological profile from its meta- and para- isomers.

This guide compares the 1H NMR spectral performance of the target compound against its structural isomers (meta and para analogues) and evaluates solvent systems to maximize resolution. It provides a self-validating assignment protocol designed for researchers requiring absolute structural confirmation.

Key Performance Indicators (Analytical)
FeatureTarget: Ortho-IsomerAlternative: Para-IsomerAlternative: Meta-Isomer
Symmetry

(Symmetric)

(Symmetric)

(Symmetric)
Methyl Shift ~2.25 ppm (Shielded)~2.22 ppm~2.26 ppm
Aromatic Pattern ABCD (Complex)AA'BB' (Diagnostic)ABCD (Complex)
Diagnostic Peak H-6 doublet (~7.8 ppm) AA' doublet (~7.3 ppm)H-2 singlet (~7.2 ppm)

Materials & Methodology (Standardized Protocol)

To ensure reproducibility, the following protocol minimizes variables such as concentration-dependent shifts and proton exchange rates.

Solvent System Selection: The DMSO Advantage

Recommendation: DMSO-d6 is the mandatory solvent for this assignment.

  • Causality: Urea protons (

    
    ) are labile. In non-polar solvents like 
    
    
    
    , these protons often broaden or disappear due to rapid exchange and poor solubility. DMSO-d6 forms strong hydrogen bonds with the urea NH, slowing the exchange rate and sharpening the signal into a distinct singlet (or doublet if coupling persists), enabling accurate integration.
Sample Preparation
  • Mass: Weigh 5–10 mg of N,N-Bis(2-methylphenyl)urea.

  • Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

Comparative Analysis: Isomer Differentiation

A critical challenge in synthesizing substituted ureas is detecting isomeric impurities. The ortho-methyl group exerts a "Deshielding Proximity Effect" on the adjacent aromatic proton and the urea NH, which is the primary differentiator from meta and para alternatives.

Diagram 1: Isomer Differentiation Logic

IsomerLogic Start Unknown Tolyl-Urea Sample AromaticPattern Analyze Aromatic Region (6.8 - 8.0 ppm) Start->AromaticPattern Decision1 Pattern Type? AromaticPattern->Decision1 Para AA'BB' System (Two distinct doublets) Decision1->Para Symmetric Doublets OrthoMeta Complex Multiplets (ABCD System) Decision1->OrthoMeta Multiplets Decision2 Check H-6 / H-2 OrthoMeta->Decision2 Ortho Target: Ortho-Isomer Diagnostic d at ~7.8 ppm (H-6) Deshielded by C=O Decision2->Ortho Low Field Doublet Meta Meta-Isomer Diagnostic s at ~7.2 ppm (H-2) Shielded relative to Ortho Decision2->Meta Isolated Singlet

Caption: Logical workflow for distinguishing N,N-Bis(2-methylphenyl)urea from its structural isomers using 1H NMR spectral fingerprints.

Detailed Chemical Shift Assignment

The molecule is symmetric; therefore, the integration values represent pairs of equivalent protons (e.g., the two methyl groups appear as one signal of 6H).

1H NMR Data Table (400 MHz, DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH Urea8.00 – 8.60 Singlet (br)2H-Deshielded by C=O; broadened by quadrupole N.
H-6 Arom7.75 – 7.85 Doublet (d)2H~8.0Diagnostic: Most deshielded aromatic H due to proximity to Urea C=O.
H-3 Arom7.10 – 7.20 Doublet (d)2H~7.5Ortho to Methyl; shielded relative to H-6.[1][2]
H-4 Arom7.05 – 7.15 Triplet (t)2H~7.5Meta to both substituents.
H-5 Arom6.90 – 7.00 Triplet (t)2H~7.5Para to Urea; typically the most shielded aromatic signal.
CH₃ Alkyl2.20 – 2.30 Singlet (s)6H-Characteristic aryl-methyl resonance.

> Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature. The relative order of peaks (H6 > H3/H4 > H5) remains constant.

Structural Correlation & Validation

To validate the assignment without external standards, use the Self-Consistent Verification Method :

  • COSY (Correlation Spectroscopy):

    • Confirm the H-6 doublet correlates only with the H-5 triplet.

    • Confirm the H-3 doublet correlates only with the H-4 triplet.

    • H-4 and H-5 will show a strong correlation with each other (vicinal).

  • NOESY (Nuclear Overhauser Effect):

    • Crucial Test: The Methyl singlet (

      
       ppm) must show a strong NOE cross-peak with the H-3  aromatic proton. It will not correlate with the Urea NH or H-6.
      
    • The Urea NH peak will show a strong NOE with H-6 .

Diagram 2: Assignment & Correlation Map

CorrelationMap cluster_structure Molecular Connectivity NH NH (8.0+) H6 H-6 (7.8) NH->H6 NOE (Spatial) H5 H-5 (6.9) H6->H5 COSY (J=8) H4 H-4 (7.1) H5->H4 COSY (J=7.5) H3 H-3 (7.15) H4->H3 COSY (J=7.5) Me Me (2.25) H3->Me NOE (Spatial)

Caption: 2D NMR correlation map. Solid lines indicate scalar coupling (COSY); dotted lines indicate spatial proximity (NOESY) used to confirm regiochemistry.

Troubleshooting & Anomalies

  • Broad NH Peak: If the NH peak at >8.0 ppm is extremely broad or invisible, the sample may contain trace water or acid. Solution: Add a single pellet of activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.

  • Peak Overlap: H-3 and H-4 often overlap in lower field instruments (<400 MHz). Solution: Rely on integration (should sum to 4H) and the clear separation of H-6 and H-5.

References

  • National Institute of Standards and Technology (NIST). Urea, N,N'-bis(2-methylphenyl)- Mass Spectrum & Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Urea, N,N'-bis(2-methylphenyl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of Urea Derivatives. (General Reference for Tolyl Urea Shifts). Available at: [Link]

Sources

Technical Comparison Guide: FTIR Spectrum Analysis of Carbonyl Stretch in 1,3-Di-o-tolylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of the Carbonyl Stretch

In the structural characterization of substituted ureas, the carbonyl (C=O) stretching vibration serves as the primary diagnostic anchor. For 1,3-Di-o-tolylurea , this band appears distinctively at 1652 cm⁻¹ (solid state, KBr).

This guide provides a technical comparison of this spectral signature against its structural isomers (para- and meta-tolylurea) and the parent 1,3-diphenylurea. We analyze the competing forces of steric inhibition of resonance and intermolecular hydrogen bonding that define this frequency, providing a robust protocol for distinguishing this compound in synthesis and quality control workflows.

Theoretical Framework: The "Push-Pull" of Urea Resonance

To interpret the spectrum of 1,3-Di-o-tolylurea accurately, one must understand the electronic environment of the urea linkage (


).
The Resonance Mechanism

The urea carbonyl bond order is reduced by the donation of the nitrogen lone pairs into the carbonyl


-system.
  • Resonance Effect (+R): Nitrogen lone pairs donate electron density to the carbonyl carbon, increasing single-bond character and lowering the stretching frequency (typically to 1630–1660 cm⁻¹).

  • Inductive Effect (-I): Electronegative nitrogens withdraw density, shortening the C=O bond and raising the frequency.

  • Hydrogen Bonding: In the solid state, strong N-H···O=C hydrogen bonds weaken the C=O bond, significantly lowering the frequency compared to solution-phase (free) species.

The Ortho-Effect (The Differentiator)

In 1,3-Di-o-tolylurea , the methyl groups at the ortho positions introduce significant steric bulk. This forces the phenyl rings to twist out of coplanarity with the urea linkage.

  • Consequence 1 (Electronic): The twist reduces the overlap between the phenyl

    
    -system and the urea nitrogen, localizing the nitrogen lone pair more on the urea system.
    
  • Consequence 2 (Structural): The steric bulk disrupts the tight crystal packing required for optimal intermolecular hydrogen bonding.

Comparative Analysis: Isomer Differentiation

The following data compares the carbonyl stretch of the ortho isomer against its para counterpart and the unsubstituted parent.

Table 1: Comparative FTIR Carbonyl Frequencies (Solid State/KBr)
CompoundStructureC=O[1][2][3][4][5][6][7] Frequency (cm⁻¹)Key Driver of Shift
1,3-Di-o-tolylurea Ortho-substituted1652 [1]Steric Twist: Disrupts H-bonding efficiency; slightly raises frequency vs. para.
1,3-Di-p-tolylurea Para-substituted~1640–1645 Hyperconjugation (+I): Methyl group donates density; strong packing lowers frequency.
1,3-Diphenylurea Unsubstituted1655 Baseline: Balance of resonance and efficient H-bonding packing.
Technical Interpretation[6][8][9]
  • vs. 1,3-Di-p-tolylurea: The para isomer packs efficiently, allowing for maximal hydrogen bonding networks, which pulls the C=O stretch to lower wavenumbers (~1640 cm⁻¹). The ortho isomer (1652 cm⁻¹) appears at a higher frequency because the steric clash prevents this tight packing, weakening the H-bonds that would otherwise soften the C=O spring constant.

  • vs. 1,3-Diphenylurea: The ortho isomer appears very close to the unsubstituted parent (1655 cm⁻¹). This is a coincidental balance: the electron-donating methyl group (which should lower frequency) is counteracted by the steric twist (which raises frequency by reducing conjugation and H-bonding).

Visualizing the Structural Logic

The following diagram illustrates the causal pathway linking steric hindrance to the observed spectral shift.

UreaAnalysis Substituent Ortho-Methyl Group Sterics Steric Hindrance Substituent->Sterics Introduces Bulk Geometry Twisted Geometry (Non-Planar) Sterics->Geometry Forces Rotation H_Bonding Weaker Intermolecular H-Bonding Geometry->H_Bonding Disrupts Packing Frequency C=O Stretch 1652 cm⁻¹ H_Bonding->Frequency Less Bond Weakening (Higher Wavenumber)

Figure 1: Causal pathway of the Ortho-Effect on FTIR frequency.[8]

Experimental Protocol: Validated KBr Pellet Method

To reproduce the 1652 cm⁻¹ diagnostic band, the sample must be analyzed in the solid state. Solution-phase analysis (e.g., in CHCl₃) will break H-bonds and shift the peak to >1690 cm⁻¹, losing the isomeric specificity.

Step-by-Step Workflow
  • Reagent Prep: Dry spectroscopic-grade KBr (Potassium Bromide) at 110°C for 2 hours to remove hygroscopic water (water absorbs near 1640 cm⁻¹, obscuring the urea peak).

  • Ratio Control: Mix 1.5 mg of 1,3-Di-o-tolylurea with 200 mg of KBr (approx. 0.5-1.0% w/w).

    • Why: Higher concentrations lead to "bottoming out" (absorbance > 2.0), distorting peak shapes.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved.

    • Critical: Large particles cause the "Christiansen Effect" (scattering), resulting in a sloping baseline.

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove trapped air).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Background: Pure KBr pellet (freshly made).

  • Validation:

    • Pass: Sharp peak at 1652 ± 2 cm⁻¹.

    • Fail: Broad blob at 1640-1660 cm⁻¹ (wet KBr) or peak >1680 cm⁻¹ (sample not ground enough/monomeric character).

References

  • ResearchGate. A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. (Lists experimental IR for 1,3-Di-o-tolylurea as 1652 cm⁻¹). [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (General principles of urea/carbonyl shifts). [Link]

  • LibreTexts. Infrared Spectra of Some Common Functional Groups. (Reference for amide/urea band assignments). [Link]

Sources

Comparative Guide: Melting Point Analysis of N,N'-Bis(2-methylphenyl)urea vs. Meta-Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of symmetric diarylureas, the melting point (MP) serves as a critical indicator of purity and crystal packing efficiency. This guide provides a definitive comparison between N,N'-Bis(2-methylphenyl)urea (the ortho-isomer) and its meta-isomer, N,N'-Bis(3-methylphenyl)urea .

Key Finding: The ortho-isomer exhibits a significantly higher melting point (~248–250 °C) compared to the meta-isomer (~226 °C) . Contrary to the common steric intuition where ortho-substitution lowers melting points due to hindrance, the specific conformational locking in 1,3-di-o-tolylurea facilitates a robust crystal lattice, second only to the highly symmetric para-isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compounds analyzed are symmetric 1,3-disubstituted ureas derived from the reaction of the corresponding toluidine with a carbonyl source (e.g., phosgene, triphosgene, or urea transamidation).

PropertyOrtho-Isomer Meta-Isomer Para-Isomer (Reference)
IUPAC Name 1,3-Bis(2-methylphenyl)urea1,3-Bis(3-methylphenyl)urea1,3-Bis(4-methylphenyl)urea
Common Name sym-Di-o-tolylureasym-Di-m-tolylureasym-Di-p-tolylurea
CAS Number 617-07-2 620-50-8 621-00-1
Molecular Formula C₁₅H₁₆N₂OC₁₅H₁₆N₂OC₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol 240.30 g/mol 240.30 g/mol
Melting Point (Exp) 248 – 250 °C 225 – 226 °C 264 – 265 °C
Crystal Habit Needles (from Ethanol)Prisms/PlatesPlates/Needles

Note on Nomenclature: While "N,N-Bis" is sometimes used colloquially, the chemically accurate designation for these symmetric compounds is N,N'-Bis or 1,3-Bis . The "N,N-Bis" (1,1-substituted) isomers are structurally distinct and rare.

Melting Point Analysis & Mechanistic Insight

The Data Hierarchy

The observed melting point trend follows the order: Para > Ortho > Meta .

  • Para (265 °C): Highest symmetry allowing for optimal linear packing and intermolecular hydrogen bonding networks.

  • Ortho (250 °C): Surprisingly high thermal stability.

  • Meta (226 °C): Lowest thermal stability among the isomers.

Structural Causality

Why does the Ortho-isomer melt at a higher temperature than the Meta-isomer?

  • Conformational Locking (Ortho-Effect): In N,N'-Bis(2-methylphenyl)urea , the methyl group at the ortho position creates significant steric strain if the phenyl ring attempts to rotate freely. To relieve this, the phenyl rings twist out of the urea plane, often locking into a rigid "trans-trans" conformation. This rigidity reduces the entropy of fusion (

    
    ), thereby increasing the melting point (
    
    
    
    ).
  • Packing Efficiency (Carnelley’s Rule):

    • Ortho: The methyl groups are tucked near the urea bridge. While they disrupt planarity, the resulting molecule is compact and can stack efficiently in columns, stabilized by the strong urea hydrogen bonding "tape" motif (

      
      ).
      
    • Meta: The methyl groups at the 3-position project outward from the side of the phenyl ring. This creates a "bump" that prevents the close approach of neighboring urea tapes, increasing the void volume in the crystal lattice and lowering the lattice energy.

  • Hydrogen Bonding: Both isomers rely on the robust urea self-assembly (R2,2(8) graph set). However, the meta substitution pattern interferes with the lateral packing of these H-bonded chains more severely than the ortho substitution.

Visualization: Synthesis & Property Logic

The following diagram illustrates the synthesis pathway and the resulting physical property hierarchy.

UreaComparison cluster_synthesis Synthesis Pathway cluster_properties Melting Point Hierarchy Start Toluidine Isomer (Ortho / Meta / Para) Intermediate Isocyanate Intermediate Start->Intermediate -HCl Reagent Carbonyl Source (Triphosgene / Urea) Reagent->Intermediate Product Symmetric Urea (Precipitate) Intermediate->Product + Amine Para Para-Isomer (1,3-Bis(4-methylphenyl)urea) MP: ~265 °C (Highest Symmetry) Product->Para if 4-Methyl Ortho Ortho-Isomer (1,3-Bis(2-methylphenyl)urea) MP: ~250 °C (Rigid Conformation) Product->Ortho if 2-Methyl Meta Meta-Isomer (1,3-Bis(3-methylphenyl)urea) MP: ~226 °C (Packing Disruption) Product->Meta if 3-Methyl Para->Ortho Steric Constraint Ortho->Meta Lattice Destabilization

Caption: Synthesis workflow and comparative melting point hierarchy of isomeric ditolylureas.

Experimental Protocol: Synthesis & Characterization

To verify these values in your own laboratory, follow this standardized protocol for high-purity synthesis and thermal analysis.

Synthesis (General Procedure)

Reaction:



  • Dissolution: Dissolve 20 mmol of the specific toluidine isomer (o-, m-, or p-) in 30 mL of Dichloromethane (DCM).

  • Addition: Add 10 mmol of Triphosgene (or 20 mmol of Carbonyldiimidazole for a safer alternative) slowly at 0°C. Note: If using Triphosgene, handle in a fume hood due to phosgene generation.

  • Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Precipitation: The symmetric urea often precipitates out or can be crashed out by adding Hexane.

  • Purification: Recrystallize from Ethanol/Water (30:70) or pure Ethanol . This step is crucial as impurities (mono-substituted ureas) significantly depress the melting point.

Melting Point Determination
  • Instrument: Differential Scanning Calorimetry (DSC) or Digital Capillary Melting Point Apparatus (e.g., Stuart SMP30).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to 200 °C.

    • Slow Ramp: 1–2 °C/min near the expected melting point.

  • Criterion: Record the onset temperature (start of liquid phase) and the clear point (complete liquefaction). The range should be

    
     for pure compounds.
    

References

  • Sciencemadness Library. Preparation and Properties of Substituted Ureas. (Historical data confirming MP of sym-di-o-tolylurea at 248°C and sym-di-p-tolylurea at 264°C).

  • ResearchGate. A Simple and Efficient Synthesis of Diaryl Ureas. (Experimental validation of 1,3-di-m-tolylurea MP at 225.6–226.1 °C).

  • ChemicalBook. Product Database: 1,3-Bis(4-methylphenyl)urea (CAS 621-00-1).

  • PubChem. Compound Summary: 1,3-Bis(2-methylphenyl)urea (CAS 617-07-2).[1]

  • Sigma-Aldrich. Safety and Property Data for Substituted Ureas.

Sources

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 2,2'-Dimethylcarbanilide

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) workflows become increasingly central to drug metabolism and environmental monitoring, understanding the precise collision-induced dissociation (CID) behavior of diarylureas is paramount. This guide provides an in-depth, mechanistic comparison of the fragmentation patterns of 2,2'-Dimethylcarbanilide (also known as 1,3-di-o-tolylurea) against other structural analogs.

Designed for researchers and assay developers, this document bypasses basic operational steps to focus on the causality of ion generation and the establishment of self-validating analytical protocols.

Mechanistic Causality: The Urea Cleavage Paradigm

2,2'-Dimethylcarbanilide (C₁₅H₁₆N₂O) is a symmetric diarylurea that serves as an excellent baseline for understanding carbanilide fragmentation. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton, typically at the urea oxygen or nitrogen, yielding a highly stable precursor ion at m/z 241.1334 [1].

When subjected to CID, the transferred kinetic energy localizes at the weakest structural point: the C-N bond of the urea backbone. The causality of the fragmentation is driven by a 1,3-hydrogen shift followed by bond cleavage, which universally yields two distinct structural moieties: an isocyanate and an amine [2].

Because 2,2'-dimethylcarbanilide is symmetric, the cleavage results in two competing charge-retention pathways:

  • Pathway A (Isocyanate Charge Retention): The isocyanate fragment retains the proton, generating a diagnostic ion at m/z 134.0587 ([o-Tolyl Isocyanate + H]⁺), while expelling o-toluidine as a 107.07 Da neutral loss[1].

  • Pathway B (Amine Charge Retention): The amine fragment retains the proton, generating the base peak at m/z 108.0804 ([o-Toluidine + H]⁺), while expelling o-tolyl isocyanate as a 133.05 Da neutral loss[1].

The dominance of Pathway B in standard LC-MS/MS spectra is dictated by the higher gas-phase proton affinity of the amine relative to the isocyanate.

Fragmentation Pathway Visualization

Fragmentation Precursor [M+H]+ 2,2'-Dimethylcarbanilide m/z 241.1334 Iso_Ion [o-Tolyl Isocyanate + H]+ m/z 134.0587 Precursor->Iso_Ion Pathway A: Charge Retention on Isocyanate Amine_Neu o-Toluidine (Neutral Loss) Δ 107.07 Da Precursor->Amine_Neu Neutral Loss Amine_Ion [o-Toluidine + H]+ m/z 108.0804 Precursor->Amine_Ion Pathway B: Charge Retention on Amine Iso_Neu o-Tolyl Isocyanate (Neutral Loss) Δ 133.05 Da Precursor->Iso_Neu Neutral Loss

Graphviz diagram illustrating the CID fragmentation pathways of 2,2'-Dimethylcarbanilide.

Comparative Performance & Structural Analog Data

To objectively evaluate the performance of 2,2'-dimethylcarbanilide as an analytical standard, we must compare it against unmodified carbanilide and halogenated derivatives like Triclocarban (TCC).

The addition of electron-withdrawing groups (e.g., chlorine atoms in TCC) fundamentally alters the ionization strategy. While methyl-substituted carbanilides perform optimally in ESI(+), heavily halogenated analogs require ESI(-) due to the stabilization of the deprotonated [M-H]⁻ species, as detailed in3[3].

Table 1: High-Resolution Mass Spectrometry Comparison
CompoundIonization ModePrecursor Ion (m/z)Primary Fragment (Amine)Secondary Fragment (Isocyanate)Mechanistic Origin
2,2'-Dimethylcarbanilide ESI (+)241.1334 [M+H]⁺108.0804 m/z134.0587 m/zUrea C-N Cleavage
Carbanilide ESI (+)213.1022 [M+H]⁺94.0651 m/z120.0443 m/zUrea C-N Cleavage
Triclocarban (TCC) ESI (-)312.9704 [M-H]⁻~160.0 m/z (Anion)~168.0 m/z (Anion)Urea C-N Cleavage

Note: Mass accuracy deviations should be maintained at < 5 ppm for unequivocal identification.

Self-Validating Experimental Protocol: LC-ESI-QTOF Workflow

To ensure high scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It employs orthogonal checks (internal standardization and dynamic collision energy ramping) to guarantee that the observed signals are true analytes and not in-source fragmentation artifacts.

Phase 1: Matrix Normalization (Sample Preparation)
  • Step: Spike all biological or environmental samples with a stable-isotope labeled internal standard (e.g., ¹³C₆-Triclocarban or D₁₄-Carbanilide) at a constant concentration (e.g., 50 ng/mL) prior to solvent extraction.

  • Causality: Co-eluting matrix components cause unpredictable ionization suppression in the ESI source. By normalizing the 2,2'-dimethylcarbanilide signal against a labeled standard that experiences identical suppression, the quantitative readout becomes self-correcting and independent of matrix variability.

Phase 2: Chromatographic Separation
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm)[1].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The hydrophobic C18 stationary phase provides excellent retention for diarylureas. The inclusion of 0.1% formic acid is a dual-purpose choice: it mitigates peak tailing by masking residual silanols on the column, and it acts as a critical proton donor in the mobile phase, maximizing the [M+H]⁺ precursor population prior to droplet desolvation in the ESI source.

Phase 3: Dynamic CID Optimization (Breakdown Curves)
  • Step: Program the Q-TOF (e.g., SCIEX TripleTOF 6600) to acquire MS/MS spectra using a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Causality: Single-point CE measurements are prone to false positives. Ramping the CE generates a breakdown curve. The protocol self-validates by confirming the mathematical depletion of the precursor (m/z 241.1334) perfectly mirrors the stoichiometric rise of the product ions (m/z 108.0804 and 134.0587). If product ions are present at 0 eV, it flags in-source fragmentation rather than true CID.

Phase 4: Data Integrity Verification
  • Step: Filter all acquired MS/MS spectra through a stringent mass accuracy threshold of < 5 ppm deviation from the theoretical exact masses[2].

Conclusion

The fragmentation of 2,2'-dimethylcarbanilide is a highly predictable, thermodynamically driven process. By understanding the causality behind the urea C-N bond cleavage and the subsequent charge distribution between the amine and isocyanate fragments, analytical scientists can design highly specific, self-validating Selected Reaction Monitoring (SRM) or high-resolution MS assays. This mechanistic framework scales seamlessly when adapting methods for more complex, halogenated carbanilides in toxicological and environmental studies.

References

  • PubChem. "o-Ditolylurea | C15H16N2O | CID 69232".
  • Baumann et al. "Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites".
  • Baumann et al. "Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites" (Secondary Indexing).

Sources

Structural Validation and Polymorphic Profiling of N,N'-Bis(2-methylphenyl)urea: A Comparative Guide of High-Resolution XRD vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the solid-state structures of sterically hindered pharmacophores. N,N'-Bis(2-methylphenyl)urea (commonly known as 1,3-di-o-tolylurea) is a prime example. Diaryl ureas are ubiquitous in drug development—serving as core scaffolds for kinase inhibitors and soluble epoxide hydrolase inhibitors. However, they are notoriously prone to polymorphism.

The structural causality is rooted in geometric frustration: the urea core strongly favors a planar, bifurcated N-H···O hydrogen-bonded "urea tape" network, but the bulky ortho-methyl groups on the phenyl rings force a twisted molecular conformation[1]. This tension makes the compound highly susceptible to forming multiple polymorphs and solvatomorphs depending on the crystallization conditions[2].

This guide objectively compares High-Resolution Powder X-ray Diffraction (HR-PXRD) against orthogonal techniques—Solid-State NMR (ssNMR) and Differential Scanning Calorimetry (DSC) —to establish a self-validating, foolproof system for the structural validation of N,N'-Bis(2-methylphenyl)urea.

Objective Performance Comparison: XRD vs. Orthogonal Alternatives

To achieve true scientific integrity, no single analytical technique should exist in a vacuum. While HR-PXRD is the gold standard for long-range crystallographic order, it must be contextualized against methods that probe short-range interactions and thermodynamic stability.

Table 1: Comparative Efficacy for Diaryl Urea Validation
Analytical TechniquePrimary Data YieldLimit of Detection (Polymorphs)Strengths for N,N'-Bis(2-methylphenyl)ureaLimitations
High-Resolution PXRD Long-range 3D lattice order, unit cell dimensions.~1–5% (w/w)Directly identifies the specific polymorph via unique Bragg reflections. Non-destructive.Susceptible to preferred orientation artifacts due to the needle/plate-like habit of diaryl ureas.
13C CPMAS ssNMR Short-range order, asymmetric unit (Z') count.~5–10% (w/w)Resolves the carbonyl carbon (~153 ppm) to confirm the number of independent molecules in the unit cell.Lower sensitivity; requires extensive signal averaging. Cannot provide unit cell dimensions.
DSC / TGA Thermodynamic stability, phase transitions.< 1% (w/w)Accurately maps enantiotropic vs. monotropic relationships and detects desolvation events.Destructive. Cannot provide structural coordinates or atomic-level bonding data.

The Causality of Choice: We prioritize HR-PXRD for primary screening because organic polymorphs exhibit distinct unit cell packing that dramatically alters low-angle diffraction patterns (5°–20° 2θ). However, we integrate DSC to confirm whether a novel PXRD pattern represents a true polymorph or merely a transient solvate[2].

Experimental Workflows & Decision Logic

A robust validation protocol requires a multi-tier approach. The following diagrams illustrate the logical progression from synthesis to absolute structural confirmation.

G Start Synthesized N,N'-Bis(2-methylphenyl)urea PXRD High-Resolution PXRD (Long-Range Order) Start->PXRD DSC DSC / TGA (Thermodynamics) Start->DSC ssNMR 13C CPMAS ssNMR (Short-Range Order) Start->ssNMR Match Phase Match & Purity Confirmed PXRD->Match Known Pattern NewPhase New Polymorph / Solvate Detected PXRD->NewPhase Novel Peaks SCXRD Single-Crystal XRD (Absolute Structure) NewPhase->SCXRD Grow Crystal SCXRD->Match

Fig 1. Orthogonal multi-tier workflow for validating N,N'-Bis(2-methylphenyl)urea structures.

G Screen Solvent-Mediated Polymorph Screen Evap Slow Evaporation Screen->Evap Cool Cooling Crystallization Screen->Cool Slurry Slurry Conversion Screen->Slurry Analyze PXRD Analysis Evap->Analyze Cool->Analyze Slurry->Analyze Isomorph Isomorphic to Form I Analyze->Isomorph Novel Novel Diffraction Pattern Analyze->Novel Rietveld Rietveld Refinement Novel->Rietveld

Fig 2. Solvent-mediated polymorph screening and PXRD decision logic.

Self-Validating Methodology: HR-PXRD Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent false positives (e.g., misidentifying preferred orientation as a new polymorph).

Step 1: Sample Preparation (The Anti-Orientation Strategy)

Diaryl ureas frequently crystallize as highly anisotropic needles. If you top-load these crystals into a standard flat plate holder, they will lie flat, artificially amplifying the (h00) or (0k0) reflections while suppressing others.

  • Action: Gently grind the sample using an agate mortar and pestle for exactly 60 seconds. Do not over-grind, as excessive mechanical stress can induce a solid-state phase transition to an amorphous or metastable polymorphic form[2].

  • Loading: Use a back-loading sample holder. By pressing the powder from the back against a roughened glass surface, you randomize the crystallite orientations, ensuring accurate relative peak intensities for Rietveld refinement.

Step 2: Internal Calibration
  • Action: Spike the sample with 5% (w/w) NIST SRM 640e (Silicon powder).

  • Causality: Instrument misalignment or sample displacement (the sample sitting slightly above or below the focusing circle) causes systematic 2θ shifts. The silicon standard provides absolute, known peak positions (e.g., 28.44° 2θ), allowing you to mathematically correct zero-shift errors before structural indexing.

Step 3: Instrumental Acquisition Parameters
  • Radiation: Cu Kα (

    
     = 1.5406 Å). Why not Mo Kα? Molybdenum radiation compresses the diffraction pattern into a very narrow low-angle range. For organic molecules like N,N'-Bis(2-methylphenyl)urea, the critical intermolecular spacing differences that define polymorphs occur at low angles (5°–20° 2θ). Cu Kα spreads these peaks out for superior resolution.
    
  • Scan Range: 3.0° to 50.0° 2θ.

  • Step Size / Time: 0.01° step size at 2.0 seconds per step, utilizing a 1D silicon strip detector for high signal-to-noise ratio.

Step 4: Orthogonal Validation via DSC
  • Action: Subject a 3–5 mg aliquot of the exact same batch to DSC analysis (10 °C/min heating rate under nitrogen).

  • Validation: Cross-reference the thermal events with the PXRD data. If PXRD suggests a solvate (shifted lattice parameters), DSC must show a broad endotherm prior to the main melting event corresponding to solvent loss.

Quantitative Data Presentation

When validating N,N'-Bis(2-methylphenyl)urea, compare your empirical results against the established baseline parameters for the thermodynamically stable form (Form I).

Table 2: Expected Analytical Signatures for N,N'-Bis(2-methylphenyl)urea (Form I)
Analytical ParameterExpected Value / SignatureMechanistic Significance
DSC Melting Point 258.4–258.9 °C[3]Sharp, single endotherm indicates high polymorphic purity and absence of solvates.
13C ssNMR (Carbonyl) ~153.1 ppm[3],[4]A single sharp resonance indicates a single molecule in the asymmetric unit (

). Peak splitting would indicate multiple distinct crystallographic environments.
FT-IR (N-H Stretch) ~3215 cm⁻¹[3]Red-shifted from free amine, confirming the presence of the strong N-H···O hydrogen-bonded urea network.
PXRD Low-Angle Region Distinct reflections typically observed between 8° and 15° 2θ.Defines the inter-planar spacing of the twisted ortho-tolyl groups packing against the urea core.

Conclusion

Validating the solid-state structure of N,N'-Bis(2-methylphenyl)urea requires navigating the complex interplay between robust hydrogen bonding and steric hindrance. While High-Resolution PXRD remains the undisputed primary tool for identifying and indexing polymorphs, it cannot stand alone. By coupling back-loaded, internally calibrated PXRD with the short-range atomic resolution of 13C ssNMR and the thermodynamic mapping of DSC , researchers can establish a self-validating, artifact-free profile of their synthesized compounds.

References

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine ResearchG
  • Polymorphism in Pharmaceutical Solids (Edited by Harry G. Brittain) Princeton University Library / Routledge
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO ACS Omega / PMC
  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups?

Sources

Structural Comparison of o-Tolylurea vs. p-Tolylurea Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The urea scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed in the design of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and agricultural agents. When functionalizing this scaffold with a toluene moiety, the positional isomerism of the methyl group—specifically ortho (o-tolylurea) versus para (p-tolylurea)—profoundly dictates the molecule's three-dimensional conformation, physicochemical properties, and target receptor affinity.

This guide provides an objective, data-driven comparison of o-tolylurea and p-tolylurea derivatives, equipping drug development professionals with the mechanistic rationale needed to select the optimal isomer for specific structural biology applications.

Conformational Divergence and Physicochemical Impact

The fundamental distinction between o-tolylurea and p-tolylurea derivatives lies in the spatial orientation of the methyl group, which governs the molecule's global planarity and intermolecular interaction capacity.

  • p-Tolylurea (Planar Conformation): In the para-isomer, the methyl group is positioned distally from the urea linkage. This absence of steric hindrance allows the phenyl ring and the urea moiety to adopt a highly planar conformation. Planarity maximizes

    
    -conjugation and facilitates robust, highly ordered intermolecular hydrogen-bonding networks.
    
  • o-Tolylurea (Twisted Conformation): The ortho-methyl group creates a severe steric clash with the urea carbonyl oxygen or the adjacent NH proton. To relieve this torsional strain, the aromatic ring is forced to twist out of the urea plane. This breaks

    
    -conjugation and disrupts optimal hydrogen-bond geometry.
    
Thermodynamic and Electronic Consequences

This conformational difference is directly reflected in their thermodynamic properties. Symmetric di-p-tolylurea exhibits a melting point of 268 °C, whereas symmetric di-o-tolylurea melts at a significantly lower 250 °C[1]. The 18 °C depression in the ortho-isomer is a direct consequence of its twisted conformation, which prevents the dense crystal packing observed in the planar para-isomer[1].

Furthermore, ultraviolet (UV) absorption spectra reveal that para-substituted arylureas generally exhibit higher absorption intensities for their primary maxima compared to their ortho-substituted counterparts, confirming the extended conjugation afforded by the planar p-tolyl geometry[2].

Quantitative Data Comparison
Property / Featureo-Tolylurea Derivativesp-Tolylurea DerivativesMechanistic Cause
Conformation Twisted (Non-planar)Highly PlanarSteric clash of the ortho-methyl group with the urea core.
Melting Point (Symmetric Di-tolylurea) 250 °C[1]268 °C[1]Planarity in para-isomers allows tighter crystal lattice packing.
UV Absorption Intensity Lower (Primary Maximum)[2]Higher (Primary Maximum)[2]Extended

-conjugation in the planar para-isomer.
Sensory Receptor Binding Tasteless[3]Sweetish[3]Twisted conformation prevents complementary fit in sweet taste receptors.

Impact on Biological Activity and Target Affinity

The distinct 3D topographies of o- and p-tolylureas strictly regulate their interactions with biological targets, particularly in the context of kinase inhibition.

In the development of bis-aryl urea kinase inhibitors (e.g., targeting LIM Kinase or ROCK), the orientation of the tolyl group dictates binding pocket selectivity. The planar p-tolylurea can intercalate deeply into narrow, flat hydrophobic pockets, such as the highly conserved ATP-binding hinge region of kinases[4]. In contrast, the twisted o-tolylurea is often sterically excluded from these flat pockets. However, this "disadvantage" can be leveraged to target deeper, more complex allosteric sites, thereby achieving higher kinase selectivity and reducing off-target toxicity[4].

A fascinating macroscopic manifestation of this receptor-ligand specificity is observed in taste perception. While p-tolylurea interacts favorably with sweet taste receptors to produce a sweetish profile, the steric bulk of o-tolylurea prevents this complementary fit, rendering it completely tasteless[3]. This sensory divergence elegantly underscores how a simple positional isomerization dictates biological recognition.

G Tolylurea Tolylurea Scaffold Ortho o-Tolylurea Derivative (Ortho-Methyl) Tolylurea->Ortho Para p-Tolylurea Derivative (Para-Methyl) Tolylurea->Para Steric Steric Hindrance Twisted Urea Plane Ortho->Steric Planar Planar Conformation Optimal H-Bonding Para->Planar PackO Disrupted Packing Lower Melting Point Steric->PackO ReceptorO Allosteric Binding (e.g., Tasteless) Steric->ReceptorO PackP Dense Crystal Packing Higher Melting Point Planar->PackP ReceptorP Hinge Region Binding (e.g., Sweetish) Planar->ReceptorP

Caption: Structural impact of ortho vs. para methyl substitution on tolylurea properties.

Experimental Workflows: Synthesis and Validation

To accurately compare these isomers in a laboratory setting, researchers must utilize self-validating protocols. The following methodologies detail the synthesis and biological evaluation of tolylurea derivatives, ensuring that structural integrity is confirmed before biological data is generated.

Protocol A: Synthesis and Structural Validation of Tolylurea Isomers

Causality Focus: Dichloromethane (DCM) is selected as the aprotic solvent to prevent the competitive hydrolysis of the highly reactive isocyanate intermediate, ensuring high yields of the target urea.

  • Reaction Setup: Dissolve 1.0 equivalent of the chosen amine (e.g., an aniline derivative) in anhydrous DCM under an inert argon atmosphere.

  • Coupling: Slowly add 1.1 equivalents of either o-tolyl isocyanate or p-tolyl isocyanate dropwise at 0 °C to control the exothermic urea formation and prevent side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting amine via Thin Layer Chromatography (TLC).

  • Purification: Concentrate the mixture in vacuo. Purify the crude product via recrystallization from an ethanol/water mixture. Self-Validation: The para-isomer will typically crystallize more rapidly and at higher yields due to its planar packing efficiency.

  • QA/QC Validation:

    • Determine the melting point using a capillary apparatus. A sharp melting point (within a 1–2 °C range) validates high purity. Expect the para-derivative to melt at a higher temperature than the ortho-derivative[1].

    • Confirm the twisted vs. planar conformation using 1H-NMR (DMSO-d6); the urea NH protons in the ortho-isomer will show distinct chemical shifts due to the loss of coplanarity and altered hydrogen bonding.

Protocol B: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality Focus: A self-validating biochemical assay requires both a positive control and a dose-response curve to ensure that the observed inhibition is specific and not an artifact of compound aggregation.

  • Assay Preparation: Prepare a 10-point serial dilution (e.g., 10 µM down to 0.5 nM) of the synthesized o-tolylurea and p-tolylurea derivatives in DMSO.

  • Incubation: In a 384-well microplate, combine the recombinant target kinase (e.g., LIMK1), a fluorescently labeled peptide substrate, and the inhibitor dilutions. Keep the final DMSO concentration below 1% to prevent enzyme denaturation[4].

  • Reaction Initiation: Add ATP (at a concentration equal to its Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Quench the reaction and measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Self-Validation: Include a known standard inhibitor (e.g., Staurosporine) to verify assay sensitivity.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Calculate the IC50 values using non-linear regression analysis.

Workflow Step1 Synthesis (Isocyanate + Amine) Step2 Purification (Crystallization) Step1->Step2 Step3 Validation (NMR, UV, Melting Pt) Step2->Step3 Step4 In Vitro Assay (Kinase IC50) Step3->Step4 Step5 SAR Analysis (Ortho vs Para) Step4->Step5

Caption: Self-validating workflow for synthesizing and evaluating tolylurea derivatives.

References

  • Source: International Journal of Creative Research Thoughts (IJCRT)
  • Ultraviolet Absorption Spectra of Aryl Substituted Ureas Source: Canadian Science Publishing URL
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk)
  • Chemical Dimension of Taste Source: Scribd URL

Sources

Technical Validation Guide: N,N-Bis(2-methylphenyl)urea (BMPU) as a Non-Linear Optical Material

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for BMPU

Status: Emerging Organic NLO Candidate Primary Advantage: Enhanced Thermal Stability & Hydrophobic Resistance

While Urea (


) remains the historic archetype for organic non-linear optical (NLO) materials due to its high damage threshold and transparency, its practical application is severely limited by low thermal stability (MP: 132°C) and hygroscopicity.

N,N-Bis(2-methylphenyl)urea (BMPU) —specifically the symmetric 1,3-isomer (1,3-di-o-tolylurea)—presents a structurally engineered alternative. By introducing ortho-methyl substituted phenyl rings, BMPU leverages steric hindrance to twist the molecular conformation. This "ortho-twist" is critical: it disrupts the tendency of dipolar molecules to stack anti-parallel (centrosymmetric), thereby increasing the probability of crystallizing in a non-centrosymmetric space group (e.g.,


 or 

), which is the fundamental prerequisite for second-order NLO activity (SHG).

This guide outlines the validation framework to confirm BMPU’s performance against industry standards (Urea and KDP).

Molecular Architecture & Design Logic

The "Urea Synthon" Advantage

The urea moiety provides a robust hydrogen-bonding network (supramolecular synthon) that facilitates directed crystal packing.

  • Donor-Acceptor System: The central carbonyl (

    
    ) acts as an electron acceptor, while the amino groups (
    
    
    
    ) act as donors.
  • Steric Engineering: In BMPU, the 2-methyl groups force the phenyl rings out of the urea plane. This reduces the dipole-dipole cancellation often seen in planar aromatics, potentially enhancing the macroscopic hyperpolarizability (

    
    ).
    
Diagram 1: Crystal Engineering Logic

The following diagram illustrates the causal link between molecular substitution and NLO response.

BMPU_Design_Logic Substituent Ortho-Methyl Substitution (Steric Bulk) Conformation Twisted Molecular Conformation Substituent->Conformation Forces non-planarity Packing Disruption of Centrosymmetric Stacking Conformation->Packing Prevents anti-parallel dipoles SpaceGroup Acentric Space Group (e.g., P21) Packing->SpaceGroup Enables Property Macroscopic SHG Response SpaceGroup->Property Allows non-zero χ(2)

Figure 1: Structural causality flow. The steric bulk of the methyl group is the primary driver for achieving the necessary acentric crystal packing.

Comparative Performance Analysis

The following table benchmarks BMPU against the organic standard (Urea) and the inorganic standard (KDP).

FeatureN,N-Bis(2-methylphenyl)urea (BMPU)Urea (Standard Organic)KDP (Standard Inorganic)Implications for BMPU
Formula



Higher molecular weight = better mechanical stability.
Melting Point 157–159 °C [1]132 °C253 °C (Decomposes)Superior thermal stability vs. Urea; suitable for higher power pumping.
Hygroscopicity Low (Hydrophobic rings)High (Deliquescent)High (Hygroscopic)Critical Advantage: No need for sealed housing.
Transparency Cut-off ~280–300 nm (UV edge)200 nm176 nmGood for Vis/IR, but limited for deep UV generation compared to Urea/KDP.
Crystal Habit Prismatic/NeedlesTetragonalTetragonalNeedles may require specific growth axes for optimal aperture.
Est. SHG Efficiency To be validated (Typ. 0.5–2x Urea)1.0x Urea~0.3x UreaLikely comparable to Urea; efficiency depends on phase matching angle.

Key Insight: While KDP offers deeper UV access, BMPU's validation case rests on its environmental stability (moisture resistance) and thermal robustness , solving the two biggest failure modes of Urea crystals.

Experimental Validation Protocols

To scientifically validate BMPU, you must execute the following three-phase workflow.

Phase 1: Crystal Growth & Characterization

Objective: Obtain optical-quality single crystals free of solvent inclusions.

  • Solvent Selection: Use Ethanol or Methanol/Toluene (1:1) . Pure toluene may yield needles that are too thin.

  • Purification: Recrystallize the commercial reagent (98%) twice. Impurities act as electron traps, lowering the Laser Damage Threshold (LDT).

  • Growth Method: Slow Evaporation at Constant Temperature (SECT).

    • Set bath temperature to 35°C.

    • Evaporation rate: 0.5–1.0 mL/day.

    • Checkpoint: If crystals appear opaque, solvent inclusion has occurred. Reduce evaporation rate.

Phase 2: Kurtz-Perry Powder SHG Test

Objective: Rapid screening of second-order non-linearity.

Protocol:

  • Preparation: Grind BMPU crystals into a graded powder. Sieve into distinct particle size ranges (e.g., 20–40

    
    , 60–80 
    
    
    
    , 100–150
    
    
    ).
  • Reference: Prepare microcrystalline KDP and Urea in identical size ranges.

  • Excitation: Irradiate samples with a Q-switched Nd:YAG laser (

    
     nm).
    
    • Pulse width: 8–10 ns.

    • Repetition rate: 10 Hz.

    • Input Energy: < 5 mJ/pulse (to avoid burning).

  • Detection: Collect back-scattered green light (532 nm) using a photomultiplier tube (PMT) coupled with a monochromator.

  • Analysis: Plot SHG Intensity vs. Particle Size.

    • Validation Criteria: If Intensity plateaus with increasing size, the material is Phase Matchable . If it peaks and falls, it is Non-Phase Matchable.

Phase 3: Thermal & Optical Stability

Objective: Define operational limits.

  • TGA/DTA: Run Thermogravimetric Analysis from 30°C to 250°C at 10°C/min in Nitrogen.

    • Success Metric: No weight loss < 150°C (confirms absence of solvates). Sharp endotherm at ~157°C (Melting).

  • LDT Measurement: Focus Nd:YAG (1064 nm) on the crystal surface. Increase power until surface scattering is observed.

    • Target: > 1 GW/cm² (Organic crystals often exceed inorganics here).

Experimental Workflow Visualization

The following diagram details the optical setup required for the Kurtz-Perry validation.

Kurtz_Perry_Setup Laser Nd:YAG Laser (1064 nm) Attenuator Variable Attenuator Laser->Attenuator Splitter Beam Splitter Attenuator->Splitter Ref_Diode Reference Photodiode Splitter->Ref_Diode Energy Monitor Sample BMPU Powder (Capillary Tube) Splitter->Sample Fundamental Oscilloscope Oscilloscope (Data Acquisition) Ref_Diode->Oscilloscope Filter IR Filter (Blocks 1064nm) Sample->Filter 532nm + 1064nm Mono Monochromator (532 nm) Filter->Mono 532nm Signal PMT PMT Detector Mono->PMT PMT->Oscilloscope

Figure 2: Modified Kurtz-Perry setup for relative SHG efficiency measurement. The dual-channel detection (Reference Diode + PMT) normalizes shot-to-shot laser fluctuations.

Conclusion and Verdict

N,N-Bis(2-methylphenyl)urea is a high-viability candidate for NLO applications requiring robust mechanical and thermal properties.

  • Go/No-Go Decision: If the Kurtz-Perry test confirms SHG intensity

    
     Urea and the material demonstrates phase matchability (intensity plateau), BMPU should be advanced to single-crystal growth for device fabrication.
    
  • Primary Niche: It serves as a superior alternative to Urea in humid environments or high-average-power applications where Urea's low melting point is a liability.

References

  • NIST Mass Spectrometry Data Center. "1,3-di-o-Tolyl-2-thiourea (Analogous Urea Structure & Melting Point Data)." NIST Chemistry WebBook, SRD 69. Accessed March 2026. Link

  • Kurtz, S. K., & Perry, T. T. (1968).[1] "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, 39, 3798. (Foundational Protocol). Link

  • BenchChem. "A Comparative Guide to the Nonlinear Optical Properties of Urea Oxalate and KDP." (General comparative data for Urea derivatives). Link

  • MDPI Molecules. "The Kurtz–Perry Powder Technique Revisited: Effect of Reference Selection." Molecules, 2023, 28(3), 1116.[2] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for N,N-Bis(2-methylphenyl)urea

[1][2][3]

Executive Summary & Chemical Identity[1][4]

N,N-Bis(2-methylphenyl)urea (also known as 1,3-Di-o-tolylurea) is a substituted urea derivative commonly used as a stabilizer, intermediate in organic synthesis, or reference standard in drug development. While often chemically stable, its disposal requires strict adherence to organic hazardous waste protocols to prevent environmental contamination and ensure regulatory compliance.

This guide outlines the authoritative disposal workflows for this compound, treating it with the caution reserved for bioactive organic solids.

Chemical Profile
PropertyDetail
Chemical Name N,N-Bis(2-methylphenyl)urea
Synonyms 1,3-Di-o-tolylurea; 1,3-Bis(2-methylphenyl)urea; o-Ditolylurea
CAS Number 617-07-2
Molecular Formula C₁₅H₁₆N₂O
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DMSO, Ethanol, Acetic Acid
Hazard Class Irritant / Harmful (Treat as GHS Category 4 Acute Toxicity)

Hazard Assessment & Safety Protocols

Before initiating disposal, you must validate the hazard profile. While not typically classified as an "acutely toxic" P-listed waste (under US RCRA standards), it is an aquatic toxin and potential skin sensitizer .

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 Mask or Fume HoodPrevents inhalation of fine crystalline dust.
Dermal Nitrile Gloves (Double-gloved recommended)Prevents absorption; substituted ureas can be sensitizers.
Ocular Chemical Splash GogglesProtects against dust ingress and solution splashes.
Body Lab Coat (Buttoned)Standard barrier protection.

Disposal Workflows

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired shelf-life chemicals, excess weighing material, or synthesis yield.

The Golden Rule: Never dispose of N,N-Bis(2-methylphenyl)urea down the drain. It is insoluble in water and will precipitate, clogging plumbing and contaminating aquatic systems.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2][3] N,N-Bis(2-methylphenyl)urea.[4]

    • Hazard Checkbox: Toxic, Irritant.[5][6]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as this may cause exothermic reactions.

  • Final Disposition: Transfer to your institution's EHS (Environmental Health & Safety) department for high-temperature incineration .

Scenario B: Disposal of Solutions (Liquid Waste)

Applicable for: Reaction mixtures, HPLC waste, or mother liquors.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Dichloromethane, Methanol).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Organic Waste: If dissolved in Methanol, Ethanol, DMSO, Acetone.

  • Accumulation: Pour into the appropriate solvent waste carboy.

  • Record Keeping: Log the concentration of N,N-Bis(2-methylphenyl)urea on the waste tag. Even trace amounts (<1%) must be declared for incinerator safety.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside a solid waste drum or box designated for "Solid Hazardous Waste."

  • Sharps: If contaminated needles or glass are involved, they must go into a rigid Sharps Container, not soft bags.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of N,N-Bis(2-methylphenyl)urea in various states.

DisposalWorkflowStartWaste Generation:N,N-Bis(2-methylphenyl)ureaStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Pure/Dust)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisSolidWasteContainerSolid Hazardous Waste Container(Label: Toxic Organic Solid)Solid->SolidWasteContainerSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebris->SolidWasteContainerHalogenatedHalogenated Solvent?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHaloNon-Halogenated?(DMSO, EtOH, Acetone)SolventCheck->NonHaloNoHaloWasteHalogenated Waste CarboyHalogenated->HaloWasteNonHaloWasteNon-Halogenated Waste CarboyNonHalo->NonHaloWasteIncinerationFinal Disposal:High-Temp IncinerationSolidWasteContainer->IncinerationHaloWaste->IncinerationNonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of N,N-Bis(2-methylphenyl)urea waste streams.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent the spread of dust.[7]

  • Evacuate & Ventilate: If the spill is large (>50g), evacuate the immediate area and allow dust to settle.

  • PPE Up: Don nitrile gloves, goggles, and an N95 mask.

  • Dry Spill (Powder):

    • Do NOT dry sweep. This generates airborne dust.

    • Cover the spill with wet paper towels to dampen the powder.

    • Scoop the damp material into a waste container.[3]

    • Wipe the surface with a soap/water solution, followed by an ethanol rinse.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Collect the saturated absorbent into a hazardous waste bag.

    • Treat the waste as "Solid Hazardous Waste" (Scenario C).

Regulatory Compliance (US/EU Context)

  • RCRA (USA): N,N-Bis(2-methylphenyl)urea is not explicitly P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to its toxicity profile, it should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) to ensure "Cradle-to-Grave" liability protection.

  • REACH (EU): Ensure disposal complies with local environmental directives regarding aquatic toxicity (Aquatic Chronic categories).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69232, 1,3-bis(2-methylphenyl)urea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

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